Bromo-PEG2-phosphonic acid ethyl ester
描述
Structure
3D Structure
属性
IUPAC Name |
1-(2-bromoethoxy)-2-(2-diethoxyphosphorylethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22BrO5P/c1-3-15-17(12,16-4-2)10-9-14-8-7-13-6-5-11/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTKSVRXAWIJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCBr)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22BrO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Bromo-PEG2-phosphonic acid ethyl ester
For researchers, scientists, and drug development professionals, Bromo-PEG2-phosphonic acid ethyl ester has emerged as a valuable chemical tool, particularly in the burgeoning field of targeted protein degradation. This heterobifunctional linker, featuring a reactive bromo group and a phosphonic acid ethyl ester moiety connected by a flexible diethylene glycol (PEG2) spacer, offers a versatile platform for the construction of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This guide provides a comprehensive overview of its properties, synthesis, and applications, complete with detailed experimental protocols and workflow diagrams.
Core Properties and Data
This compound is primarily utilized as a building block in chemical biology and medicinal chemistry. The terminal bromine atom serves as a reactive handle for nucleophilic substitution, readily coupling with thiols, amines, and other nucleophiles on target-binding ligands. The phosphonic acid ethyl ester can be used for further modifications or to influence the physicochemical properties of the final molecule. The hydrophilic PEG2 linker enhances the aqueous solubility of the resulting conjugates, a critical factor in improving their pharmacokinetic profiles.[1][2]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | Diethyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonate | N/A |
| CAS Number | 1226767-94-7 | N/A |
| Molecular Formula | C10H22BrO5P | [3] |
| Molecular Weight | 333.16 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Purity | Typically ≥95% | [2] |
| Storage Conditions | Store at -20°C for long-term stability | [5] |
| Solubility | Soluble in DMSO, DCM, Methanol, and Ethanol (Predicted based on similar PEG-phosphonates) | |
| Boiling Point | ~75 °C @ 1 mmHg (Estimated based on a similar compound, Diethyl (2-bromoethyl)phosphonate) | [6] |
| Density | ~1.348 g/mL at 25 °C (Estimated based on a similar compound, Diethyl (2-bromoethyl)phosphonate) | [6] |
Spectroscopic Data: While specific spectra are proprietary to suppliers, typical analytical data includes:
-
¹H NMR, ¹³C NMR, and ³¹P NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
This data is generally available from commercial suppliers upon request.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, often culminating in a Michaelis-Arbuzov reaction. Below is a representative protocol adapted from the synthesis of similar bromo-PEG-phosphonate compounds.
Representative Synthesis of a Bromo-PEG-Phosphonate Ester
This protocol is based on the synthesis of a related compound and can be adapted for this compound, starting from the corresponding bromo-PEG2-alcohol.
Step 1: Tosylation of Bromo-PEG2-Alcohol
-
Dissolve the starting bromo-PEG2-alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents), followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 equivalents) dissolved in anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tosylated intermediate.
-
Purify the product by flash column chromatography on silica gel.
Step 2: Michaelis-Arbuzov Reaction
-
In a separate flask, prepare sodium diethyl phosphite by adding diethyl phosphite (1.2 equivalents) to a suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.
-
Stir this mixture at 0 °C for 30 minutes.
-
Add the purified bromo-PEG2-tosylate from Step 1 (1.0 equivalent), dissolved in anhydrous THF, to the sodium diethyl phosphite solution.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Experimental Protocol for PROTAC Synthesis using a Bromo-PEG Linker
This protocol describes a general method for conjugating a target-binding ligand (containing a nucleophilic group, e.g., a thiol) to an E3 ligase ligand using this compound.
Materials:
-
Target Protein Ligand with a thiol group (Ligand-SH)
-
This compound
-
E3 Ligase Ligand with a carboxylic acid group (e.g., a derivative of Thalidomide)
-
A suitable base (e.g., N,N-Diisopropylethylamine, DIPEA)
-
Peptide coupling agent (e.g., HATU)
-
Anhydrous, polar aprotic solvent (e.g., Dimethylformamide, DMF)
-
Purification system (e.g., preparative HPLC)
Procedure:
Part A: Conjugation to the Target Ligand
-
Dissolve the thiol-containing target ligand (1.0 equivalent) in anhydrous DMF.
-
Add a suitable base such as DIPEA (1.1 equivalents) to the solution to deprotonate the thiol.
-
Add this compound (1.05 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours or until the reaction is complete, as monitored by LC-MS.
-
The product of this reaction is the Ligand-S-PEG2-phosphonic acid ethyl ester intermediate. This can be purified by preparative HPLC or used directly in the next step if the reaction is clean.
Part B: Coupling to the E3 Ligase Ligand
-
To a solution of the E3 ligase ligand with a carboxylic acid (1.0 equivalent) in anhydrous DMF, add a peptide coupling agent like HATU (1.2 equivalents) and DIPEA (2.0 equivalents).
-
Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the purified Ligand-S-PEG2-phosphonic acid ethyl ester intermediate from Part A. A more common strategy, however, would be to use a version of the linker with a terminal amine to form a stable amide bond. If using an amine-PEG linker variant, it would be added at this step.
-
Stir the final reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.
-
Once the reaction is complete, the crude PROTAC can be purified by preparative HPLC.
Signaling Pathways and Workflows
This compound is a key component in the construction of PROTACs, which function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.
PROTAC Mechanism of Action
The diagram below illustrates the catalytic cycle of a PROTAC. The linker, for which this compound is a precursor, plays a crucial role in tethering the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.
Caption: The catalytic cycle of a PROTAC, inducing targeted protein degradation.
Experimental Workflow for PROTAC Development
The development of a novel PROTAC is a systematic process that involves design, synthesis, and biological evaluation. The workflow below outlines the key stages.
Caption: A typical workflow for the development and evaluation of a PROTAC.
References
An In-depth Technical Guide to Bromo-PEG2-phosphonic acid ethyl ester (CAS: 1226767-94-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromo-PEG2-phosphonic acid ethyl ester, with CAS number 1226767-94-7, is a heterobifunctional chemical linker instrumental in the fields of bioconjugation and pharmaceutical development. Its structure, featuring a terminal bromine atom, a hydrophilic two-unit polyethylene glycol (PEG) spacer, and a phosphonic acid ethyl ester group, offers a versatile platform for the synthesis of complex molecules, most notably Proteolysis Targeting Chimeras (PROTACs). The bromo group provides a reactive site for nucleophilic substitution, while the phosphonic acid ethyl ester can be utilized for further conjugation or surface anchoring, potentially after hydrolysis to the free phosphonic acid. The integrated PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates. This guide provides a comprehensive overview of its chemical properties, a generalized synthesis approach, and its application in PROTAC development, including representative experimental protocols and data.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid. Its fundamental properties are summarized in the table below. While experimental data for some properties are not widely published, predicted values based on its structure are provided for reference.
| Property | Value | Reference |
| CAS Number | 1226767-94-7 | [1] |
| Molecular Formula | C10H22BrO5P | [1] |
| Molecular Weight | 333.16 g/mol | [1] |
| Boiling Point (Predicted) | 387.4 ± 27.0 °C | [2] |
| Density (Predicted) | 1.299 ± 0.06 g/cm3 | [2] |
| SMILES Code | CCOP(CCOCCOCCBr)(OCC)=O | [3] |
| Storage Conditions | 2-8°C, Inert atmosphere | [3] |
Synthesis
A plausible synthetic route would involve the reaction of a bromo-PEG2-alcohol derivative with a phosphitylating agent, followed by an in-situ rearrangement, or a direct reaction of a bromo-PEG2-halide with a trialkyl phosphite. A generalized workflow for such a synthesis is depicted below.
References
Technical Guide: Molecular Weight of Bromo-PEG2-phosphonic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed breakdown of the molecular weight for Bromo-PEG2-phosphonic acid ethyl ester, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools.
Chemical Identity and Formula
This compound is identified by the CAS Number 1226767-94-7. It features a bromine group for nucleophilic substitution, a hydrophilic di-ethylene glycol (PEG2) spacer to improve solubility, and a phosphonic acid diethyl ester group.
Based on its structure, the definitive molecular formula for this compound is C₁₀H₂₂BrO₅P [1][2].
Calculation of Molecular Weight
The molecular weight (MW) is the sum of the atomic weights of each constituent atom in the molecule. The calculation is based on the molecular formula and the standard atomic weights of each element.
The formula for calculating the molecular weight is:
MW = (N_C × AW_C) + (N_H × AW_H) + (N_Br × AW_Br) + (N_O × AW_O) + (N_P × AW_P)
Where:
-
N is the number of atoms of each element.
-
AW is the atomic weight of each element.
The diagram below illustrates the logical workflow of the molecular weight calculation.
Caption: Diagram 1: Workflow for calculating the molecular weight from the chemical formula and atomic weights.
Data Presentation: Atomic and Molecular Weights
The following table summarizes the quantitative data used to determine the molecular weight of this compound.
| Element (Symbol) | Number of Atoms (N) | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon (C) | 10 | 12.011 | 120.110 |
| Hydrogen (H) | 22 | 1.008 | 22.176 |
| Bromine (Br) | 1 | 79.904 | 79.904 |
| Oxygen (O) | 5 | 15.999 | 79.995 |
| Phosphorus (P) | 1 | 30.974 | 30.974 |
| Total | 39 | - | 333.159 |
The calculated molecular weight is 333.16 g/mol , which is consistent with values provided by chemical suppliers[1][2][3].
Note: As this guide pertains to the calculation of a fundamental chemical property, experimental protocols and signaling pathways are not applicable.
References
An In-depth Technical Guide to the Mechanism of Action of Bromo-PEG2-phosphonic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromo-PEG2-phosphonic acid ethyl ester is a heterobifunctional chemical linker integral to the advancement of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide elucidates the mechanism of action of this compound by dissecting the individual contributions of its constituent moieties: the bromo group, the polyethylene glycol (PEG) linker, and the phosphonic acid ethyl ester. This document provides a comprehensive overview of its role in PROTAC-mediated protein degradation, potential applications in drug delivery, and representative experimental protocols for its utilization.
Introduction: The Role of Linkers in Targeted Protein Degradation
Targeted protein degradation has emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to complete protein elimination. PROTACs are at the forefront of this technology, functioning as heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to degrade specific proteins of interest.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[3]
This compound is a PEG-based linker designed to offer a combination of reactivity, hydrophilicity, and potential for targeted delivery. Its mechanism of action is a composite of the functions of its three key chemical features.
Core Mechanism of Action
The primary mechanism of action of this compound is to serve as a covalent and flexible bridge within a larger bioactive molecule, most notably a PROTAC.
-
Bromo Group: The Reactive Handle for Conjugation: The terminal bromine atom functions as a reactive electrophile, making it susceptible to nucleophilic substitution.[4] This allows for the covalent attachment of the linker to a ligand for either the target protein or the E3 ligase, typically through reaction with a thiol group (e.g., from a cysteine residue) or an amine group on the ligand.[4][5] The resulting thioether or amine bond is stable, ensuring the integrity of the PROTAC molecule.[4]
-
Polyethylene Glycol (PEG) Spacer: The Hydrophilic and Flexible Core: The PEG component of the linker confers several advantageous properties. PEG is known for its hydrophilicity, which can enhance the solubility of the entire PROTAC molecule, a crucial factor for bioavailability.[6][7] The flexibility of the PEG chain is also critical, as it allows the two ends of the PROTAC to orient themselves optimally for the formation of a stable and productive ternary complex.[3] The defined length of the PEG2 spacer provides a specific spatial separation between the target protein and the E3 ligase.[3]
-
Phosphonic Acid Ethyl Ester: A Prodrug Moiety for Enhanced Permeability and Potential Targeting: Phosphonic acids are negatively charged at physiological pH, which can hinder their ability to cross cell membranes. The ethyl ester form acts as a prodrug, masking the negative charge and thereby increasing the lipophilicity and cell permeability of the molecule.[8][9] Once inside the cell, cellular esterases can hydrolyze the ethyl ester to reveal the phosphonic acid.[9] Furthermore, phosphonic acids are known to have a high affinity for hydroxyapatite, the primary mineral component of bone.[10][11] This suggests a potential for Bromo-PEG2-phosphonic acid to be used in developing PROTACs that target bone-related diseases.[10]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H22BrO5P | N/A |
| Molecular Weight | 333.16 g/mol | N/A |
| Appearance | Likely a solid or oil | [5] |
| Solubility | Soluble in water and most organic solvents | [5] |
Table 2: Comparative Reactivity of Functional Groups for Bioconjugation
| Functional Group | Target Residue | Reaction pH | Relative Reaction Rate | Resulting Linkage | Stability of Linkage |
| Bromoacetyl | Cysteine (Thiol) | 9.0 | Fast | Thioether | High [4] |
| Bromoacetyl | Cysteine (Thiol) | 6.5 | Slow | Thioether | High [4] |
| Maleimide | Cysteine (Thiol) | 6.5-7.5 | Very Fast | Thiosuccinimide adduct | Moderate (can undergo retro-Michael reaction)[12] |
| NHS Ester | Lysine (Amine) | 7.0-8.5 | Fast | Amide | High |
Signaling Pathways and Workflows
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the catalytic cycle of a PROTAC that incorporates a linker such as this compound.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
This diagram outlines a typical workflow for the synthesis and biological evaluation of a PROTAC utilizing this compound.
Caption: A generalized workflow for the synthesis and evaluation of a PROTAC.
Experimental Protocols
The following are representative protocols for the use of this compound in the synthesis of a PROTAC. These protocols are generalized and will require optimization based on the specific ligands used.
Protocol 1: Conjugation of this compound to a Thiol-Containing Ligand
This protocol describes the reaction of the bromo-terminus of the linker with a nucleophilic thiol group on a ligand.
Materials:
-
Thiol-containing ligand (e.g., a peptide or small molecule with a cysteine residue)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5, degassed
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching reagent: L-cysteine or 2-mercaptoethanol
-
Purification system: Size-exclusion chromatography (SEC) or reverse-phase HPLC
Procedure:
-
Preparation of the Thiol-Containing Ligand: Dissolve the thiol-containing ligand in the reaction buffer to a final concentration of 1-10 mg/mL. If necessary, reduce any disulfide bonds using a suitable reducing agent like TCEP and subsequently remove the reducing agent.
-
Preparation of this compound Stock Solution: Prepare a 10-100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the ligand solution.
-
Incubation: Gently mix the reaction and incubate for 4-24 hours at room temperature or overnight at 4°C.
-
Quenching the Reaction: Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to react with any unreacted linker. Incubate for 1 hour at room temperature.
-
Purification: Purify the resulting conjugate by SEC or reverse-phase HPLC to remove excess linker and quenching reagent.
Protocol 2: Saponification of the Ethyl Ester and Amide Coupling
This protocol outlines the hydrolysis of the ethyl ester to the phosphonic acid, followed by activation and coupling to an amine-containing ligand.
Materials:
-
Ligand-linker intermediate from Protocol 1
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing ligand
-
Anhydrous DMF or DMSO
-
Reaction Buffer: MES or HEPES buffer, pH 6.0-7.0
Procedure:
-
Saponification: Dissolve the ligand-linker intermediate in a mixture of THF/water or methanol/water. Add an excess of LiOH or NaOH and stir at room temperature until the reaction is complete (monitored by LC-MS). Neutralize the reaction with a mild acid (e.g., HCl) and purify the resulting phosphonic acid.
-
Activation of the Phosphonic Acid: Dissolve the purified ligand-linker-phosphonic acid in anhydrous DMF or DMSO. Add EDC (1.5 equivalents) and NHS (1.5 equivalents) and stir at room temperature for 1-2 hours to form the NHS ester.
-
Amide Coupling: In a separate vial, dissolve the amine-containing ligand in the reaction buffer. Add the activated NHS ester solution to the amine-containing ligand solution.
-
Incubation: Gently mix and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final PROTAC conjugate using reverse-phase HPLC.
Conclusion
This compound is a versatile and strategically designed chemical tool for the construction of complex bioactive molecules, particularly PROTACs. Its mechanism of action is rooted in the distinct functionalities of its bromo, PEG, and phosphonic acid ethyl ester components. The bromo group provides a stable point of attachment, the PEG linker imparts favorable physicochemical properties, and the phosphonic acid ethyl ester moiety offers a means to enhance cell permeability and potentially target bone tissue. A thorough understanding of these individual contributions is essential for the rational design and successful implementation of this linker in the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Strategic Application of Bromo-PEG2-phosphonic acid ethyl ester in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. The design and synthesis of these heterobifunctional molecules are critically dependent on the linker component, which bridges the target protein ligand and the E3 ubiquitin ligase ligand. Among the diverse array of linkers, Bromo-PEG2-phosphonic acid ethyl ester has emerged as a versatile building block. This technical guide provides a comprehensive overview of its role, properties, and strategic implementation in the development of novel PROTACs.
Core Compound Data: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective incorporation into PROTAC synthesis workflows. The following table summarizes key properties, with some values estimated based on structurally similar compounds.
| Property | Value (or Estimated Value) | Source/Basis for Estimation |
| Chemical Formula | C10H22BrO5P | Supplier Data |
| Molecular Weight | 333.16 g/mol | Supplier Data |
| CAS Number | 1226767-94-7 | Supplier Data |
| Appearance | Colorless to pale yellow oil | General observation for similar PEG compounds |
| Solubility | Soluble in organic solvents (DMF, DMSO, DCM) | Based on the structure |
| Purity | Typically >95% | Commercial supplier specifications |
| Storage Conditions | -20°C for long-term storage | Recommended for maintaining stability |
| Reactivity | Bromo group susceptible to nucleophilic substitution; Ester group can be hydrolyzed. | Chemical principles and data from analogous compounds[1] |
| Stability | Stable under standard laboratory conditions. The bromo group can be susceptible to hydrolysis at extreme pH. The phosphonate ester is susceptible to hydrolysis under acidic or basic conditions.[2] | Data from analogous compounds and general chemical knowledge.[2] |
The PROTAC Mechanism: A Symphony of Induced Proximity
PROTACs leverage the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to achieve targeted protein degradation. A PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another catalytic cycle.
The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols: Synthesis and Conjugation
The synthesis of a PROTAC using this compound is a modular process that can be adapted based on the functional groups present on the POI and E3 ligase ligands. The following are representative protocols for the key conjugation steps, based on methodologies for similar linkers.[1][3]
General Workflow for PROTAC Synthesis
A convergent synthetic route for a PROTAC using this compound.
Protocol 1: Nucleophilic Substitution with the Bromo-Terminus
This protocol describes the reaction of the bromo-terminus of the linker with a nucleophilic group (e.g., an amine or thiol) on either the POI or E3 ligase ligand.
Reagents and Materials:
-
This compound (1.0 eq)
-
Amine- or Thiol-containing ligand (1.1 eq)
-
Diisopropylethylamine (DIPEA) for amines or Potassium Carbonate (K2CO3) for thiols (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, dissolve the amine- or thiol-containing ligand in anhydrous DMF.
-
Add the base (DIPEA for amines, K2CO3 for thiols) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of this compound in DMF to the reaction mixture.
-
Stir the reaction at a temperature ranging from room temperature to 60°C overnight.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the conjugated product.
Protocol 2: Hydrolysis of the Ethyl Ester
This step is necessary if the subsequent conjugation requires a free phosphonic acid.
Reagents and Materials:
-
Phosphonate ethyl ester intermediate (1.0 eq)
-
Bromotrimethylsilane (TMSBr) (3.0-5.0 eq)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Dissolve the phosphonate ethyl ester intermediate in DCM.
-
Cool the solution to 0°C.
-
Add TMSBr dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by LC-MS or 31P NMR.
-
Upon completion, carefully quench the reaction with methanol, followed by water.
-
Concentrate the mixture under reduced pressure to remove volatile components. The resulting phosphonic acid is often used in the next step without further purification.
Protocol 3: Esterification of the Phosphonic Acid Terminus
This protocol details the coupling of the phosphonic acid group with a hydroxyl-containing ligand.
Reagents and Materials:
-
Phosphonic acid-containing intermediate (1.0 eq)
-
Hydroxyl-containing ligand (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous DMF
Procedure:
-
Dissolve the phosphonic acid-containing intermediate and the hydroxyl-containing ligand in anhydrous DMF.
-
Add DCC and a catalytic amount of DMAP.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography or preparative HPLC.
Data Presentation: Quantifying PROTAC Efficacy
The efficacy of a synthesized PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides a template for summarizing such quantitative data. While specific data for PROTACs using this compound is not yet widely published, this format can be used to compare novel compounds against known degraders.
| PROTAC ID | Target POI | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Example 1 | BRD4 | VHL | HeLa | 15 | >90 | Fictional |
| Example 2 | BTK | CRBN | MOLM-14 | 5 | >95 | Fictional |
| Your PROTAC | Enter POI | Enter E3 | Enter Cell Line | To be determined | To be determined |
Conclusion
This compound represents a valuable and versatile tool in the expanding arsenal of PROTAC linkers. Its well-defined structure, hydrophilicity imparted by the PEG moiety, and dual-ended reactivity provide medicinal chemists with a powerful platform for the rational design of novel protein degraders. The experimental protocols and data presentation guidelines provided in this technical guide offer a solid foundation for the synthesis, characterization, and evaluation of PROTACs incorporating this linker. As the field of targeted protein degradation continues to advance, the strategic use of functionalized linkers like this compound will undoubtedly play a pivotal role in the development of the next generation of precision medicines.
References
An In-Depth Technical Guide to Surface Modification Utilizing Bromo-PEG2-phosphonic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of Bromo-PEG2-phosphonic acid ethyl ester in the functionalization of metal oxide surfaces. This bifunctional molecule is instrumental in creating well-defined, biocompatible, and reactive surfaces for a variety of applications, including biosensors, drug delivery systems, and medical implants.
Core Principles of Surface Modification
The surface modification process using this compound is a two-step procedure. The first step involves the formation of a self-assembled monolayer (SAM) on a metal oxide substrate. The second step is the subsequent functionalization of the terminal bromo group.
The phosphonic acid headgroup of the molecule has a strong affinity for metal oxide surfaces such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and indium tin oxide (ITO).[1] It forms robust covalent bonds with the surface hydroxyl groups, leading to a densely packed and ordered monolayer.[2]
The polyethylene glycol (PEG) linker serves two primary purposes. Firstly, it enhances the hydrophilicity of the surface, which is crucial for reducing non-specific protein adsorption in biological applications.[1] Secondly, it provides a flexible spacer, ensuring the terminal functional group is accessible for subsequent reactions.
The terminal bromo group acts as a versatile chemical handle. It is an excellent leaving group in nucleophilic substitution reactions, allowing for the covalent attachment of a wide range of molecules, including biomolecules, fluorophores, and small molecule drugs.[3]
Experimental Protocols
The following protocols are generalized methodologies and may require optimization based on the specific substrate and application.
Formation of the this compound Self-Assembled Monolayer (SAM)
This protocol details the steps for creating a SAM on a titanium dioxide (TiO₂) surface.
Materials:
-
This compound
-
TiO₂-coated substrates (e.g., silicon wafers, glass slides)
-
Anhydrous ethanol or toluene
-
Acetone, reagent grade
-
Isopropanol, reagent grade
-
Deionized (DI) water
-
Nitrogen or argon gas
Procedure:
-
Substrate Cleaning:
-
Sonicate the TiO₂ substrates sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.[1]
-
Thoroughly rinse the substrates with DI water.
-
Dry the substrates under a stream of high-purity nitrogen or argon gas.[1]
-
For optimal results, treat the cleaned substrates with oxygen plasma or a UV/ozone cleaner for 5-10 minutes to generate surface hydroxyl groups.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol or toluene.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Immediately immerse the cleaned and dried TiO₂ substrates into the prepared solution in a sealed container.
-
Incubate for 12-24 hours at room temperature in a vibration-free environment.[1]
-
After incubation, remove the substrates and rinse them thoroughly with fresh anhydrous solvent to remove any non-covalently bound molecules.
-
Dry the SAM-coated substrates under a stream of nitrogen or argon gas.
-
Subsequent Functionalization via Nucleophilic Substitution
This protocol describes the conversion of the terminal bromo group to an azide group, which can then be used in "click chemistry" reactions.
Materials:
-
Bromo-terminated SAM-coated substrate
-
Sodium azide (NaN₃)
-
Anhydrous dimethylformamide (DMF)
-
Ethanol
-
Deionized (DI) water
Procedure:
-
Reaction Setup:
-
Prepare a 10-50 mM solution of sodium azide in anhydrous DMF.
-
Immerse the bromo-terminated SAM substrate in the sodium azide solution in a sealed reaction vessel.
-
-
Nucleophilic Substitution Reaction:
-
Heat the reaction mixture to 60-80 °C and stir for 2-4 hours.
-
After the reaction, allow the vessel to cool to room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate and rinse it thoroughly with DMF, followed by ethanol and DI water to remove unreacted reagents and byproducts.
-
Dry the azide-terminated substrate under a stream of nitrogen or argon gas.
-
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of phosphonic acid-based SAMs on metal oxide surfaces. While specific data for this compound is not extensively published, the values for similar molecules provide a reasonable expectation.
| Characterization Technique | Parameter Measured | Expected Value/Range | Reference(s) |
| X-ray Photoelectron Spectroscopy (XPS) | P 2p Peak Binding Energy | ~133-134 eV (indicative of phosphonate binding) | [4] |
| Br 3d Peak Binding Energy | ~70-71 eV | ||
| N 1s Peak Binding Energy | ~400 eV (after azide functionalization) | [5] | |
| Water Contact Angle (WCA) | Static Contact Angle | 30-50° (for a hydrophilic PEG-terminated surface) | [1][6] |
| Spectroscopic Ellipsometry | Monolayer Thickness | 1-2 nm (dependent on chain length and packing density) | [7] |
Table 1: Summary of Expected Characterization Data for a this compound SAM.
| Reaction Step | Expected Change in Water Contact Angle | Rationale |
| Pristine TiO₂ Surface (after plasma cleaning) | < 10° | Highly hydrophilic due to the presence of surface hydroxyl groups. |
| After this compound SAM formation | Increase to 30-50° | The PEG chains impart a hydrophilic character, but less so than the bare oxide. |
| After Azide Functionalization | Slight decrease of ~3° | The azide group is slightly more polar than the bromo group, leading to a small increase in hydrophilicity.[5] |
Table 2: Expected Changes in Water Contact Angle During Surface Modification.
Visualization of Workflows and Pathways
The following diagrams illustrate the key processes involved in surface modification with this compound.
Caption: Workflow for the formation of a self-assembled monolayer.
Caption: Subsequent functionalization of the bromo-terminated surface.
Caption: Molecular interactions at the surface.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Control over wettability of polyethylene glycol surfaces using capillary lithography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Function of the phosphonate group in bioconjugation chemistry.
An in-depth technical guide on the core functions of the phosphonate group in bioconjugation chemistry, designed for researchers, scientists, and drug development professionals.
Introduction
In the landscape of bioconjugation chemistry, the phosphonate group (R-PO(OH)₂) has emerged as a versatile and powerful functional moiety. Organophosphorus compounds containing a direct carbon-to-phosphorus (C-P) bond, phosphonates serve as stable bioisosteres for phosphate groups, a feature that underpins many of their applications.[1][2][3] Unlike the phosphate esters found ubiquitously in biology, the C-P bond is resistant to enzymatic and chemical hydrolysis, granting exceptional stability to phosphonate-containing conjugates.[4][5][6][7] This guide delves into the core functions of the phosphonate group, exploring its applications in drug delivery, diagnostics, and materials science, supplemented with quantitative data, detailed experimental protocols, and process visualizations.
The Phosphonate Group: A Stable Phosphate Bioisostere
The structural similarity between phosphonates and phosphates allows them to act as mimics for natural phosphate-bearing molecules, enabling them to interact with enzymes and receptors that recognize phosphates.[2][3] However, the substitution of a labile ester oxygen (P-O-C) with a robust carbon-phosphorus (P-C) bond confers high metabolic stability.[2][4] This resistance to cleavage by phosphatases and phosphodiesterases is a critical advantage for therapeutic agents intended to function within biological systems.[5] At physiological pH, the phosphonate group is typically negatively charged, which can present a challenge for cellular uptake but also offers opportunities for targeted delivery and enhanced intracellular retention.[4][8][9]
Core Advantages in Bioconjugation
The utility of the phosphonate group in bioconjugation stems from several key properties:
-
Enhanced Stability : Resistance to enzymatic degradation leads to longer in vivo half-lives for phosphonate-based drugs and linkers.[2][4]
-
Strong Surface Binding : Phosphonates exhibit a high affinity for metal oxides, making them excellent anchors for modifying surfaces like titanium dioxide or iron oxide nanoparticles.[10][11] Their ability to chelate di- and trivalent metal ions is also leveraged for bone targeting (binding to hydroxyapatite) and in the design of diagnostics.[1][12]
-
Tunable Linkers : Phosphonate-based linkers can be engineered for controlled release of payloads, such as in self-immolative systems for antibody-drug conjugates (ADCs).[13][14][15]
-
Prodrug Potential : The negative charge of the phosphonate can be masked using prodrug strategies to improve membrane permeability and oral bioavailability.[4][8][9]
Core Functions and Chemical Properties
The unique chemical nature of the phosphonate group dictates its function in various bioconjugation applications.
Metabolic Stability: The P-C vs. P-O Bond
The defining feature of a phosphonate is the C-P bond, which is significantly more resistant to hydrolysis than the P-O-C bond of a phosphate ester.[4][5] This stability prevents enzymatic dephosphorylation, a common metabolic pathway for phosphate-containing molecules.[2][3] This property is crucial for acyclic nucleoside phosphonates (ANPs) like Tenofovir, a cornerstone of anti-HIV therapy, where the phosphonate group must remain intact to exert its antiviral effect.[1][2][3]
Metal Chelation and Surface Anchoring
Phosphonic acids are effective chelating agents for a variety of metal ions and form stable, multidentate bonds with metal oxide surfaces.[1][11][12] This property is widely exploited for the surface functionalization of nanoparticles, where a phosphonate-terminated ligand can be used to attach polymers like polyethylene glycol (PEG) to improve biocompatibility and circulation time.[16] The strong affinity for calcium ions in hydroxyapatite makes bisphosphonates potent agents for targeting bone tissue, used in treatments for osteoporosis and bone metastases.[1][17]
Overcoming the Charge Barrier: Prodrug Strategies
While beneficial for stability and targeting, the negative charge of phosphonates at physiological pH impedes their passive diffusion across cell membranes.[4][8][9] To address this, various prodrug strategies have been developed to mask the phosphonate group with lipophilic, cleavable moieties. These pro-moieties are removed by intracellular enzymes (e.g., esterases) to release the active, charged phosphonate drug inside the cell, effectively trapping it and increasing its intracellular concentration.[9] Common prodrug approaches include:
-
Pivaloyloxymethyl (POM) : Adefovir dipivoxil is a di-POM prodrug used to treat Hepatitis B, demonstrating significantly higher oral bioavailability than the parent phosphonate.[4]
-
Isopropoxycarbonyloxymethyl (POC) : Tenofovir disoproxil, a di-POC prodrug, is a widely used antiretroviral.[4][18]
-
S-acyl-2-thioethyl (SATE) : These prodrugs utilize esterase cleavage to initiate a decomposition cascade that liberates the phosphonate.[4]
-
Aryl Phosphoramidates : This strategy has been successfully applied to nucleoside phosphonates, leading to several agents in clinical trials.[9]
Role as a Linker in Bioconjugates
Phosphonate groups are integral components of linkers in complex bioconjugates, particularly in ADCs.[14][15][19] These linkers can be designed to be stable in circulation but cleavable within the target cell's specific environment (e.g., the lysosome).[14][15] Self-immolative linkers based on phosphorus chemistry can be triggered by an enzymatic or chemical stimulus, leading to a cascade of reactions that culminates in the release of the drug payload.[13] The ability to attach additional substituents to the phosphorus atom allows for fine-tuning of the release rate.[13]
Applications in Drug Development and Research
The unique properties of the phosphonate group have led to its integration into a wide array of therapeutic and diagnostic platforms.
Targeted Drug Delivery and Prodrugs
The development of phosphonate prodrugs has been a major success, particularly in antiviral therapy.[18][20] By neutralizing the charge of the phosphonate group, drugs like Tenofovir disoproxil fumarate (TDF) achieve increased oral absorption and tissue permeability.[4] Beyond antivirals, phosphonate-based linkers are being designed with tunable stability, allowing them to remain intact in the bloodstream but release their payload within the intracellular compartments of target cells.[14][15]
Antibody-Drug Conjugates (ADCs)
Phosphonates are playing an increasingly important role in the design of next-generation ADCs.
Phosphonate-based linkers offer tunable stability profiles, which are critical for the efficacy and safety of ADCs.[14][15] They can be engineered to be cleaved by lysosomal enzymes like proteases after the ADC is internalized by a cancer cell, ensuring that the cytotoxic payload is released specifically at the site of action.[21][22] This targeted release minimizes off-target toxicity, widening the therapeutic window.
A novel and exciting application is the use of phosphonates not just as linkers, but as the payload itself.[19][23] These "phosphonate-ADCs" deliver a phosphonate payload that can activate specific immune cells.[19][21] For example, certain phosphonates act as phosphoantigens that stimulate Vγ9Vδ2 T cells, a type of cytotoxic T cell, in a butyrophilin (BTN)3A-dependent manner.[19][21] By targeting the delivery of these immunostimulatory molecules directly to the tumor, these ADCs can trigger a potent, localized anti-tumor immune response.[19][21][22][23]
Protein Modification and Analysis
Phosphonate groups can be introduced into proteins as chemical handles for various applications.[24] The "PhosID" strategy, for example, uses a click-able phosphonate handle to tag newly synthesized proteins.[25] These tagged proteins can then be selectively enriched with high efficiency using Immobilized Metal Affinity Chromatography (IMAC), a technique typically used for phosphopeptides.[25] This allows for sensitive and selective analysis of proteome dynamics.[25]
Nanoparticle Surface Functionalization
The robust binding of phosphonates to metal oxides makes them ideal for modifying the surface of nanoparticles used in biomedical applications.[11][16] For instance, PEGylated phosphonic acids can be used to coat iron oxide nanoparticles (IONPs) for use as MRI contrast agents. The PEG layer enhances stability in biological media and reduces non-specific protein absorption, while the phosphonate group provides a stable anchor to the nanoparticle core.[16]
Bone Targeting
Bisphosphonates, which contain two phosphonate groups, have an exceptionally high affinity for the hydroxyapatite mineral component of bone.[1][17] This property is exploited to deliver drugs specifically to bone tissue. By conjugating a therapeutic agent to a bisphosphonate, the conjugate will preferentially accumulate in the skeleton, increasing local drug concentration and reducing systemic side effects. This strategy is used in drugs for osteoporosis and for imaging bone metastases.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from the literature, highlighting the performance of phosphonate-based systems.
Table 1: Plasma Stability of Selected Aryl Phosphonate Prodrugs [8]
| Compound ID | Aryl Group | % Remaining after 2 hrs in Plasma | % Remaining after 20 hrs in Plasma |
|---|---|---|---|
| 4 | Phenyl | ~0% | Not Reported |
| 5 | 1-Naphthyl | 60% | Not Reported |
| 12 | 2-Naphthyl | 100% | 60% |
| 9 | Bis-1-Naphthyl | Not Reported | >95% |
| 17 | Nitro-1-Naphthyl | <40% | Not Reported |
Data demonstrates how modification of the aryl group can significantly tune the plasma stability of phosphonate prodrugs.
Table 2: Cellular Potency of a Phosphonate Prodrug [8]
| Compound ID | Description | Exposure Time | EC₅₀ (nM) |
|---|---|---|---|
| 12 | Aryl acyloxyalkyl phosphonate | 15 minutes | 31 nM |
This data shows that despite high plasma stability, compound 12 can rapidly activate its cellular target, demonstrating the desirable properties of a "best of both worlds" prodrug.
Table 3: Yields of Ultrasound-Assisted α-Aminophosphonate Synthesis [26]
| Aldehyde | Amine | Reaction Time | Yield |
|---|---|---|---|
| Benzaldehyde | Aniline | 18 hrs (30°C, stirring) | Trace |
| Benzaldehyde | Aniline | 2 hrs (reflux) | 10% |
| Benzaldehyde | Aniline | 1.5 hrs (ultrasound) | 95% |
This table illustrates the significant rate enhancement and yield improvement achieved by using ultrasound in the Kabachnik-Fields reaction for synthesizing phosphonate compounds.
Detailed Experimental Protocols
The following protocols are adapted from the literature to provide detailed methodologies for key phosphonate-related experiments.
Protocol 1: Synthesis of (PEG-4-oxobutyl)phosphonic Acid[16]
This protocol describes a multi-step synthesis to create a PEGylated phosphonic acid suitable for nanoparticle functionalization.
-
Step 1: Synthesis of Methyl 4-(diethoxyphosphoryl)butanoate
-
Combine methyl 4-bromobutyrate with triethylphosphite in a reaction vessel.
-
Heat the mixture to 160°C and allow it to react overnight under an inert atmosphere.
-
Purify the product via distillation under reduced pressure to obtain the phosphonate ester. This is an example of the Michaelis-Arbuzov reaction.[1]
-
-
Step 2: Hydrolysis to 4-(diethoxyphosphoryl)butanoic acid
-
Dissolve the product from Step 1 in an aqueous solution of sodium hydroxide (NaOH).
-
Stir the mixture at room temperature for 4 hours to hydrolyze the methyl ester.
-
Acidify the solution to precipitate the carboxylic acid, then extract and dry the product.
-
-
Step 3: PEGylation
-
Dissolve the acid from Step 2 and methoxy-PEG (mPEG) in dry dichloromethane (DCM).
-
Add dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.
-
Allow the reaction to proceed at room temperature overnight.
-
Filter the reaction mixture to remove dicyclohexylurea byproduct and purify the PEGylated product.
-
-
Step 4: Deprotection to Final Phosphonic Acid
-
Dissolve the PEGylated product from Step 3 in dry DCM and cool to 0°C.
-
Add trimethylsilyl bromide (TMS-Br) dropwise and stir overnight at 0°C to cleave the ethyl esters from the phosphonate.
-
Quench the reaction by adding methanol at 0°C and stir for 4 hours.
-
Remove the solvent under vacuum to yield the final (PEG-4-oxobutyl)phosphonic acid.
-
Characterize the final product using ¹H and ³¹P NMR spectroscopy.[16]
-
Protocol 2: Surface Functionalization of Iron Oxide Nanoparticles (IONPs)[16]
This protocol details the ligand exchange process to coat IONPs with the PEG-phosphonic acid synthesized in Protocol 5.1.
-
Prepare IONP Dispersion : Disperse pre-synthesized hydrophobic IONPs in dichloromethane or hydrophilic IONPs in distilled water via sonication to create a homogenous suspension.
-
Prepare PEG-Phosphonic Acid Solution : Dissolve the (PEG-4-oxobutyl)phosphonic acid in the corresponding solvent (DCM or water). A small amount of methanol can be added to aid dissolution.
-
Ligand Exchange Reaction : Add the PEG-phosphonic acid solution to the IONP dispersion.
-
Sonication : Sonicate the mixture for three 1-hour intervals, with 1-hour breaks between each interval, to drive the ligand exchange process.
-
Overnight Reaction : Allow the mixture to stir or rotate gently overnight at room temperature to ensure complete surface coverage.
-
Purification : Purify the resulting PEGylated IONPs to remove excess, unbound PEG-phosphonic acid. Methods such as dialysis (against water) or size exclusion chromatography are suitable.
-
Characterization : Confirm successful coating using techniques like Fourier-Transform Infrared (FTIR) Spectroscopy to identify characteristic phosphonate and PEG vibrational bands on the nanoparticle surface.
Protocol 3: Synthesis of α-Aminophosphonates via Kabachnik-Fields Reaction (Ultrasound-Assisted)[26]
This protocol describes a highly efficient, solvent-free method for synthesizing α-aminophosphonates.
-
Reactant Mixture : In a suitable vessel, mix the aldehyde (e.g., benzaldehyde, 1 mmol), the amine (e.g., aniline, 1 mmol), and the dialkylphosphite (e.g., diethylphosphite, 1 mmol). No solvent is required.
-
Ultrasound Irradiation : Place the vessel in an ultrasonic bath.
-
Reaction : Irradiate the mixture with ultrasound for the required time (e.g., 1.5 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, add water to the reaction mixture. The product will often precipitate as a solid.
-
Purification : Collect the solid product by filtration, wash with water, and dry. If necessary, recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure α-aminophosphonate. The yield for this specific reaction is reported to be as high as 95%.[26]
Protocol 4: Binding of Biotinylated Aminobisphosphonate to Hydroxyapatite (HA)[17]
This protocol provides a method to assess the binding of a functionalized bisphosphonate to an HA surface, simulating bone tissue.
-
Sample Preparation : Prepare a solution of the biotinylated aminobisphosphonate (AMB-Biotin) in a suitable buffer (e.g., 0.5 M phosphate buffer, pH 7.4).
-
Binding Incubation : Add a known quantity of hydroxyapatite powder to the AMB-Biotin solution.
-
Incubate : Place the sample on a rotator and incubate overnight at room temperature to allow for binding equilibrium to be reached.
-
Washing : Centrifuge the suspension at 13,000 rpm for 15 minutes to pellet the HA particles.
-
Remove Supernatant : Carefully decant the supernatant, which contains unbound AMB-Biotin.
-
Wash Pellet : Wash the HA pellet twice with buffer and then three times with deionized water to remove any non-specifically bound molecules. Centrifuge and decant between each wash.
-
Detection : Lyophilize the washed HA pellet overnight. Resuspend the pellet in a solution containing a fluorescently labeled anti-biotin antibody (e.g., FITC-labeled).
-
Quantification : After incubation with the antibody and further washing steps, quantify the fluorescence associated with the HA pellet using a fluorometer to determine the relative amount of AMB-Biotin bound to the surface.
References
- 1. Phosphonate - Wikipedia [en.wikipedia.org]
- 2. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 4. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Stability and Efficiency of Mixed Aryl Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Phosphate-Based Self-Immolative Linkers for the Delivery of Amine-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2015153401A1 - Phosphate based linkers for intracellular delivery of drug conjugates - Google Patents [patents.google.com]
- 15. WO2017132103A2 - Phosphonate linkers and their use to facilitate cellular retention of compounds - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. Ligand-Modified Aminobisphosphonate for Linking Proteins to Hydroxyapatite and Bone Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 18. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. Recent advances in natural and synthetic phosphonate therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. jitc.bmj.com [jitc.bmj.com]
- 23. worldadc-usa.com [worldadc-usa.com]
- 24. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 25. researchgate.net [researchgate.net]
- 26. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
An In-depth Technical Guide to Bromo-PEG2-phosphonic acid ethyl ester as a Bifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG2-phosphonic acid ethyl ester is a heterobifunctional linker that is gaining prominence in the fields of drug delivery, proteomics, and materials science. Its architecture, featuring a reactive bromo group at one end and a phosphonic acid ethyl ester at the other, connected by a short, hydrophilic diethylene glycol (PEG2) spacer, enables the covalent conjugation of a wide array of molecules and the functionalization of various surfaces.
The bromo group serves as an excellent leaving group for nucleophilic substitution reactions, readily reacting with moieties such as thiols and amines.[1] The phosphonic acid ethyl ester can be hydrolyzed to the corresponding phosphonic acid, which exhibits a strong affinity for metal oxide surfaces, facilitating the formation of stable, self-assembled monolayers.[2] The PEG2 spacer imparts hydrophilicity, which can enhance the solubility and bioavailability of conjugated molecules in aqueous environments.[1][3]
This technical guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and key applications of this compound, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs), bioconjugation, and the surface modification of nanoparticles. Detailed experimental protocols, based on established methodologies for analogous compounds, are provided to facilitate its practical implementation in research and development.
Physicochemical Properties and Data
A clear understanding of the physicochemical characteristics of this compound is essential for its effective incorporation into synthetic workflows.
| Property | Data | Reference |
| Chemical Name | This compound | [4] |
| Synonyms | Diethyl (2-(2-bromoethoxy)ethyl)phosphonate | |
| CAS Number | 1226767-94-7 | [4] |
| Molecular Formula | C10H22BrO5P | [4] |
| Molecular Weight | 333.16 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | |
| Purity | Typically >95% | |
| Storage Conditions | 2-8°C | |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
Core Functionalities and Reaction Mechanisms
The utility of this compound as a bifunctional linker stems from the distinct reactivity of its two terminal functional groups.
Bromo Group Reactivity: Nucleophilic Substitution
The terminal bromine atom is a good leaving group and is susceptible to nucleophilic substitution reactions, most commonly with thiols (e.g., cysteine residues in proteins) to form a stable thioether bond, or with amines (e.g., lysine residues) to form an amine linkage. This reaction is the foundation for its use in bioconjugation and as a component in the synthesis of more complex molecules like PROTACs.[5]
Phosphonic Acid Ethyl Ester Reactivity: Surface Anchoring
The diethyl phosphonate moiety is relatively stable but can be readily hydrolyzed to the free phosphonic acid under acidic conditions (e.g., using TMSBr).[6] The resulting phosphonic acid has a high affinity for metal oxide surfaces, such as iron oxide, zinc oxide, and titanium dioxide.[2] It forms strong, stable coordinate bonds with the surface metal atoms, making it an excellent anchor for the surface functionalization of nanoparticles and other materials.[2]
Applications and Experimental Protocols
Disclaimer: The following protocols are representative methodologies adapted from procedures for analogous compounds and may require optimization for specific applications.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a critical role in orienting the two ligands for effective ternary complex formation.[7]
This protocol describes a convergent synthesis where the linker is sequentially conjugated to the E3 ligase ligand and the target protein ligand (warhead).
Step 1: Conjugation of the Linker to an Amine-Containing E3 Ligase Ligand
-
Dissolution: Dissolve the amine-containing E3 ligase ligand (1.0 eq) in anhydrous Dimethylformamide (DMF) under a nitrogen atmosphere.
-
Basification: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Linker Addition: Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.
-
Reaction: Stir the reaction at a temperature ranging from room temperature to 60°C overnight. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the E3 Ligand-Linker intermediate.
Step 2: Hydrolysis of the Diethyl Ester
-
Dissolution: Dissolve the E3 Ligand-Linker intermediate (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Hydrolysis: Add Bromotrimethylsilane (TMSBr) (3.0-5.0 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by LC-MS or ³¹P NMR.
-
Methanolysis: After the reaction is complete, carefully evaporate the solvent and excess TMSBr under reduced pressure. To the resulting residue, add methanol and stir for 2 hours at room temperature to effect the solvolysis of the silyl esters.
-
Isolation: Evaporate the methanol under reduced pressure to yield the crude E3 Ligand-Linker with a free phosphonic acid.
Step 3: Conjugation to a Hydroxyl-Containing Target Protein Ligand
-
Activation/Coupling: Dissolve the crude product from Step 2 (1.0 eq) and the hydroxyl-containing target protein ligand (1.2 eq) in anhydrous DMF. Add a coupling agent such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) (1.5 eq) and DIPEA (3.0 eq).
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate, wash with water and brine, dry, and concentrate. Purify the final PROTAC by preparative HPLC.
| Parameter | Condition/Reagent | Note |
| Step 1: Alkylation | ||
| Solvent | Anhydrous DMF | Ensures solubility of reactants. |
| Base | DIPEA or K₂CO₃ | DIPEA for amines, K₂CO₃ for weaker nucleophiles like phenols. |
| Temperature | Room Temperature to 60°C | Higher temperatures may be needed for less reactive nucleophiles. |
| Reaction Time | 12-24 hours | Monitor by LC-MS for completion. |
| Step 2: Hydrolysis | ||
| Reagent | Bromotrimethylsilane (TMSBr) | Effective for cleaving phosphonate esters under mild conditions (McKenna reaction). |
| Solvent | Anhydrous DCM or Acetonitrile | Aprotic solvent is required for the silylation step. |
| Step 3: Coupling | ||
| Coupling Agent | PyBOP, HATU, etc. | To activate the phosphonic acid for esterification. |
| Solvent | Anhydrous DMF | Common solvent for peptide-style couplings. |
Table based on representative conditions for similar linkers.[1][8]
Bioconjugation to Thiol-Containing Biomolecules
The bromo group of the linker reacts efficiently with free sulfhydryl groups, such as those on cysteine residues of proteins and peptides, to form stable thioether bonds.
-
Biomolecule Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols by treating with a 10-20 molar excess of Tris(2-carboxyethyl)phosphine (TCEP) in a degassed buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-7.5) at room temperature for 1-2 hours. Remove excess TCEP using a desalting column.
-
Linker Stock Solution: Prepare a 10-100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation: Dissolve the thiol-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL. Add the linker stock solution to achieve a 5-20 molar excess of the linker.
-
Incubation: Incubate the reaction mixture at room temperature for 4-24 hours with gentle stirring. The reaction can also be performed at 4°C for a longer duration to minimize potential protein denaturation.
-
Quenching: Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to react with any unreacted linker. Incubate for 1 hour at room temperature.
-
Purification: Remove the excess linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis.
| Parameter | Condition | Note |
| Biomolecule | Thiol-containing protein or peptide | e.g., Antibody fragment, Cysteine-containing peptide |
| Buffer | PBS, pH 7.2-7.5, degassed | Near-neutral pH is optimal for thiol reactivity. |
| Linker:Biomolecule Ratio | 5-20 molar excess | Should be optimized for desired degree of labeling. |
| Temperature | 4°C to Room Temperature | Lower temperature for sensitive proteins. |
| Reaction Time | 4-24 hours | Longer incubation at lower temperatures. |
| Quenching Reagent | L-cysteine or 2-mercaptoethanol | To cap unreacted bromo groups. |
Table based on representative conditions for similar bromo-PEG linkers.[5]
Surface Modification of Nanoparticles
The phosphonate end of the linker is ideal for functionalizing metal oxide nanoparticles, enhancing their stability, and providing a reactive handle (the bromo group) for further bioconjugation.
-
Linker Hydrolysis: Prepare the free phosphonic acid form of the linker by reacting this compound with TMSBr in anhydrous DCM, followed by methanolysis, as described in the PROTAC synthesis protocol (Step 2).
-
Nanoparticle Dispersion: Disperse oleic acid-coated IONPs in a suitable organic solvent (e.g., chloroform or hexane) to a concentration of 1-5 mg/mL.
-
Ligand Exchange: In a separate flask, dissolve the hydrolyzed Bromo-PEG2-phosphonic acid in a suitable solvent (e.g., a mixture of DCM and methanol). Add the linker solution to the IONP dispersion in molar excess.
-
Reaction: Sonicate the mixture for 30 minutes to ensure homogeneity. Stir the reaction mixture at room temperature for 24 hours to facilitate ligand exchange.
-
Purification: Induce precipitation of the functionalized IONPs by adding a non-solvent (e.g., hexane). Pellet the nanoparticles by centrifugation. Discard the supernatant containing displaced oleic acid and excess linker. Repeat the washing steps at least three times.
-
Final Dispersion: After the final wash, resuspend the purified, functionalized nanoparticles in the desired aqueous buffer (e.g., PBS, pH 7.4).
| Property | Bare IONPs (Representative) | After Functionalization (Expected Trend) | Note |
| Hydrodynamic Diameter (nm) | >100 (aggregated in water) | 30-80 | The PEG layer enhances colloidal stability and reduces aggregation, leading to a smaller hydrodynamic size. |
| Zeta Potential (mV) | Near neutral or slightly positive | Negative | The phosphonic acid groups impart a negative surface charge, leading to electrostatic repulsion. |
| Aqueous Stability | Poor (rapid precipitation) | High (stable for weeks) | The hydrophilic PEG chains create a hydration layer that prevents aggregation in aqueous media. |
Data represents expected trends based on studies with similar PEG-phosphonic acid linkers.[9]
Conclusion
This compound is a versatile bifunctional linker with broad applicability in drug development and materials science. Its well-defined structure, comprising a reactive bromo group for conjugation to biomolecules and a phosphonate group for robust surface anchoring, makes it a valuable tool for constructing complex molecular architectures. The hydrophilic PEG spacer further enhances its utility in biological systems. This guide provides a foundational understanding and practical, albeit representative, protocols for the application of this linker in the synthesis of PROTACs, bioconjugation, and the functionalization of nanoparticles, empowering researchers to leverage its unique properties in their scientific endeavors.
References
Methodological & Application
Synthesis of Bromo-PEG2-phosphonic acid ethyl ester: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Bromo-PEG2-phosphonic acid ethyl ester, a valuable heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The synthesis is based on the well-established Michaelis-Arbuzov reaction, a reliable method for forming carbon-phosphorus bonds. This application note includes a step-by-step experimental procedure, a summary of expected quantitative data, and detailed characterization methods.
Introduction
Heterobifunctional molecules are critical tools in modern drug discovery and chemical biology. This compound incorporates a reactive bromide for conjugation to a target protein ligand, a hydrophilic polyethylene glycol (PEG) linker to improve solubility and pharmacokinetic properties, and a phosphonic acid ethyl ester group which can be hydrolyzed to the corresponding phosphonic acid for binding to an E3 ligase ligand or for surface modification of metal oxide nanoparticles. This protocol outlines a straightforward and efficient synthesis of this versatile linker.
Synthesis Pathway
The synthesis of this compound is proposed to proceed via a Michaelis-Arbuzov reaction between 1-bromo-2-(2-bromoethoxy)ethane and triethyl phosphite. The reaction is thermally induced and typically proceeds in high yield.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Expected Value | Reference |
| Reactants | ||
| 1-bromo-2-(2-bromoethoxy)ethane | 1.0 eq | Stoichiometric base |
| Triethyl phosphite | 1.1 eq | Slight excess to ensure complete reaction |
| Reaction Conditions | ||
| Temperature | 150-160 °C | Typical for Michaelis-Arbuzov reactions[1] |
| Reaction Time | 2-4 hours | Monitored by TLC or NMR |
| Product | ||
| Yield | ~90-95% | Based on similar reactions for ω-bromoalkylphosphonates[1][2] |
| Purity (post-purification) | >95% | Achievable with flash column chromatography |
| Characterization | ||
| Molecular Weight | 333.16 g/mol | |
| Appearance | Colorless oil | Typical for similar phosphonate esters |
Experimental Protocol
Materials:
-
1-bromo-2-(2-bromoethoxy)ethane
-
Triethyl phosphite
-
Anhydrous Toluene (optional, as solvent)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Flash chromatography system
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-bromo-2-(2-bromoethoxy)ethane (1.0 eq). If desired, anhydrous toluene can be used as a solvent.
-
Addition of Reagent: Under an inert atmosphere, add triethyl phosphite (1.1 eq) to the flask.
-
Reaction: Heat the reaction mixture to 150-160 °C and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for ¹H NMR analysis to observe the disappearance of the starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator. The excess triethyl phosphite and the bromoethane byproduct can be removed by distillation under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Drying and Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Dry the resulting oil under high vacuum to remove any residual solvent. Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.
Visualization of the Synthesis Workflow
References
Application Notes and Protocols for Bromo-PEG2-phosphonic acid ethyl ester in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules that utilize the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical element that significantly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to improve solubility, cell permeability, and provide conformational flexibility, which is crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[3]
Bromo-PEG2-phosphonic acid ethyl ester: A Versatile Linker for PROTAC Synthesis
This compound is a bifunctional, PEG-based linker designed for the modular synthesis of PROTACs. It offers a unique combination of features that make it a valuable tool for drug discovery researchers. The bromo group provides a reactive handle for conjugation with nucleophilic functional groups such as amines or thiols, commonly found on POI or E3 ligase ligands.[4] The phosphonic acid ethyl ester moiety offers a distinct reactive site that can be hydrolyzed to the corresponding phosphonic acid and subsequently coupled to a hydroxyl-containing ligand. Phosphonate groups are known for their ability to act as stable bioisosteres of phosphates and can influence the physicochemical properties of the final PROTAC molecule.[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C10H22BrO5P | [6] |
| Molecular Weight | 333.16 g/mol | [6] |
| CAS Number | 1226767-94-7 | [7] |
| Appearance | Not specified; likely an oil or solid | |
| Purity | Typically >95% | [5] |
| Solubility | Soluble in organic solvents like DMF, DMSO | |
| Storage Conditions | -20°C for long-term storage |
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to catalytically repeat the cycle.
Experimental Protocols
The synthesis of a PROTAC using this compound is a modular process. The following protocols provide a generalized, step-by-step approach.
General Experimental Workflow
The synthesis involves the sequential conjugation of the POI and E3 ligase ligands to the linker, followed by purification and characterization.
References
- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 1226767-94-7 [amp.chemicalbook.com]
Application Notes and Protocols: Bromo-PEG2-phosphonic acid ethyl ester for Bone-Targeting Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG2-phosphonic acid ethyl ester is a heterobifunctional linker designed for the targeted delivery of therapeutic agents to bone tissue. This linker features a terminal bromine atom for conjugation to a drug molecule, a hydrophilic diethylene glycol (PEG2) spacer to improve pharmacokinetic properties, and a phosphonic acid ethyl ester group that serves as a bone-targeting moiety. The phosphonate group has a high affinity for hydroxyapatite, the primary mineral component of bone, enabling the selective accumulation of the conjugated drug at skeletal sites.[1][2] This targeted approach has the potential to enhance therapeutic efficacy and reduce off-target side effects for a variety of bone-related diseases, including osteoporosis, bone metastases, and osteomyelitis.
The ethyl ester form of the phosphonic acid acts as a prodrug. In vivo, it is anticipated that esterases will hydrolyze the ethyl group, revealing the negatively charged phosphonic acid. This active form then binds with high affinity to the calcium ions within the hydroxyapatite matrix of the bone.
Data Presentation
The following tables summarize representative quantitative data from studies on similar PEGylated phosphonate and bisphosphonate compounds, providing an insight into their potential efficacy for bone targeting.
Table 1: In Vitro Hydroxyapatite (HA) Binding Affinity of Bone-Targeting Ligands
| Compound | Assay Conditions | Binding Affinity Metric (Kᵢ or % Bound) | Reference |
| Alendronate | Competition binding with [¹⁴C]-Alendronate on human bone | Kᵢ: 61 µM | [3] |
| Risedronate | Competition binding with [¹⁴C]-Alendronate on human bone | Kᵢ: 85 µM | [3] |
| Zoledronate | Competition binding with [¹⁴C]-Alendronate on human bone | Kᵢ: 81 µM | [3] |
| ¹⁶¹Tb-ZOL | Incubation with synthetic HA | >90% bound at 50 mg HA | [4] |
| ¹⁶¹Tb-HEDP | Incubation with synthetic HA | >80% bound at 50 mg HA | [4] |
Table 2: In Vivo Biodistribution of Bone-Targeting Agents in Rodent Models
| Compound/System | Animal Model | Time Point | Bone Accumulation (%ID/g) | Liver Accumulation (%ID/g) | Spleen Accumulation (%ID/g) | Reference |
| ¹⁶¹Tb-HEDP | Healthy Wistar rats | 2 h | 9.39 ± 0.30 | 0.45 ± 0.05 | 0.08 ± 0.01 | [4] |
| ¹⁶¹Tb-HEDP | Healthy Wistar rats | 24 h | 8.42 ± 0.40 | 0.21 ± 0.03 | 0.04 ± 0.01 | [4] |
| ¹⁶¹Tb-ZOL | Healthy Wistar rats | 2 h | 6.53 ± 0.22 | 0.32 ± 0.04 | 0.06 ± 0.01 | [4] |
| ¹⁶¹Tb-ZOL | Healthy Wistar rats | 24 h | 8.13 ± 0.13 | 0.15 ± 0.02 | 0.03 ± 0.01 | [4] |
| mCherry-Fc-D₁₀ | Ovariectomized mice | 24 h | Femur: 13.6 ± 1.4 | - | - | [5] |
| Anti-sclerostin-D₁₀ | Ovariectomized mice | 7 days | Femur: 20.9 ± 2.5 | - | - | [5] |
Mandatory Visualization
Caption: Mechanism of bone targeting via phosphonate-hydroxyapatite interaction.
Caption: Experimental workflow for developing a bone-targeted drug conjugate.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the Michaelis-Arbuzov reaction.[6]
Materials:
-
1-Bromo-2-(2-bromoethoxy)ethane
-
Triethyl phosphite
-
Anhydrous toluene
-
Nitrogen atmosphere apparatus
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1-bromo-2-(2-bromoethoxy)ethane (1 equivalent) in anhydrous toluene.
-
Add triethyl phosphite (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and stir for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Bromo-PEG2-phosphonic acid diethyl ester.
Protocol 2: Conjugation of an Amine-Containing Drug to this compound
This protocol describes the conjugation of a drug to the bromo end of the linker via nucleophilic substitution.
Materials:
-
This compound (1 equivalent)
-
Amine-containing drug (e.g., Doxorubicin HCl) (1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere apparatus
Procedure:
-
Dissolve the amine-containing drug and DIPEA in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Stir the solution at room temperature for 15 minutes.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 24-72 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting drug-linker conjugate by preparative high-performance liquid chromatography (HPLC).
Protocol 3: In Vitro Hydroxyapatite Binding Assay
This assay evaluates the bone-targeting capability of the conjugate.
Materials:
-
Drug-PEG2-Phosphonate conjugate
-
Free drug (as a control)
-
Synthetic hydroxyapatite (HA) powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Incubator/shaker
-
Analytical method for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Prepare a stock solution of the Drug-PEG2-Phosphonate conjugate and the free drug in PBS.
-
Weigh out equal amounts of HA powder (e.g., 20 mg) into a series of microcentrifuge tubes.
-
Add a known concentration of the test compound (conjugate or free drug) to each tube containing HA.
-
Incubate the tubes at 37°C with gentle shaking for a defined period (e.g., 1, 4, and 24 hours).
-
After incubation, centrifuge the tubes to pellet the hydroxyapatite.
-
Carefully collect the supernatant.
-
Quantify the concentration of the compound remaining in the supernatant using a suitable analytical method.
-
The percentage of bound compound is calculated as: % Bound = [(Initial Concentration - Supernatant Concentration) / Initial Concentration] x 100
Protocol 4: In Vivo Biodistribution Study
This protocol outlines a general procedure to assess the biodistribution of the Drug-PEG2-Phosphonate conjugate in an animal model.
Materials:
-
Drug-PEG2-Phosphonate conjugate
-
Free drug (as a control)
-
Healthy mice or rats
-
Sterile saline for injection
-
Anesthesia
-
Tissue homogenization equipment
-
Analytical method for drug quantification in tissues (e.g., LC-MS/MS)
Procedure:
-
Divide the animals into experimental groups (e.g., Drug-PEG2-Phosphonate group and free drug group).
-
Administer a single intravenous (IV) dose of the respective compounds to each animal.
-
At predetermined time points (e.g., 1, 4, 24, and 48 hours) post-injection, euthanize a subset of animals from each group.
-
Collect blood and harvest major organs, including bone (femur and tibia), liver, spleen, kidneys, heart, and lungs.
-
Weigh each tissue sample.
-
Homogenize the tissue samples in a suitable buffer.
-
Extract the drug from the tissue homogenates using an appropriate method.
-
Quantify the drug concentration in each tissue extract using a validated analytical method.
-
Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
References
- 1. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 3. Relative binding affinities of bisphosphonates for human bone and relationship to antiresorptive efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of 161Tb-Labeled Diphosphonates as Potential Bone-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity targeting of therapeutic proteins to the bone surface—local delivery of sclerostin–neutralizing antibody enhances efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Conjugation with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a cornerstone of biopharmaceutical development. This process is designed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The primary goals of PEGylation are to improve a drug's profile by increasing its solubility and stability, prolonging its circulation half-life, and reducing its immunogenicity.[1] The hydrophilic and flexible nature of the PEG polymer creates a protective shield around the protein, which can mask it from enzymatic degradation and the host's immune system.[1] This often leads to a reduced dosing frequency, thereby improving patient compliance and overall quality of life.[1]
These application notes provide detailed methodologies for the two most common protein PEGylation strategies, protocols for purification and characterization of the resulting conjugates, and quantitative data to assist in experimental design.
Core Chemistries of Protein PEGylation
The selection of a PEGylation strategy is dependent on the available reactive functional groups on the protein and the desired characteristics of the final conjugate.[1]
-
Amine-Reactive PEGylation (via NHS Esters): This is the most prevalent method for PEGylation due to the abundance of lysine residues, which have primary amine side chains, on the surface of most proteins. N-Hydroxysuccinimide (NHS) ester-activated PEGs react efficiently with these primary amines, as well as the N-terminal alpha-amine group, in neutral to slightly basic conditions (pH 7-9) to form stable amide bonds.[1]
-
Thiol-Reactive PEGylation (via Maleimides): This strategy offers a more site-specific approach to conjugation.[1] PEG linkers with a maleimide group react specifically with the sulfhydryl group of cysteine residues. This allows for precise control over the location of PEG attachment, which can be crucial for preserving the protein's biological activity.
Experimental Workflow for Protein PEGylation
The process of creating a PEGylated protein conjugate follows a structured sequence of steps. Each stage, from the initial reaction setup to the final analysis, requires careful consideration and optimization to ensure a high yield of a pure, well-characterized product.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the NHS-Ester and Maleimide-PEG conjugation protocols. These values serve as a starting point and may require optimization for specific proteins and PEG linkers.[1]
Table 1: Reaction Parameters for Amine-Reactive PEGylation (NHS Ester)
| Parameter | Recommended Range | Notes |
| Molar Ratio (PEG:Protein) | 5:1 to 20:1 | Higher ratios can increase the degree of PEGylation but may also lead to a higher proportion of multi-PEGylated species. |
| pH | 7.0 - 9.0 | Reaction is more efficient at slightly basic pH. |
| Temperature | 4°C or Room Temperature | Lower temperatures can help to control the reaction rate and minimize side reactions. |
| Incubation Time | 30 - 60 minutes (RT) or 2 hours (4°C) | Optimal time may need to be determined empirically.[1] |
| Quenching Reagent | 10-50 mM Tris or Glycine | Added to consume any remaining active PEG-NHS ester. |
Table 2: Reaction Parameters for Thiol-Reactive PEGylation (Maleimide)
| Parameter | Recommended Range | Notes |
| Molar Ratio (PEG:Protein) | 10:1 to 20:1 | A higher excess is often used to drive the reaction to completion.[1] |
| pH | 6.5 - 7.5 | Maleimide chemistry is most efficient at neutral pH. |
| Temperature | 4°C or Room Temperature | Reaction proceeds well at both temperatures. |
| Incubation Time | 2 - 4 hours (RT) or Overnight (4°C) | Longer incubation times may be required for complete reaction.[1] |
| Quenching Reagent | 2-mercaptoethanol or DTT | Added to cap any unreacted maleimide groups. |
Experimental Protocols
Protocol 1: Amine-Reactive Protein PEGylation using NHS Ester-PEG
This protocol describes the general procedure for conjugating a protein via its primary amine groups using an NHS Ester-activated PEG linker.
Materials:
-
Protein of interest
-
NHS Ester-activated PEG (e.g., mPEG-NHS)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer, pH 7.0-9.0
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.5
-
Purification system (e.g., SEC or IEX chromatography columns)
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
PEG Solution Preparation: Immediately before use, dissolve the NHS Ester-PEG in the conjugation buffer to create a stock solution (e.g., 100 mg/mL).
-
Reaction Initiation: Add a 5-20 molar excess of the PEG solution to the protein solution. Mix gently by pipetting or slow vortexing.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[1] The optimal time and temperature may need to be determined empirically.[1]
-
Reaction Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature. This will react with and consume any remaining PEG-NHS Ester.[1]
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using a suitable chromatography method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[]
-
Characterization: Analyze the purified conjugate to determine the degree of PEGylation and purity using SDS-PAGE, mass spectrometry, and HPLC.
Protocol 2: Thiol-Reactive Protein PEGylation using Maleimide-PEG
This protocol describes the site-specific conjugation of a protein through available cysteine residues using a Maleimide-PEG linker.[1]
Materials:
-
Protein of interest (containing free cysteine residues)
-
Maleimide-activated PEG (e.g., mPEG-Maleimide)
-
Conjugation Buffer: Thiol-free buffer (e.g., PBS, pH 7.0)
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds
-
Quenching Reagent: 2-mercaptoethanol or Dithiothreitol (DTT)
-
Purification system (e.g., SEC or IEX chromatography columns)
Procedure:
-
Protein Preparation: Dissolve the protein in a thiol-free buffer (e.g., PBS, pH 7.0).[1] If needed, reduce disulfide bonds with TCEP to expose free thiols.[1]
-
PEG Solution Preparation: Dissolve Maleimide-PEG in the conjugation buffer to create a stock solution (e.g., 100 mg/mL).[1]
-
Reaction Initiation: Add a 10-20 molar excess of the Maleimide-PEG solution to the protein solution.[1]
-
Incubation: Stir the reaction at room temperature for 2-4 hours OR at 4°C overnight.[1]
-
Reaction Quenching: Add a 2 to 5-fold molar excess of 2-mercaptoethanol or DTT over the Maleimide-PEG to quench the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Separate the PEGylated protein from unreacted PEG and protein using an appropriate chromatography technique. SEC is often effective for removing excess PEG and unreacted protein.[]
-
Characterization: Confirm the successful conjugation and assess the purity of the product using SDS-PAGE, mass spectrometry, and other relevant analytical methods.
Purification of PEGylated Proteins
The purification of PEGylated proteins is a critical step to remove unreacted protein, excess PEG, and reaction by-products. The choice of purification method depends on the physicochemical properties of the protein and the PEGylated conjugate.
-
Size Exclusion Chromatography (SEC): This is one of the most common methods for purifying PEGylated proteins.[] PEGylation increases the hydrodynamic radius of the protein, allowing for separation based on size.[] SEC is very efficient in removing low molecular weight by-products and unreacted PEG.[]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[] The PEG chains can shield the charges on the protein surface, altering its interaction with the IEX resin.[] This property can be exploited to separate PEGylated proteins from their unmodified counterparts and also to separate positional isomers.[][3]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their hydrophobicity.[] While not as widely used as SEC or IEX, it can be a valuable tool for purifying PEGylated proteins, especially as a polishing step.[][4]
-
Reverse Phase Chromatography (RPC): RPC is effective for the analytical scale separation of PEGylated conjugates, including the identification of PEGylation sites and the separation of positional isomers.[][3]
Characterization of PEGylated Proteins
Comprehensive characterization is essential to ensure the quality, consistency, and efficacy of the PEGylated protein.
Table 3: Summary of Analytical Techniques for PEGylated Protein Characterization
| Technique | Principle | Information Obtained |
| SDS-PAGE | Separation by apparent molecular weight. | Degree of PEGylation (qualitative), purity.[5] |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise molecular weight, degree of PEGylation, identification of PEGylation sites.[6][7] |
| Size Exclusion Chromatography (SEC-HPLC) | Separation based on hydrodynamic volume. | Purity, presence of aggregates, degree of PEGylation.[8] |
| Biological Activity Assays | Measures the specific biological function of the protein. | Impact of PEGylation on protein function.[5] |
Protocol 3: SDS-PAGE Analysis of PEGylation Reactions
This protocol describes the use of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for the initial assessment of a PEGylation reaction.[5]
Materials:
-
PEGylated protein sample
-
Unmodified protein control
-
Molecular weight standards
-
SDS-PAGE gel and running buffer
-
Loading buffer (e.g., Laemmli buffer)
-
Gel staining solution (e.g., Coomassie Brilliant Blue)
-
Destaining solution
Procedure:
-
Sample Preparation: Mix a small volume of the protein sample (PEGylated or unmodified) with the loading buffer. Heat the samples at 95°C for 5 minutes.
-
Gel Loading: Load the prepared samples and molecular weight standards into the wells of the SDS-PAGE gel.
-
Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
Gel Staining and Visualization: After electrophoresis, carefully remove the gel from the cassette.[5] Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands. Image the gel using a gel documentation system.[5]
-
Data Analysis: Compare the migration of the PEGylated protein bands to the unmodified protein and the molecular weight standards.[5] The PEGylated protein will show a significant increase in apparent molecular weight.[5] The presence of multiple bands in the PEGylated sample lane may indicate a mixture of mono-, di-, and higher-order PEGylated species, as well as unreacted protein.[5]
Protocol 4: Mass Spectrometry Analysis for Degree of PEGylation
This protocol outlines the general steps for determining the degree of PEGylation using MALDI-TOF Mass Spectrometry.
Materials:
-
Purified PEGylated protein sample
-
Unmodified protein control
-
MALDI matrix solution (e.g., sinapinic acid)
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Mix a small volume of the protein sample (PEGylated or unmodified) with the MALDI matrix solution.[5]
-
Target Spotting: Spot a small volume (e.g., 1 µL) of the sample-matrix mixture onto the MALDI target plate. Allow the spot to air dry completely, allowing co-crystallization of the sample and matrix.[5]
-
Mass Spectrometry Analysis: Insert the target plate into the MALDI-TOF mass spectrometer.[5] Acquire the mass spectrum in the appropriate mass range.[5]
-
Data Analysis: Analyze the resulting spectrum to determine the molecular weight of the protein species.[5] The difference in mass between the PEGylated protein peaks and the unmodified protein peak corresponds to the mass of the attached PEG molecules. The number of PEG molecules can be calculated by dividing the mass increase by the molecular weight of a single PEG linker. For example, if the mass of the unmodified protein is 20,000 Da and a major peak is observed at 40,000 Da with a 20 kDa PEG reagent, this indicates the presence of a mono-PEGylated species.[8]
Conclusion
The characterization of PEGylated proteins is a complex but essential process in the development of biotherapeutics.[5] A combination of analytical techniques is necessary to fully understand the structural and functional consequences of PEGylation.[5] The protocols and information provided in these application notes offer a foundational framework for researchers to establish robust analytical workflows for their PEGylated protein products.[5]
References
- 1. benchchem.com [benchchem.com]
- 3. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 8. benchchem.com [benchchem.com]
Application of Bromo-PEG2-phosphonic acid ethyl ester in Developing Imaging Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG2-phosphonic acid ethyl ester is a heterobifunctional linker molecule integral to the advancement of targeted imaging agents. This molecule features a phosphonic acid ethyl ester group, which serves as a robust anchor for metal oxide surfaces, and a bromo group at the terminus of a polyethylene glycol (PEG) chain, which allows for further conjugation to targeting moieties. The PEG spacer enhances aqueous solubility, improves biocompatibility, and prolongs the in vivo circulation time of the conjugated imaging agent by minimizing uptake by the reticuloendothelial system (RES).
The primary application of this compound in imaging is in the surface functionalization of nanoparticles, particularly superparamagnetic iron oxide nanoparticles (SPIONs), to create contrast agents for Magnetic Resonance Imaging (MRI). Additionally, the phosphonate group's ability to chelate radiometals facilitates the development of agents for Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), enabling dual-modality imaging.
Core Application: Development of a Multimodal MRI/SPECT Imaging Agent
A principal application of linkers like this compound is in the creation of dual-modality imaging agents. By functionalizing SPIONs with this phosphonate-PEG linker, a stable, long-circulating nanoparticle is formed that can act as a T1 or T2 contrast agent for MRI. The phosphonate anchor can also be radiolabeled, for instance with Technetium-99m (99mTc), to enable sensitive SPECT imaging.[1] This dual-modality approach provides the high-resolution anatomical detail of MRI alongside the sensitive whole-body tracking capabilities of SPECT.[1]
Data Presentation
The following tables summarize key quantitative parameters for imaging agents functionalized with phosphonate-PEG linkers, based on data from iron oxide nanoparticles.
Table 1: Physicochemical Properties of Phosphonate-PEG Coated SPIONs
| Parameter | Value | Reference |
| Core Nanoparticle | Ultrasmall Superparamagnetic Iron Oxide (USPIO) | [2][3] |
| Linker Example | Bisphosphonate-PEG(5) | [2][3] |
| Hydrodynamic Diameter | ~24 nm | [2] |
| Zeta Potential (at neutral pH) | Near-zero | [1][2] |
Table 2: In Vivo Performance of Phosphonate-PEG Coated USPIOs
| Parameter | Value | Reference |
| Imaging Modalities | T1-weighted MRI, SPECT | [2][3] |
| Blood Half-life (t1/2) | 2.97 hours | [2][3] |
| In Vivo Effect | 6-fold enhancement of blood signal in MRI | [2][3] |
Table 3: Comparative Relaxivity of Phosphonate-Containing MRI Contrast Agents
| Contrast Agent | Magnetic Field (T) | r₁ (mM⁻¹s⁻¹) | r₂ (mM⁻¹s⁻¹) | r₂/r₁ Ratio | Citation |
| PEG(5)-BP-USPIOs | 3.0 | 9.5 | 28.2 | 2.97 | [2][3][4] |
Note: Relaxivity values are highly dependent on the specific molecular structure, particle size, and experimental conditions.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involving the use of this compound and similar linkers in the development of imaging agents.
Protocol 1: Surface Functionalization of Iron Oxide Nanoparticles (IONPs)
This protocol describes the ligand exchange process to coat hydrophobic iron oxide nanoparticles with this compound, rendering them water-soluble and biocompatible.
Materials:
-
Hydrophobic iron oxide nanoparticles (IONPs)
-
This compound
-
Dichloromethane or chloroform
-
Methanol
-
Hexane
-
Deionized water
-
Bath sonicator
-
Magnetic separator
Procedure:
-
IONP Dispersion: Disperse the hydrophobic IONPs in dichloromethane or chloroform at a concentration of 5 mg/mL.
-
Linker Solution: Prepare a solution of this compound in a 1:1 (v/v) mixture of dichloromethane (or chloroform) and methanol at a concentration of 10 mg/mL.
-
Ligand Exchange: Add the this compound solution to the IONP dispersion. The molar ratio of the linker to iron should be optimized, but a starting point of 10:1 is recommended.
-
Sonication and Incubation:
-
Sonicate the mixture in a bath sonicator for 1 hour.
-
Allow the mixture to stand at room temperature for 1 hour.
-
Repeat the sonication and standing steps two more times.
-
Let the reaction mixture stand overnight at room temperature to ensure complete ligand exchange.
-
-
Precipitation and Washing:
-
Add 5 mL of hexane to the reaction mixture to precipitate the functionalized nanoparticles.
-
Place the vial on a magnetic separator and carefully decant the supernatant.
-
Wash the nanoparticle pellet twice with hexane to remove excess oleic acid.
-
-
Resuspension and Purification:
-
Resuspend the nanoparticle pellet in 5 mL of deionized water.
-
Purify the aqueous dispersion by magnetic separation. Place the vial on the magnetic separator, allow the nanoparticles to accumulate, and then decant the supernatant. Repeat this process three times.
-
-
Final Product: Resuspend the purified, water-soluble Bromo-PEG-IONPs in deionized water or a suitable buffer for storage and further use.
Protocol 2: Conjugation of a Targeting Ligand to Bromo-PEG-IONPs
This protocol provides a general method for conjugating an amine-containing targeting ligand (e.g., a peptide or antibody) to the bromo-functionalized IONPs via nucleophilic substitution.
Materials:
-
Bromo-PEG-IONPs (from Protocol 1)
-
Amine-containing targeting ligand
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic separator or size-exclusion chromatography system
Procedure:
-
Ligand and Base Preparation: Dissolve the amine-containing targeting ligand and a 3-fold molar excess of DIPEA in anhydrous DMF.
-
Conjugation Reaction:
-
Disperse the Bromo-PEG-IONPs in anhydrous DMF.
-
Add the solution of the targeting ligand and DIPEA to the Bromo-PEG-IONP dispersion.
-
Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by a suitable method (e.g., analyzing the disappearance of the targeting ligand from the supernatant after magnetic separation).
-
-
Purification:
-
Purify the resulting targeted IONPs by magnetic separation (washing with DMF and then PBS) or by size-exclusion chromatography to remove unreacted targeting ligand and other reagents.
-
-
Characterization: Characterize the final conjugate for size, zeta potential, and the amount of conjugated ligand.
Protocol 3: Radiolabeling of Phosphonate-PEG-IONPs with Technetium-99m (99mTc)
This protocol outlines a general procedure for the radiolabeling of the phosphonate-functionalized IONPs for SPECT imaging.
Materials:
-
Phosphonate-PEG-IONPs
-
Sodium pertechnetate (Na[99mTcO4]) from a 99Mo/99mTc generator
-
Stannous chloride (SnCl2) solution
-
Saline solution
-
ITLC strips for radiochemical purity assessment
Procedure:
-
Reaction Vial Preparation: In a sterile, nitrogen-purged vial, add a solution of the Phosphonate-PEG-IONPs in saline.
-
Reducing Agent: Add a freshly prepared solution of stannous chloride to the vial. The amount of SnCl2 should be optimized to ensure efficient reduction of [99mTcO4]-.
-
Radiolabeling: Add the sodium pertechnetate solution to the vial.
-
Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes.
-
Radiochemical Purity (RCP) Analysis:
-
Spot a small aliquot of the reaction mixture onto an ITLC strip.
-
Develop the chromatogram using a suitable solvent system (e.g., saline to separate colloidal 99mTc and acetone to separate free pertechnetate).
-
Determine the percentage of radioactivity associated with the nanoparticles. An RCP of >95% is generally desired.
-
-
Purification (if necessary): If the RCP is low, the radiolabeled nanoparticles can be purified using a size-exclusion column or magnetic separation to remove unbound 99mTc.
Visualizations
Caption: Workflow for developing a multimodal imaging agent.
Caption: Surface functionalization of IONPs with the linker.
Caption: Logic of dual-modality imaging capabilities.
References
Application Notes and Protocols for Surface Modification with Phosphonic Acid PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the surface modification of various substrates using phosphonic acid polyethylene glycol (PEG) linkers. This surface functionalization technique is critical for a multitude of applications, including the development of biocompatible medical implants, targeted drug delivery systems, and sensitive biosensors. The phosphonic acid headgroup forms a strong, stable, covalent-like bond with a wide range of metal oxide surfaces such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), zirconium dioxide (ZrO₂), and indium tin oxide (ITO).[1][2] The PEG chain imparts hydrophilicity and creates a protein-repellent surface, which minimizes non-specific protein adsorption, a phenomenon known as biofouling.[3][4]
Core Principles of Phosphonic Acid-Based Surface Modification
The formation of a self-assembled monolayer (SAM) with phosphonic acid PEG linkers is driven by the strong affinity of the phosphonic acid headgroup for metal oxide surfaces.[2] The binding mechanism involves a condensation reaction between the phosphonic acid group (-PO(OH)₂) and the hydroxyl groups (-OH) present on the metal oxide surface, resulting in the formation of stable M-O-P covalent bonds (where M is the metal).[2] This interaction can lead to monodentate, bidentate, or tridentate binding, contributing to the high stability of these monolayers.[2][5] The PEG chains then orient themselves away from the surface, creating a hydrophilic and bio-inert layer.
Data Presentation: Comparative Surface Properties
The following table summarizes expected quantitative data for surfaces modified with various phosphonic acid PEG linkers. These values are representative and can vary depending on the specific substrate, deposition conditions, and measurement techniques.
| Surface Modification | Substrate | Water Contact Angle (°) | Layer Thickness (nm) | Key Features |
| Bare Metal Oxide | Titanium Oxide | 10 - 20[6] | Native Oxide Layer | High surface energy, prone to protein fouling. |
| Alkylphosphonic Acid (C12) | Titanium Oxide | ~104[6] | Varies with chain length | Forms stable, hydrophobic monolayers.[6] |
| m-PEG4-phosphonic acid ethyl ester | Titanium Oxide | 40 - 50[6] | ~1.5 - 2.5 | Provides a balance of stability and antifouling properties.[6] |
| Carboxy-PEG4-phosphonic acid | Silicon Oxide | 30 - 50[7] | 1.5 - 3.0[7] | Terminal carboxyl group for covalent immobilization of biomolecules.[7] |
| m-PEG5-phosphonic acid ethyl ester | Iron Oxide Nanoparticles | Varies | ~2.0 - 4.0 | Enhances biocompatibility and stability of nanoparticles.[8] |
| m-PEG9-phosphonic acid | Metal Oxides | Significantly Decreased | Varies with grafting density | Longer PEG chain for enhanced antifouling properties.[3] |
| Bromo-PEG5-phosphonic acid | Metal Oxides | Varies | Varies | Terminal bromine for covalent attachment of biomolecules.[9] |
Experimental Protocols
Protocol 1: Substrate Preparation
This protocol describes the cleaning and activation of metal oxide surfaces to ensure optimal self-assembled monolayer formation.
Materials:
-
Substrate (e.g., Titanium dioxide, Aluminum oxide, or Silicon oxide wafer/slide)
-
Deionized (DI) water
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Nitrogen gas source
-
Sonicator
-
UV-Ozone cleaner or Oxygen plasma system (optional but recommended)
Procedure:
-
Place the substrates in a suitable holder.
-
Sonicate the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.[1][10]
-
Dry the substrates under a stream of high-purity nitrogen gas.[10]
-
Optional (Activation): To enhance surface reactivity, treat the substrates with a UV-Ozone cleaner or an oxygen plasma for 5-10 minutes immediately before use.[1] This process removes residual organic contaminants and increases the density of surface hydroxyl groups.[1]
-
Use the cleaned and activated substrates immediately for functionalization.
Protocol 2: Formation of Phosphonic Acid PEG Linker Self-Assembled Monolayer (SAM)
This protocol details the deposition of the phosphonic acid PEG linker from a solution to form a SAM on the prepared substrate.
Materials:
-
Cleaned and activated substrate
-
Phosphonic acid PEG linker (e.g., m-PEG-phosphonic acid, Carboxy-PEG-phosphonic acid)
-
Anhydrous solvent (e.g., ethanol, isopropanol, tetrahydrofuran (THF), toluene)[1][7]
-
Beakers
-
Inert atmosphere chamber (e.g., glovebox or nitrogen-filled container) - optional
Procedure:
-
Solution Preparation: Prepare a 0.1 mM to 5 mM solution of the phosphonic acid PEG linker in an anhydrous solvent.[1][10] The choice of solvent can influence the quality of the SAM.[1] Ensure the linker is fully dissolved, using sonication if necessary.
-
SAM Deposition: Immerse the cleaned and activated substrate into the prepared linker solution in a clean beaker.[1] To promote the formation of a well-ordered monolayer, this step can be carried out in an inert atmosphere to minimize water contamination.[1]
-
Incubation: Incubate the substrate in the solution for 4-24 hours at room temperature.[1][11] The incubation time may require optimization depending on the specific linker and substrate.
-
Rinsing and Drying: After incubation, remove the substrate from the solution.[1]
-
Rinse the substrate thoroughly with the fresh anhydrous solvent to remove any non-covalently bound (physisorbed) molecules.[7] Sonication in the fresh solvent for a few minutes can aid in this step.[7]
-
Dry the functionalized substrate under a stream of nitrogen gas.[7]
-
The modified substrate is now ready for characterization or further use.
Protocol 3: Surface Characterization
This protocol outlines common techniques to verify the successful formation and quality of the phosphonic acid PEG linker monolayer.
A. Water Contact Angle Goniometry:
-
Purpose: To assess the change in surface wettability upon monolayer formation.
-
Procedure: Place a small droplet (1-5 µL) of deionized water on both the unmodified and modified substrate surfaces.[1] Measure the angle between the substrate surface and the tangent of the water droplet at the three-phase contact point.[1] A successful modification with a PEG linker should result in a decrease in the water contact angle compared to a hydrophobic alkylphosphonic acid modified surface, and a change from the highly hydrophilic bare metal oxide surface, indicating the presence of the organic layer.[1][3]
B. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition and chemical states of the modified surface, confirming the presence of the phosphonate and PEG components.[10]
-
Procedure:
-
Acquire survey scans to identify the elements present on the surface.[1] Look for the appearance of Phosphorus (P 2p) and an increase in the Carbon (C 1s) signal on the modified surface.[1][3]
-
Acquire high-resolution spectra for the P 2p, C 1s, and O 1s regions.[1] The high-resolution C 1s spectrum can be deconvoluted to show the characteristic C-O ether peak of the PEG linker.[7]
-
C. Ellipsometry:
-
Purpose: To measure the thickness of the grafted organic layer.
-
Procedure: Measure the change in polarization of a light beam upon reflection from the substrate surface.[11] Use an appropriate optical model to calculate the thickness of the organic layer.[11] The expected thickness for a short-chain PEG-phosphonic acid monolayer is typically in the range of 1.5-3.0 nm.[7]
D. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To confirm the presence of the PEG and phosphonate groups on the surface.
-
Procedure: Acquire FTIR spectra of the modified surface. The spectrum should show characteristic peaks of the PEG ligand (e.g., C-O-C ether stretching).[5]
Visualizations
Caption: Experimental workflow for surface modification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Bromo-PEG2-phosphonic acid ethyl ester in Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. Polyethylene glycol (PEG) linkers are frequently incorporated into ADC design to enhance hydrophilicity, improve solubility, and prolong circulation half-life.
Bromo-PEG2-phosphonic acid ethyl ester is a heterobifunctional linker that can be utilized in the synthesis of ADCs. It features a bromo group that can react with nucleophiles, such as the thiol groups of reduced cysteines on an antibody, and a phosphonic acid ethyl ester group. The short PEG2 spacer provides a defined length to separate the antibody from the payload while imparting hydrophilicity.
These application notes provide a comprehensive overview of the use of this compound in the development of ADCs, including detailed experimental protocols, data presentation, and visual diagrams of relevant workflows and biological pathways.
Data Presentation
Due to the limited availability of published data specifically for ADCs constructed with this compound, the following tables present representative quantitative data for ADCs synthesized with short PEG linkers. This information is intended to provide a comparative context for the expected performance of ADCs utilizing this specific linker.
Table 1: Representative Physicochemical and In Vitro Properties of ADCs with Short PEG Linkers
| ADC Construct | Linker Type | Average DAR¹ | % Monomer (SEC-HPLC)² | In Vitro Cytotoxicity (IC₅₀, nM) | Reference |
| Trastuzumab-MMAE | Bromo-PEG2-bromide | ~3.8 | >95% | Data Not Available | [1] |
| Trastuzumab-MMAE | Bromo-PEG6-bromide | ~4.0 | >95% | Data Not Available | [1] |
| Affibody-MMAE | PEG4 | Data Not Available | Data Not Available | 49.2 min | [2] |
| IgG-MMAE | PEG8 | Data Not Available | Data Not Available | Slower than shorter PEGs | [2] |
¹Drug-to-Antibody Ratio (DAR) is a critical quality attribute of ADCs. ²Size-Exclusion Chromatography (SEC-HPLC) is used to assess the purity and aggregation of the ADC.
Table 2: Representative Pharmacokinetic Data for ADCs with Varying PEG Linker Lengths
| ADC Construct | Linker Length | Plasma Half-life (t½) | Clearance Rate | Reference |
| Affibody-MMAE | No PEG | 19.6 min | High | [2] |
| Affibody-MMAE | PEG4 | 49.2 min | Moderate | [2] |
| Affibody-MMAE | PEG10 | 219.0 min | Low | [2] |
| IgG-MMAE | PEG8 | Slower than shorter PEGs | Slower than shorter PEGs | [2] |
Disclaimer: The data presented in these tables are synthesized from multiple sources for illustrative purposes and may not be directly representative of ADCs constructed with this compound.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using a this compound linker. Optimization of specific reaction conditions is recommended for each antibody-payload combination.
Protocol 1: Synthesis of Drug-Linker Conjugate
This protocol describes the conjugation of a cytotoxic payload to the phosphonic acid ethyl ester end of the this compound linker. This typically involves the hydrolysis of the ethyl ester to the free phosphonic acid, followed by activation and coupling to an amine-containing drug.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or similar base for hydrolysis
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-containing cytotoxic payload
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrolysis of the Ethyl Ester:
-
Dissolve this compound in a mixture of THF and water.
-
Add LiOH and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Bromo-PEG2-phosphonic acid.
-
-
Activation of the Phosphonic Acid:
-
Dissolve Bromo-PEG2-phosphonic acid in anhydrous DMF.
-
Add EDC and NHS (typically 1.2-1.5 equivalents each).
-
Stir the reaction at room temperature for 1-2 hours to form the NHS ester.
-
-
Conjugation to the Payload:
-
In a separate flask, dissolve the amine-containing cytotoxic payload in anhydrous DMF.
-
Add the activated Bromo-PEG2-phosphonic acid-NHS ester solution to the payload solution.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to scavenge the acid produced.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the Drug-Bromo-PEG2-phosphonate conjugate.
-
Protocol 2: Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4-8.0)
-
Desalting spin columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Prepare the antibody at a concentration of 5-10 mg/mL in the conjugation buffer.
-
Add a 2-5 molar excess of TCEP to the antibody solution. The exact ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Immediately remove the excess reducing agent using a pre-equilibrated desalting spin column.
-
The reduced antibody with free thiol groups is now ready for conjugation.
Protocol 3: Conjugation of Drug-Linker to Reduced Antibody
This protocol outlines the conjugation of the Drug-Bromo-PEG2-phosphonate to the reduced antibody via a thiol-bromo reaction.
Materials:
-
Reduced monoclonal antibody
-
Drug-Bromo-PEG2-phosphonate conjugate
-
Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4-8.0)
-
Quenching solution (e.g., 100 mM N-acetylcysteine in PBS)
-
Organic co-solvent (e.g., DMSO)
Procedure:
-
Dissolve the Drug-Bromo-PEG2-phosphonate conjugate in a minimal amount of an organic co-solvent (e.g., DMSO).
-
Add the dissolved drug-linker to the reduced antibody solution. A molar excess of 1.5 to 5-fold per thiol group is recommended as a starting point.
-
Gently mix the reaction and incubate at 4°C or room temperature for 1-4 hours. The optimal conditions should be determined empirically.
-
Stop the reaction by adding a molar excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted bromo groups.
Protocol 4: ADC Purification and Characterization
Purification:
-
Purify the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Characterization:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species with different numbers of conjugated drugs.
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS): Can be used to determine the DAR after reduction of the ADC into its light and heavy chains.
-
UV-Vis Spectroscopy: A simpler method to estimate the average DAR by measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the payload.
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): To determine the percentage of monomer, aggregates, and fragments.
-
-
In Vitro Cell Viability Assay:
-
To assess the potency of the ADC on a target cancer cell line.
-
Visualizations
Logical Relationships and Workflows
Caption: General workflow for ADC synthesis.
Signaling Pathways
The following diagrams illustrate common signaling pathways targeted by ADCs. The specific pathway will depend on the target antigen of the antibody component of the ADC.
Caption: HER2 signaling pathway inhibition.
Caption: TROP2-targeted ADC mechanism.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions with Bromo-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Bromo-PEG linkers in nucleophilic substitution reactions. These linkers are essential tools in bioconjugation, drug delivery, and the development of therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] The bromo group serves as an excellent leaving group for SN2 reactions, allowing for the covalent attachment of the hydrophilic polyethylene glycol (PEG) spacer to a variety of biomolecules and small molecule drugs.[3][4]
Core Concepts of Bromo-PEG Reactivity
The primary utility of Bromo-PEG linkers lies in the reactivity of the carbon-bromine (C-Br) bond, which is susceptible to nucleophilic attack.[4] This allows for the formation of stable covalent bonds with a range of nucleophiles. The hydrophilic PEG chain enhances the aqueous solubility, stability, and pharmacokinetic properties of the resulting conjugates.[2][5] Bromo-PEG linkers are available in various lengths and with different terminal functional groups, providing versatility for a wide array of applications in bioconjugation and drug development.[6][7]
The reaction of Bromo-PEG linkers typically follows an SN2 (bimolecular nucleophilic substitution) mechanism.[3] For optimal reaction outcomes, several factors should be considered, including the choice of nucleophile, solvent, base, and temperature.[3]
Stability and Storage of Bromo-PEG Linkers
Proper storage and handling are critical to maintain the integrity and reactivity of Bromo-PEG linkers. The primary degradation pathway is hydrolysis of the carbon-bromine bond.[1]
Recommended Storage Conditions for Bromo-PEG Linkers [1][8][9]
| Form | Storage Temperature | Recommended Duration |
| Pure Compound | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
General Handling Guidelines [1]
| Guideline | Recommendation | Rationale |
| Incompatible Materials | Avoid strong acids, strong alkalis, and strong oxidizing/reducing agents. | These can catalyze the degradation of the PEG chain or the bromo functional group. |
| Solution Preparation | Prepare solutions on the day of use whenever possible. If advance preparation is necessary, store as aliquots at -80°C. | To minimize degradation in solution and avoid repeated freeze-thaw cycles. |
| Equilibration | Allow the product to equilibrate to room temperature for at least 1 hour before opening the vial. | To prevent condensation of moisture inside the vial, which could lead to hydrolysis. |
Reaction with Amine Nucleophiles
The reaction of Bromo-PEG linkers with primary amines is a fundamental method for conjugating the PEG spacer to proteins, peptides, and small molecules.[2]
General Reaction Parameters for Amination [2]
| Parameter | Recommended Conditions |
| Solvent | Anhydrous DMF, DMSO |
| Base | K₂CO₃, TEA, DIPEA |
| Molar Excess of Amine (to Bromo-PEG) | 1.1 - 1.5 equivalents |
| Molar Excess of Base (to Bromo-PEG) | 2 - 3 equivalents |
| Temperature | Room Temperature to 80°C |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 60 - 85% |
Experimental Protocol: Reaction of Bromo-PEG5-alcohol with a Primary Amine[2]
-
To a solution of the primary amine (1.5 equivalents) in anhydrous DMF, add finely ground potassium carbonate (2.5 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of Bromo-PEG5-alcohol (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir under an inert atmosphere (e.g., nitrogen or argon) for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography on silica gel.
Reaction with Thiol Nucleophiles
The reaction of Bromo-PEG linkers with thiol groups, particularly from cysteine residues in proteins, forms a stable thioether bond.[4] This is a widely used strategy in the synthesis of antibody-drug conjugates (ADCs).[4][5]
Comparative Reactivity of Thiol-Reactive Functional Groups [4]
| Functional Group | Target Residue | Reaction pH | Relative Reaction Rate | Resulting Linkage |
| Bromoacetyl | Cysteine (Thiol) | 9.0 | Fast | Thioether |
| Bromoacetyl | Cysteine (Thiol) | 6.5 | Slow | Thioether |
The thioether bond formed from a bromoacetyl group is generally more stable than the adduct from a maleimide-thiol reaction.[5][10]
Experimental Protocol: Conjugation of a Bromoacetyl-PEG Linker to a Thiol-Containing Protein[4]
-
If necessary, reduce disulfide bonds in the protein using a 10- to 50-fold molar excess of a reducing agent like TCEP or DTT.
-
Remove the excess reducing agent using a desalting column.
-
Adjust the pH of the protein solution to 8.0-9.0 for optimal reactivity.[4]
-
Prepare a stock solution of the Bromoacetyl-PEG linker in a water-miscible organic solvent like DMSO.
-
Add a 5- to 20-fold molar excess of the Bromoacetyl-PEG solution to the protein solution with gentle mixing.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Quench the reaction by adding a molar excess of a quenching reagent (e.g., N-acetyl-L-cysteine).
-
Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC).
Reaction with Azide Nucleophiles for Click Chemistry
Bromo-PEG linkers can be converted to Azido-PEG linkers, which are valuable reagents for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[11][12]
Experimental Protocol: Synthesis of Azido-PEG5-alcohol from Bromo-PEG5-alcohol[3]
This protocol is adapted from a procedure for converting PEG-mesylate to PEG-azide.[3]
-
Dissolve Bromo-PEG5-alcohol (1.0 eq) in a mixture of ethanol and water.
-
Add sodium azide (1.5 eq) to the solution.
-
Reflux the reaction mixture for 16 hours.
-
After cooling to room temperature, concentrate the solution on a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the azido-PEG product.
Reaction with Carboxylates and Alkoxides/Phenoxides
Bromo-PEG linkers can also react with carboxylates and alkoxides/phenoxides, though these reactions may require more stringent conditions.
Experimental Protocol: Reaction of Bromo-PEG5-alcohol with a Phenol[3]
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve phenol (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to form the sodium phenoxide.
-
Add a solution of Bromo-PEG5-alcohol (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Reaction Yield | - Degraded Bromo-PEG linker- Suboptimal reaction conditions (pH, temp)- Inactive nucleophile | - Use a fresh aliquot of the linker- Optimize pH and temperature for the specific nucleophile- Ensure the nucleophile is not oxidized or degraded |
| Formation of Side Products | - Reaction with buffer components- High reaction temperature | - Use non-nucleophilic buffers- Lower the reaction temperature and increase reaction time |
| Precipitation/Aggregation (especially with proteins) | - Intermolecular cross-linking with bifunctional PEGs- Denaturation of the protein | - Optimize the molar ratio of PEG to protein- Control the pH and temperature carefully |
This document provides a foundational guide to working with Bromo-PEG linkers. For specific applications, empirical optimization of reaction conditions is highly recommended to achieve the desired outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 7. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Bromo-PEG1-azide, 1144106-65-9 | BroadPharm [broadpharm.com]
- 12. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
Application Notes & Protocols: The Michaelis-Arbuzov Reaction for Phosphonate Ester Synthesis
Introduction: The Cornerstone of Carbon-Phosphorus Bond Formation
The Michaelis-Arbuzov reaction, first reported by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, remains the most fundamental and widely utilized method for constructing carbon-phosphorus (C-P) bonds.[1][2][3] This powerful transformation converts trivalent phosphorus esters, most commonly trialkyl phosphites, into pentavalent phosphonates upon reaction with alkyl halides.[1][4] The resulting organophosphonate compounds are of immense interest to researchers, scientists, and drug development professionals. Their structural resemblance to phosphate esters, combined with their enhanced stability against enzymatic hydrolysis, makes them critical isosteres in medicinal chemistry for developing enzyme inhibitors, antiviral agents, and anticancer therapeutics.[2][5] Furthermore, phosphonates are indispensable reagents for key transformations in synthetic organic chemistry, such as the Horner-Wadsworth-Emmons olefination.[6][7]
This guide provides an in-depth exploration of the Michaelis-Arbuzov reaction, from its core mechanistic principles to detailed, field-proven experimental protocols and troubleshooting strategies, designed to empower researchers to successfully leverage this reaction in their synthetic endeavors.
Core Principles: Understanding the Reaction Mechanism
The classical Michaelis-Arbuzov reaction proceeds through a well-established two-step sequence, both involving bimolecular nucleophilic substitution (SN2) pathways.[1][4] Understanding this mechanism is crucial for selecting appropriate substrates and optimizing reaction conditions.
-
Step 1: Nucleophilic Attack and Phosphonium Salt Formation. The reaction initiates with the lone pair of electrons on the trivalent phosphorus atom of the trialkyl phosphite acting as a nucleophile. This nucleophile attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a tetracoordinate phosphonium salt intermediate.[3][6] This is typically the rate-determining step of the reaction.[1]
-
Step 2: Dealkylation of the Phosphonium Intermediate. The displaced halide anion, now acting as a nucleophile, attacks one of the electrophilic alkyl carbons of the phosphonium salt's ester groups.[3][8] This second SN2 reaction results in the formation of the final, stable pentavalent phosphonate ester and a new, often volatile, alkyl halide byproduct.[4] The removal of this volatile byproduct, especially in neat, high-temperature reactions, helps to drive the reaction to completion.[8]
Optimizing for Success: Substrate Scope and Reaction Parameters
The efficiency and outcome of the Michaelis-Arbuzov reaction are highly dependent on the judicious selection of substrates and reaction conditions.
The Alkyl Halide Electrophile
The structure of the alkyl halide is a critical determinant of success. The reaction follows a classic SN2 reactivity pattern:
-
Leaving Group: The reactivity order of the halide leaving group is I > Br > Cl >> F.[3][9] Alkyl iodides and bromides are most commonly used.
-
Alkyl Group:
-
Primary and Benzyl Halides: These are ideal substrates, reacting readily under thermal or catalyzed conditions to give high yields.[3][10]
-
Secondary Halides: These are significantly less reactive and are prone to competing E2 elimination reactions, which form alkene byproducts, thus lowering the phosphonate yield.[1][11]
-
Tertiary, Aryl, and Vinyl Halides: These are generally unreactive under classical Michaelis-Arbuzov conditions due to steric hindrance and the inability to undergo backside SN2 attack.[3][11] Modern catalytic methods, often involving palladium, have been developed to address the challenge of aryl and vinyl halides.[9][12]
-
The Phosphorus (III) Nucleophile
The nucleophilicity of the phosphorus reagent directly influences the reaction rate.
-
Reagent Type: The reactivity increases in the order: Phosphites < Phosphonites < Phosphinites.[1][3] Trialkyl phosphites, such as trimethyl phosphite and triethyl phosphite, are the most common due to their commercial availability and stability.[9]
-
Electronic Effects: Electron-donating groups on the phosphite increase its nucleophilicity and accelerate the reaction.[2][3] Conversely, electron-withdrawing groups, such as in triphenyl phosphite, decrease nucleophilicity, making the reaction sluggish and often requiring high temperatures or catalysis.[9]
Reaction Conditions: From Brute Force to Finesse
-
Classical Conditions: The reaction is frequently performed neat (solvent-free) at elevated temperatures, typically between 120-160 °C.[2][11] This high concentration environment maximizes reaction rates and allows for the distillation of the volatile alkyl halide byproduct, which drives the equilibrium forward.[8]
-
Catalytic Conditions: To circumvent the harshness of high temperatures, which can be detrimental to sensitive functional groups, Lewis acid-catalyzed variants have been developed. Catalysts like zinc bromide (ZnBr₂) can promote the reaction at or near room temperature, significantly broadening the substrate scope.[2][11][12]
Table 1: Summary of Key Reaction Parameters
| Parameter | Recommended Choice | Rationale & Considerations |
| Alkyl Halide | Primary or Benzyl | Minimizes steric hindrance and avoids elimination side reactions.[11] |
| Leaving Group | Iodide (I) or Bromide (Br) | Excellent leaving groups for SN2 displacement.[3][9] |
| Phosphorus Reagent | Triethyl or Trimethyl Phosphite | Good nucleophilicity, readily available, and generates a low-boiling byproduct.[4][9] |
| Temperature | 120-160 °C (Classical) | Ensures sufficient energy for the reaction to proceed; helps remove byproduct.[11] |
| Room Temp (Catalyzed) | Milder conditions suitable for sensitive substrates; requires a catalyst (e.g., ZnBr₂).[2] | |
| Solvent | Neat (Solvent-Free) | Maximizes reactant concentration and simplifies workup.[9] |
| Dichloromethane (Catalyzed) | A common solvent for lower-temperature, catalyzed reactions.[2] | |
| Stoichiometry | ~1.0-1.2 eq. Phosphite | A slight excess of the phosphite can help drive the reaction to completion.[2] |
Experimental Protocols
The following protocols provide step-by-step methodologies for common variations of the Michaelis-Arbuzov reaction. Standard laboratory safety precautions (lab coat, gloves, safety glasses) should be followed at all times, and all procedures should be conducted in a well-ventilated fume hood.
Protocol 1: Classical Thermal Synthesis of Diethyl Benzylphosphonate
This protocol describes the robust, high-temperature synthesis, a workhorse for stable substrates.[2][10]
-
Materials:
-
Benzyl bromide (1.0 eq)
-
Triethyl phosphite (1.2 eq)
-
-
Equipment:
-
Dry round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Nitrogen or Argon gas inlet
-
-
Procedure:
-
Assemble the glassware and ensure it is dry. Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charge the flask with benzyl bromide (1.0 eq).
-
Add triethyl phosphite (1.2 eq) to the flask via syringe.
-
Begin stirring and heat the reaction mixture to 150-160 °C under a gentle flow of nitrogen. The volatile byproduct, ethyl bromide, will distill off during the reaction.[10]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing aliquots with ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[2]
-
Once the reaction is complete (disappearance of starting material), turn off the heat and allow the mixture to cool to room temperature.
-
Purify the crude product directly by vacuum distillation to obtain diethyl benzylphosphonate as a clear, colorless oil.[2][10]
-
Protocol 2: Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate at Room Temperature
This protocol demonstrates a milder, catalyzed approach suitable for substrates with moderate thermal sensitivity.[2][11]
-
Materials:
-
Benzyl bromide (1.0 mmol)
-
Triethyl phosphite (1.2 mmol)
-
Zinc bromide (ZnBr₂), anhydrous (0.2 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Dry round-bottom flask with stir bar
-
Syringes and needles
-
Nitrogen or Argon gas inlet
-
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add benzyl bromide (1.0 mmol) and dissolve it in anhydrous dichloromethane (5 mL).
-
Add triethyl phosphite (1.2 mmol) to the solution via syringe.
-
Add anhydrous zinc bromide (0.2 mmol) to the stirring reaction mixture at room temperature.
-
Stir the mixture at room temperature and monitor its progress by TLC. The reaction is often complete within 1-2 hours.[2]
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford pure diethyl benzylphosphonate.[2][10]
-
Troubleshooting and Competing Reactions
Even with a robust reaction, challenges can arise. Low yields or the formation of impurities can often be traced to substrate limitations or competing side reactions.[11]
Common Issues and Solutions
-
Problem: Low or no conversion.
-
Cause 1: Substrate Reactivity. The alkyl halide may be unreactive (e.g., secondary, aryl).[11]
-
Solution: Switch to a more reactive halide (I > Br > Cl). For secondary halides, consider using a catalyst and milder conditions to disfavor elimination.[11]
-
-
Cause 2: Insufficient Temperature (Classical). The reaction may not have enough activation energy.[11]
-
Solution: Ensure the reaction temperature is maintained at 120-160 °C. Monitor the reaction for a longer duration.
-
-
Cause 3: Impure Phosphite. Trialkyl phosphites can oxidize or hydrolyze over time, reducing their nucleophilicity.[10]
-
Solution: Use freshly distilled or newly purchased triethyl phosphite.
-
-
-
Problem: Formation of multiple products.
-
Cause 1: Elimination. Use of secondary or sterically hindered primary halides can lead to alkene byproducts.[8]
-
Solution: Use a less-hindered primary halide if possible. Lowering the reaction temperature and using a catalyst may also favor the desired substitution pathway.
-
-
Cause 2: Perkow Reaction. With α-halo ketones or aldehydes, a competing pathway can occur to yield a vinyl phosphate (Perkow product) instead of the expected β-ketophosphonate (Arbuzov product).[1]
-
Solution: The choice of halide is critical; α-iodoketones strongly favor the Arbuzov product, whereas α-chloro and α-bromoketones often yield a mixture favoring the Perkow product.[1]
-
-
Conclusion
The Michaelis-Arbuzov reaction is an indispensable and versatile tool for the synthesis of phosphonate esters. By understanding its mechanism, carefully selecting substrates, and controlling reaction parameters, researchers can reliably form C-P bonds. While the classical thermal method is robust for simple substrates, modern catalytic variations have expanded its scope to include more complex and sensitive molecules, ensuring its continued prominence in the fields of synthetic chemistry, materials science, and drug discovery.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]
- 6. Arbuzov Reaction [organic-chemistry.org]
- 7. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. benchchem.com [benchchem.com]
- 9. grokipedia.com [grokipedia.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
Application Notes and Protocols: Site-Specific Protein Modification via Thiol Conjugation with Bromo-PEG2-phosphonic acid ethyl ester
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the site-specific modification of proteins through the conjugation of Bromo-PEG2-phosphonic acid ethyl ester to cysteine residues. This heterobifunctional linker leverages the specific reactivity of the bromoacetyl group towards thiol moieties, enabling the formation of a stable thioether bond. The inclusion of a short polyethylene glycol (PEG) spacer enhances hydrophilicity, while the phosphonic acid ethyl ester group offers a terminal functionality for subsequent applications, such as surface immobilization or further chemical modification. This document elucidates the underlying chemical principles, provides detailed, field-proven protocols for conjugation and purification, and outlines methods for the characterization of the final protein conjugate.
Introduction
Site-specific modification of proteins is a critical technology in the development of next-generation therapeutics, diagnostics, and research tools. By precisely controlling the location of conjugation, it is possible to generate homogenous bioconjugates with preserved biological activity and optimized pharmacokinetic profiles.[1] Cysteine, with its nucleophilic thiol (-SH) side chain, is an ideal target for such modifications due to its relatively low abundance and high reactivity towards specific electrophiles.[2]
This compound is a versatile reagent designed for cysteine-directed protein modification. It features three key components:
-
Bromoacetyl Group: A highly reactive haloacetyl moiety that specifically reacts with the thiol group of cysteine residues via a nucleophilic substitution reaction to form a stable thioether bond.[3][4]
-
Polyethylene Glycol (PEG) Spacer (n=2): A short, hydrophilic di-ethylene glycol spacer that enhances the water solubility of the reagent and the resulting conjugate, potentially reducing aggregation and immunogenicity.[5][6][7]
-
Phosphonic Acid Ethyl Ester Group: A terminal functional group that can be used for a variety of downstream applications. The ester can be hydrolyzed to a phosphonic acid, which is known for its strong binding to metal oxide surfaces, making it ideal for immobilizing proteins on materials like titanium or iron oxide nanoparticles.[8][9]
This guide will walk you through the entire workflow, from protein preparation to final conjugate analysis, providing the scientific rationale behind each step to ensure robust and reproducible results.
Chemical Principle of Conjugation
The conjugation of this compound to a protein's cysteine residue is a classic SN2 (bimolecular nucleophilic substitution) reaction.
Reaction Mechanism
The reaction proceeds as follows:
-
Deprotonation of the Thiol: The sulfhydryl group of a cysteine residue exists in equilibrium with its deprotonated, more nucleophilic thiolate anion form (-S⁻). This equilibrium is pH-dependent, with higher pH favoring the thiolate.
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom of the bromoacetyl group.
-
Displacement of the Bromide: The bromide ion, a good leaving group, is displaced, resulting in the formation of a stable thioether bond between the protein and the linker.
Comparison with Maleimide Chemistry
While maleimide-based reagents are also widely used for thiol conjugation, haloacetyl chemistry offers a key advantage in terms of bond stability.
| Feature | Bromoacetyl Chemistry | Maleimide Chemistry |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Michael Addition |
| Optimal pH | 7.2 - 9.0[10][11] | 6.5 - 7.5[12] |
| Bond Formed | Thioether | Thiosuccinimide ether |
| Bond Stability | Highly stable, irreversible[13] | Can be reversible (retro-Michael reaction)[12] |
| Selectivity | High for thiols, potential for reaction with histidine at lower pH or lysine at higher pH[13] | Highly selective for thiols at optimal pH[12] |
The thioether bond formed from the bromoacetyl reaction is considered more stable and less prone to reversal under physiological conditions compared to the thiosuccinimide linkage from maleimide chemistry, which can undergo a retro-Michael reaction leading to deconjugation.[13]
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₂₂BrO₅P | [14] |
| Molecular Weight | 333.16 g/mol | [14] |
| Appearance | Colorless to pale yellow oil | Vendor Data |
| Solubility | Soluble in DMSO, DMF, and other organic solvents | [15] |
| Storage Conditions | Store at -20°C for long-term stability | Vendor Data |
Experimental Protocols
PART 1: Protein Preparation and Disulfide Reduction
For successful conjugation, it is imperative that the target cysteine residues are in their reduced, free thiol state. Most proteins with cysteine residues involved in structural disulfide bonds will require a reduction step.
Critical Insight: The choice of reducing agent is crucial. While Dithiothreitol (DTT) is effective, it is a thiol-containing compound and must be completely removed prior to adding the bromoacetyl reagent to prevent it from competing in the reaction. Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol reducing agent and is often preferred as its removal is not always necessary for haloacetyl conjugations, although removal is still best practice to avoid potential side reactions.[]
Protocol 1A: Disulfide Reduction with TCEP
-
Prepare Protein Solution: Dissolve the protein in a degassed reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 5 mM EDTA, pH 7.5) to a final concentration of 1-10 mg/mL.
-
Rationale: EDTA is included to chelate divalent metal ions that can catalyze the oxidation of thiols.
-
-
Add TCEP: Prepare a fresh stock solution of TCEP·HCl (e.g., 100 mM in water). Add TCEP to the protein solution to a final concentration of 10-50 mM (a 10- to 50-fold molar excess over the protein).
-
Incubate: Gently mix and incubate the reaction at room temperature for 30-60 minutes.
-
Remove TCEP: Proceed immediately to buffer exchange (Protocol 1B) to remove the excess TCEP and byproducts.
Protocol 1B: Buffer Exchange
Buffer exchange is necessary to remove the reducing agent and to place the protein in the optimal buffer for conjugation.
-
Method Selection: Use a desalting column (e.g., Sephadex G-25) or a spin filtration unit with a molecular weight cutoff (MWCO) appropriate for the protein.
-
Equilibration: Equilibrate the column or spin filter with at least 3-5 volumes of degassed conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 5 mM EDTA, pH 8.0).
-
Buffer Exchange: Apply the protein solution from Protocol 1A to the equilibrated column or filter and collect the protein fraction as per the manufacturer's instructions.
-
Concentration Check: Determine the protein concentration using a standard method (e.g., A280 or BCA assay).
PART 2: Conjugation Reaction
Protocol 2: Conjugation of this compound to Protein
-
Prepare Reagent Stock: Immediately before use, dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a high concentration (e.g., 100 mM).
-
Calculate Reagent Volume: Determine the volume of the reagent stock solution needed to achieve a 10- to 20-fold molar excess of the reagent relative to the moles of protein.
-
Rationale: A molar excess ensures the reaction proceeds to completion. The optimal ratio should be determined empirically for each protein.
-
-
Initiate Reaction: Add the calculated volume of the reagent stock solution to the reduced protein solution from Protocol 1B. Mix gently but thoroughly.
-
Incubate: Incubate the reaction mixture for 90 minutes to 2 hours at room temperature, protected from light.
-
Rationale: Haloacetyl reactions are generally slower than maleimide reactions.[10] Reaction time can be extended or performed at 4°C overnight if the protein is sensitive.
-
-
Quench Reaction (Optional but Recommended): To stop the reaction and consume any unreacted bromoacetyl groups, add a low molecular weight thiol compound such as 2-mercaptoethanol or L-cysteine to a final concentration of ~50 mM. Incubate for an additional 15-30 minutes.
PART 3: Purification of the Protein Conjugate
Purification is essential to remove unreacted reagent, quenched reagent, and any unconjugated protein. Size Exclusion Chromatography (SEC) is the most common and effective method.[][17]
Protocol 3: Purification by Size Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the molecular weight of the protein.[18]
-
System Equilibration: Equilibrate the SEC system with a suitable storage buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4) at a flow rate recommended by the column manufacturer.
-
Sample Loading: Load the quenched reaction mixture from Protocol 2 onto the column.
-
Elution and Fraction Collection: Elute the sample with the equilibration buffer. The PEGylated protein, having a higher molecular weight, will elute earlier than the smaller, unreacted reagent and quenching molecules.[19] Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Pooling and Concentration: Analyze the collected fractions (e.g., by SDS-PAGE) to identify those containing the purified conjugate. Pool the desired fractions and concentrate if necessary using a spin filtration unit.
Characterization of the Conjugate
Thorough characterization is required to confirm successful conjugation and to determine the degree of labeling.
-
SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the protein after conjugation. The PEGylated protein will exhibit a noticeable upward shift in the gel compared to the unconjugated protein.[20]
-
Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) can be used to determine the precise molecular weight of the conjugate.[21] This allows for the calculation of the number of linker molecules attached per protein (degree of labeling).
-
HPLC Analysis: Reversed-phase (RP-HPLC) or size-exclusion (SEC-HPLC) chromatography can be used to assess the purity of the conjugate and separate different species (e.g., unconjugated, mono-conjugated, di-conjugated).[22]
Considerations for the Phosphonic Acid Ethyl Ester Group
The phosphonic acid ethyl ester is generally stable under the neutral to slightly basic conditions used for the thiol conjugation.[1] However, it is susceptible to hydrolysis to the corresponding phosphonic acid under strongly acidic or basic conditions.[18][23]
-
Stability: Avoid prolonged exposure to pH extremes if the ester form is desired for subsequent reactions. Maximum stability is typically observed near neutral pH.[1]
-
Hydrolysis for Surface Binding: If the intended application is surface immobilization on metal oxides, the ethyl ester can be deliberately hydrolyzed by treatment with acid (e.g., refluxing in HCl) to generate the phosphonic acid, which provides a strong anchor to the surface.[8][23]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Conjugation | Incomplete disulfide reduction. | Ensure sufficient molar excess and incubation time for the reducing agent. Confirm protein has free thiols. |
| Inactive bromoacetyl reagent. | Use a fresh stock of the reagent. Ensure it is dissolved in anhydrous solvent immediately before use. | |
| Suboptimal pH. | Ensure the conjugation buffer is within the optimal pH range of 7.2-9.0. | |
| Low Yield of Purified Conjugate | Protein precipitation. | The PEG linker should improve solubility, but if the protein is prone to aggregation, perform the reaction at 4°C. |
| Poor separation during purification. | Optimize the SEC column and buffer system for your specific protein. Ensure the column is not overloaded. | |
| Heterogeneity in Product | Multiple reactive cysteines. | If a single conjugation site is desired, protein engineering may be required to remove other accessible cysteines. |
| Side reactions with other amino acids. | Optimize the pH and limit the molar excess of the reagent and reaction time to improve specificity for cysteine.[13] |
References
- 1. benchchem.com [benchchem.com]
- 2. US5359115A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]
- 3. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 4. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. scbt.com [scbt.com]
- 15. medchemexpress.com [medchemexpress.com]
- 17. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 18. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Reaction Yields in Phosphonate Ester Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for common issues encountered during phosphonate ester synthesis. The following question-and-answer format directly addresses specific problems to help you optimize your reaction yields and streamline your workflow.
I. Troubleshooting the Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a fundamental method for forming carbon-phosphorus bonds. However, achieving high yields can be challenging. This section addresses common problems and their solutions.
Q1: My Michaelis-Arbuzov reaction is resulting in a low yield or is not proceeding at all. What are the likely causes and how can I improve the outcome?
A1: Low yields in the Michaelis-Arbuzov reaction can often be attributed to several factors, primarily related to substrate reactivity, reaction conditions, and potential side reactions.[1]
Key Troubleshooting Steps:
-
Substrate Reactivity: The choice of alkyl halide is critical. The reaction is most efficient with primary alkyl halides. Secondary alkyl halides are less reactive and may lead to elimination byproducts, while tertiary, aryl, and vinyl halides are generally unreactive under standard conditions.[1] The general order of reactivity for the halide is R-I > R-Br > R-Cl.[1]
-
Recommendation: If possible, use a more reactive alkyl halide. For less reactive halides, consider using a catalyst or alternative synthetic routes.[1]
-
-
Reaction Temperature: This reaction often requires elevated temperatures, typically between 120°C and 160°C, especially with less reactive phosphite esters.[1] Insufficient heat can lead to an incomplete reaction.
-
Recommendation: Ensure the reaction temperature is appropriate for your specific substrates. Monitor the reaction progress by TLC or ³¹P NMR to determine the optimal heating time. Be aware that excessively high temperatures can promote side reactions.[1]
-
-
Side Reactions: A common side reaction involves the newly formed alkyl halide byproduct reacting with the starting phosphite, leading to a mixture of products.[1]
-
Recommendation: Use a trialkyl phosphite that generates a low-boiling alkyl halide byproduct, which can be removed by distillation during the reaction. Alternatively, using an excess of the initial alkyl halide can help drive the reaction towards the desired product.[1]
-
-
Steric Hindrance: Bulky substituents on either the phosphite or the alkyl halide can impede the SN2 reaction, leading to lower yields.
-
Recommendation: If possible, use less sterically hindered reactants.
-
Data Presentation: Optimizing Michaelis-Arbuzov Reaction Conditions
The following table summarizes the effect of different catalysts, solvents, and temperatures on the yield of diethyl benzylphosphonate from benzyl bromide and triethyl phosphite.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | Toluene | Reflux | 8 | 75 | [2] |
| 2 | ZnBr₂ (20) | Dichloromethane | Room Temp. | 2 | 92 | [2] |
| 3 | InBr₃ (20) | Dichloromethane | Room Temp. | 1.5 | 95 | [2] |
| 4 | CeCl₃·7H₂O-SiO₂ (10) | THF | 60 | 4 | 70.6 | |
| 5 | nano-BF₃-SiO₂ | [bbim]Br (Ionic Liquid) | 40 | 1.5 | 94 | [2][3] |
| 6 | None | Solvent-free | 40 | 6 | 85.3 |
Experimental Protocol: Catalyzed Michaelis-Arbuzov Reaction
This protocol describes a milder, catalyzed version of the Michaelis-Arbuzov reaction.[1]
Materials:
-
Benzyl bromide (1 mmol)
-
Triethyl phosphite (1.2 mmol)
-
Zinc bromide (ZnBr₂) (0.2 mmol)
-
Dichloromethane (5 mL)
Procedure:
-
To a solution of benzyl bromide in dichloromethane, add triethyl phosphite.
-
Add zinc bromide to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain diethyl benzylphosphonate.[1]
Mandatory Visualization: Michaelis-Arbuzov Reaction Workflow
Caption: Troubleshooting workflow for low yields in the Michaelis-Arbuzov reaction.
II. Troubleshooting the Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes. Low yields and poor stereoselectivity are common issues.
Q2: My Horner-Wadsworth-Emmons reaction is giving a low yield. What are the common causes and solutions?
A2: Low yields in the HWE reaction can stem from incomplete deprotonation of the phosphonate, poor reactivity of the carbonyl compound, or side reactions.
Key Troubleshooting Steps:
-
Ineffective Deprotonation: The base may not be strong enough to fully deprotonate the phosphonate ester.
-
Recommendation: Select a stronger base. Common choices include sodium hydride (NaH), lithium bis(trimethylsilyl)amide (LiHMDS), or n-butyllithium (n-BuLi). For base-sensitive substrates, consider milder conditions like the Masamune-Roush conditions (LiCl with an amine base).
-
-
Poor Carbonyl Reactivity: Ketones are generally less reactive than aldehydes, and steric hindrance around the carbonyl group can impede the reaction.
-
Recommendation: For less reactive substrates, increasing the reaction temperature or prolonging the reaction time may be necessary.
-
-
Side Reactions: The phosphonate carbanion or the base can react with other functional groups on the substrates.
-
Recommendation: Protect sensitive functional groups before the reaction. Using milder bases can also minimize side reactions.
-
Q3: My HWE reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity?
A3: The stereoselectivity of the HWE reaction is influenced by the reaction conditions and the structure of the reactants.
Key Factors Influencing Stereoselectivity:
-
Base and Cation: The choice of base and its counter-ion can significantly impact the E/Z ratio. Lithium and sodium bases generally favor the formation of the (E)-alkene.
-
Temperature: Higher reaction temperatures often lead to increased (E)-selectivity due to thermodynamic control.
-
Solvent: Aprotic polar solvents like THF are commonly used.
-
Still-Gennari Modification: To favor the (Z)-alkene, phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) can be used in combination with strong, non-coordinating bases (e.g., KHMDS) and crown ethers at low temperatures.[4]
Data Presentation: Effect of Base and Solvent on HWE Reaction Stereoselectivity
The following table illustrates the impact of different bases and solvents on the E/Z selectivity of the HWE reaction.
| Entry | Phosphonate | Aldehyde | Base | Solvent | Temperature (°C) | E/Z Ratio |
| 1 | Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 25 | >95:5 |
| 2 | Triethyl phosphonoacetate | Benzaldehyde | DBU/LiCl | Acetonitrile | 25 | 90:10 |
| 3 | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | Cyclohexanecarboxaldehyde | KHMDS/18-crown-6 | THF | -78 | 5:95 |
| 4 | Diethyl (cyanomethyl)phosphonate | Isobutyraldehyde | K₂CO₃ | Ethanol | 25 | 85:15 |
Experimental Protocol: Standard Horner-Wadsworth-Emmons Reaction (E-selective)
This protocol provides a general procedure for a standard HWE reaction favoring the (E)-alkene.[4]
Materials:
-
Phosphonate ester (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde or ketone (1.0 eq)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the phosphonate ester in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and slowly add a solution of the aldehyde or ketone in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4]
Mandatory Visualization: HWE Reaction Troubleshooting Logic
Caption: Logical workflow for troubleshooting the Horner-Wadsworth-Emmons reaction.
III. Deprotection and Purification FAQs
Q4: My McKenna deprotection of a dialkyl phosphonate is giving a low yield of the phosphonic acid. What could be the issue?
A4: Low yields in the McKenna reaction (using bromotrimethylsilane, BTMS) are often due to the reactivity of BTMS with other functional groups or incomplete reaction.[5]
-
Side Reactions: BTMS can react with other sensitive functional groups in your molecule.
-
Recommendation: Minimize reaction time and temperature. If your molecule is particularly sensitive, consider alternative deprotection methods.[1]
-
-
Incomplete Silylation or Solvolysis: The reaction occurs in two steps: silylation followed by solvolysis. An incomplete reaction at either stage will lower the yield.
-
Recommendation: Monitor the silylation step by ³¹P NMR to ensure complete conversion to the bis(trimethylsilyl) ester. Use a sufficient amount of methanol or a methanol/water mixture for the solvolysis step.[1]
-
Experimental Protocol: McKenna Deprotection
This protocol provides a general procedure for the deprotection of dialkyl phosphonates to phosphonic acids.[5]
Materials:
-
Dialkyl phosphonate (1 eq)
-
Bromotrimethylsilane (BTMS) (2.5 - 4 eq)
-
Anhydrous dichloromethane (DCM) or acetonitrile (ACN)
-
Methanol
Procedure:
-
Dissolve the dialkyl phosphonate in anhydrous DCM or ACN under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add BTMS to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the silylation is complete (monitor by ³¹P NMR).
-
Carefully quench the reaction by adding methanol.
-
Remove the volatile components under reduced pressure to obtain the crude phosphonic acid.
-
Purify the product by crystallization or an appropriate chromatographic method.[1]
Q5: I am having difficulty purifying my phosphonate product. What are the best strategies?
A5: The purification of phosphonate esters and phosphonic acids can be challenging due to their polarity.
-
Phosphonate Esters: These are generally amenable to purification by silica gel chromatography. However, some phosphonates can be sensitive to the acidic nature of silica gel.
-
Recommendation: If decomposition is observed, consider using neutral alumina for chromatography or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
-
Phosphonic Acids: These are highly polar and can be difficult to purify by standard silica gel chromatography. They are often sticky, hygroscopic solids that are challenging to crystallize.[1]
-
Recommendation:
-
Crystallization: Conversion of the phosphonic acid to a salt (e.g., sodium or dicyclohexylammonium salt) can alter its solubility and facilitate crystallization.[1]
-
Lyophilization: Freeze-drying from a solvent like tert-butanol can sometimes yield a more manageable solid.
-
Chromatography: Reversed-phase chromatography (C18) or ion-exchange chromatography can be effective for purifying phosphonic acids.[6]
-
-
References
Technical Support Center: Optimizing Bromo-PEG Linker Conjugation
Welcome to the technical support center for Bromo-PEG linkers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to optimize your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of a Bromo-PEG linker conjugation?
Bromo-PEG linkers facilitate the covalent attachment of molecules, a process known as PEGylation. The core of this process is a bimolecular nucleophilic substitution (SN2) reaction. The bromide (Br) group on the PEG linker is an excellent leaving group. An electron-rich nucleophile, most commonly the deprotonated thiol group (thiolate, -S⁻) from a cysteine residue on a protein or peptide, attacks the carbon atom attached to the bromine. This displaces the bromide ion and forms a stable thioether bond, covalently linking the PEG moiety to the target molecule.[1][2][3][4]
Q2: What are the critical factors influencing the efficiency of conjugation with the bromo group?
Several factors are crucial for optimizing the conjugation efficiency of Bromo-PEG linkers:
-
pH: The reaction with thiols is highly pH-dependent. A pH range of 7.5-9.0 is generally recommended to facilitate the deprotonation of the thiol group to the more nucleophilic thiolate anion.[5][6]
-
Molar Ratio: A molar excess of the Bromo-PEG linker over the target molecule is typically used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific system but often starts in the range of a 10- to 50-fold molar excess.[7][5]
-
Temperature: Reactions are commonly performed at room temperature (20-25°C) or at 4°C. Lower temperatures can help minimize protein degradation and potential side reactions during longer incubation periods.[7][8]
-
Reaction Time: Incubation times can vary from a few hours to overnight, depending on the reactivity of the specific thiol and the chosen temperature.[1][7][5]
-
Presence of a Reducing Agent: For proteins where cysteine residues may have formed disulfide bonds, a pre-treatment with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) is necessary to ensure the availability of free thiol groups for conjugation.[1][2][7]
Q3: How should I store and handle Bromo-PEG linkers to ensure their activity?
Proper storage and handling are critical to prevent degradation, primarily through hydrolysis of the reactive bromo group.
-
Storage: Bromo-PEG linkers should be stored at -20°C in a desiccated environment, protected from moisture and light.[2][9][8][10]
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening. This prevents moisture from the air from condensing inside the cold vial, which can lead to hydrolysis.[8][11]
-
Solution Preparation: Prepare stock solutions in an anhydrous organic solvent such as DMSO or DMF.[7][10] Aqueous working solutions should be prepared immediately before use to minimize hydrolysis.[9][10]
Q4: What is the difference in stability between a thioether bond from a Bromo-PEG linker and a thiosuccinimide bond from a maleimide-PEG linker?
The thioether bond formed from the reaction of a bromo- or bromoacetyl- group with a thiol is generally considered more stable and less prone to reversal than the thiosuccinimide adduct formed from a maleimide-thiol reaction.[9] The linkage from maleimide chemistry can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in plasma and cellular environments.[3][12][13][14] This can lead to deconjugation or payload exchange. The thioether bond from a bromo-linker is highly stable under physiological conditions.[6][12]
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of Bromo-PEG linkers.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | 1. Hydrolysis of Bromo-PEG linker: The reactive bromo group has been hydrolyzed to a non-reactive hydroxyl group due to improper storage or handling.[10] | - Use a fresh aliquot of the Bromo-PEG linker stored under recommended conditions (-20°C, desiccated).[2][9] - Prepare aqueous solutions of the linker immediately before starting the reaction.[10] |
| 2. Oxidized Thiol Groups: The target cysteine residues on the protein have formed disulfide bonds and are not available for reaction.[2][9][15] | - Pre-treat the protein with a 10-20 fold molar excess of a reducing agent (e.g., TCEP) for 30-60 minutes.[1][16] - Crucially , remove the excess reducing agent using a desalting column before adding the Bromo-PEG linker, as it will compete for reaction.[2] | |
| 3. Suboptimal Reaction pH: The pH of the reaction buffer is too low, preventing the deprotonation of the thiol group to the more reactive thiolate anion.[9] | - Increase the pH of the reaction buffer to the optimal range of 7.5-9.0.[9][5] Common buffers include phosphate, borate, or HEPES.[10] - Verify the final pH of your reaction mixture. | |
| 4. Inaccessible Thiol Groups (Steric Hindrance): The target cysteine is buried within the protein's structure, preventing the linker from accessing it.[15] | - Consider gentle denaturation of the protein. - Use a Bromo-PEG linker with a longer PEG chain to provide more spatial separation and flexibility.[17] | |
| 5. Competing Nucleophiles: Other molecules in the buffer (e.g., Tris buffer, which contains a primary amine) are reacting with the linker.[10][11] | - Use non-nucleophilic buffers such as HEPES, MES, or Borate.[10] Phosphate buffers are generally acceptable. Avoid Tris buffer.[10][11] | |
| Formation of Multiple PEGylated Species or Aggregation | 1. High Molar Ratio of Linker: A large excess of the linker can lead to modification at multiple sites if the protein has more than one reactive cysteine.[2] | - Perform a titration experiment to determine the optimal molar excess of the linker to favor mono-PEGylation.[5] Start with a lower molar ratio (e.g., 5-10 fold excess). |
| 2. Intermolecular Cross-linking (for bifunctional linkers): If using a homo-bifunctional linker (e.g., Bromo-PEG-Bromo), high protein concentrations can lead to aggregation. | - Reduce the concentration of the protein in the reaction mixture.[2] | |
| 3. Protein Instability: The reaction conditions (e.g., pH, temperature) are causing the protein to aggregate. | - Optimize buffer conditions to maintain protein solubility.[11] - Consider performing the reaction at a lower temperature (4°C).[7] | |
| Non-Specific Binding of Final Conjugate | 1. Excess Unreacted Linker: Residual, unreacted linker is present in the final product. | - After the reaction, add a quenching reagent like L-cysteine or N-acetylcysteine to react with any excess Bromo-PEG linker.[1][7] - Ensure thorough purification of the conjugate using methods like Size Exclusion Chromatography (SEC) or dialysis to remove all unreacted components.[1][16] |
| 2. Hydrophobic or Electrostatic Interactions: The conjugate itself is interacting non-specifically with surfaces or other proteins.[15] | - Add blocking agents like Bovine Serum Albumin (BSA) or a small amount of a non-ionic detergent (e.g., Tween-20) to downstream assay buffers. - Adjust the ionic strength of your buffers with salt (e.g., NaCl) to minimize electrostatic interactions.[15] |
Data Summary Tables
Table 1: Recommended Reaction Conditions for Bromo-PEG Conjugation to Thiols
| Parameter | Recommended Range | Rationale & Notes |
| pH | 7.5 - 9.0 | A slightly basic pH deprotonates the thiol (-SH) to the more nucleophilic thiolate (-S⁻), increasing the reaction rate.[5] |
| Molar Ratio (Linker:Protein) | 10:1 to 50:1 | A molar excess of the linker drives the reaction towards completion. The optimal ratio should be determined empirically.[7][5] |
| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature is often sufficient for a few hours of reaction. 4°C is used for overnight reactions to minimize protein degradation.[7][5] |
| Reaction Time | 2 - 24 hours | Depends on the reactivity of the target thiol and reaction temperature. Progress can be monitored by techniques like SDS-PAGE or Mass Spectrometry.[1][5] |
| Buffer Type | Phosphate, HEPES, Borate | Use non-nucleophilic buffers. Avoid Tris, as its primary amine can act as a competing nucleophile.[7][10][11] |
Table 2: Comparison of Thiol-Reactive Linker Chemistries
| Feature | Bromo-PEG Linker | Maleimide-PEG Linker |
| Reaction Mechanism | SN2 Nucleophilic Substitution[3] | Michael Addition[3][13] |
| Optimal Reaction pH | 7.5 - 9.0[12] | 6.5 - 7.5[9][12] |
| Resulting Bond | Thioether[12] | Thiosuccinimide Thioether[12] |
| Bond Stability | High. Resistant to hydrolysis and thiol exchange.[9][6][12] | Variable. Can be susceptible to retro-Michael reaction (thiol exchange) in the presence of endogenous thiols.[3][12] |
| Relative Reaction Rate | Moderate to Fast (highly pH-dependent).[6] | Very Fast at optimal pH.[6] |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Conjugating a Bromo-PEG Linker to a Protein's Cysteine Residues
This protocol outlines the essential steps for the site-specific conjugation of a Bromo-PEG linker to free thiol groups on a protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Bromo-PEG linker.
-
Reducing Agent (if required): 10 mM TCEP-HCl stock solution.
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0 (degassed).
-
Anhydrous DMSO or DMF.
-
Quenching Reagent: 1 M L-cysteine or N-acetylcysteine stock solution.
-
Desalting columns for buffer exchange and purification.
Procedure:
-
Protein Preparation (Reduction of Disulfides - if necessary): a. If the target cysteine residues are involved in disulfide bonds, they must be reduced. b. Add a 10-20 fold molar excess of TCEP-HCl to the protein solution. c. Incubate at room temperature for 30-60 minutes. d. CRITICAL STEP: Immediately remove the excess TCEP using a desalting column equilibrated with the degassed Reaction Buffer.[2]
-
Linker Preparation: a. Allow the vial of Bromo-PEG linker to warm to room temperature before opening. b. Prepare a concentrated stock solution (e.g., 100 mM) of the Bromo-PEG linker in anhydrous DMSO or DMF. This should be done immediately before use.[7]
-
Conjugation Reaction: a. The protein should be in the Reaction Buffer (pH 8.0) at a concentration of 1-10 mg/mL.[1] b. Add the desired molar excess (e.g., a 20-fold molar excess) of the Bromo-PEG linker stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.[16][18] c. Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.[7]
-
Quenching the Reaction: a. To stop the reaction and consume any unreacted linker, add the Quenching Reagent to a final concentration of 20-50 mM.[1][16] b. Incubate for 30-60 minutes at room temperature.[1][7]
-
Purification: a. Purify the Bromo-PEG-conjugated protein from excess linker and quenching reagent. b. Size Exclusion Chromatography (SEC) is a common and effective method. Dialysis can also be used.[1][16]
-
Characterization: a. Analyze the final conjugate to confirm successful PEGylation and determine the degree of labeling. b. Techniques include SDS-PAGE (which will show a shift in molecular weight), Mass Spectrometry (MS), and HPLC.[1]
Caption: Experimental workflow for conjugating a Bromo-PEG linker to a protein's thiol groups.
Caption: Troubleshooting workflow for low Bromo-PEG conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. precisepeg.com [precisepeg.com]
- 18. benchchem.com [benchchem.com]
How to prevent hydrolysis of phosphonic acid ethyl ester during reactions.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling phosphonic acid ethyl esters. As a Senior Application Scientist, I understand that maintaining the integrity of ester groups during chemical transformations is paramount to achieving desired outcomes and ensuring reproducibility. Unwanted hydrolysis is a common pitfall that can lead to reduced yields, complex purification challenges, and inconsistent experimental results.[1]
This guide is structured to provide direct, actionable answers to the problems you may encounter. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs): The Scientist's Guide to Preventing Hydrolysis
This section addresses the most common queries and concerns regarding the stability of phosphonic acid ethyl esters during synthesis and work-up.
Q1: What is phosphonic acid ethyl ester hydrolysis, and why is it a critical issue?
A1: Phosphonic acid ethyl ester hydrolysis is a chemical reaction in which the ethyl ester group (-OEt) is cleaved from the phosphorus center, resulting in the formation of a phosphonic acid monoester or the fully hydrolyzed phosphonic acid (-OH). This reaction is the reverse of esterification and is typically catalyzed by the presence of acid or base in an aqueous environment.[2][3]
Why it's a problem:
-
Reduced Yield: The primary issue is a lower-than-expected yield of your target ester.[4]
-
Altered Properties: The resulting phosphonic acid is significantly more polar than its ester precursor. This change can drastically alter the compound's solubility, reactivity, and biological properties, leading to inconsistent results in subsequent steps or assays.[1]
-
Purification Challenges: The newly formed phosphonic acid can complicate purification, as its polarity may cause it to streak on silica gel columns or co-elute with other polar components.[2]
The core of the problem is that the very conditions often used to work up a reaction (aqueous acid or base washes) are precisely the conditions that promote this unwanted hydrolysis.[4][5]
Q2: I'm observing unexpected results. How can I diagnose if my phosphonic acid ethyl ester is hydrolyzing?
A2: Diagnosing hydrolysis is often straightforward with the right analytical techniques. The key is to look for the appearance of a new, more polar compound that corresponds to the hydrolyzed product.
Common Diagnostic Signs:
-
Thin-Layer Chromatography (TLC): You may observe a new spot with a lower Rf value (closer to the baseline) compared to your starting ester, indicating the formation of the more polar phosphonic acid.[4]
-
HPLC Analysis: In reverse-phase HPLC, the hydrolyzed acid will typically have a shorter retention time than the ester. Monitoring your sample over time under specific pH conditions can confirm stability.[1]
-
³¹P NMR Spectroscopy: This is a powerful and definitive method. The phosphonic acid ethyl ester and its corresponding hydrolyzed acid will have distinct chemical shifts in the ³¹P NMR spectrum. By integrating the peaks, you can quantify the extent of hydrolysis.[2][6]
A simple workflow for diagnosis is to take a small aliquot of your reaction mixture or purified product, expose it to mild acidic and basic aqueous conditions (e.g., 0.1 N HCl and 0.1 N NaOH), and monitor the changes over time using one of the techniques above.[6]
Q3: How can I design my reaction to proactively prevent hydrolysis from occurring?
A3: The best strategy is prevention. Setting up your reaction to exclude the catalysts of hydrolysis—water, strong acids, and strong bases—is critical.
Key Preventative Measures:
-
Strict Anhydrous Conditions: Moisture is the primary reactant for hydrolysis. Always use freshly dried solvents and glassware. Performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) prevents atmospheric moisture from entering the flask.[2]
-
Solvent Choice: Select anhydrous, non-protic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or chloroform (CHCl₃) that are compatible with your reaction but will not participate in hydrolysis.[2]
-
Temperature Control: Hydrolysis rates increase with temperature.[1] Maintain the lowest practical temperature for your reaction. For exothermic additions of reagents, cooling the reaction vessel in an ice bath (0°C) is highly recommended.[2]
-
Careful Reagent Selection: If a base is required, opt for non-nucleophilic, anhydrous organic bases like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) instead of aqueous inorganic bases like NaOH or KOH.[2]
The following diagram illustrates a decision-making workflow for setting up a reaction to minimize hydrolysis risk.
Caption: Decision workflow for minimizing hydrolysis during reaction setup.
Q4: My reaction is complete, but I'm losing my product during the aqueous work-up. What is the best procedure to follow?
A4: The work-up is the most common stage for unintended hydrolysis. The key is to minimize the ester's contact time with aqueous acidic or basic layers and to remove water efficiently.[4]
| Parameter | Standard Procedure (High Risk) | Optimized Procedure (Low Hydrolysis Risk) | Rationale |
| Temperature | Room temperature washes. | All aqueous washes performed with ice-cold solutions and in a flask cooled in an ice bath. | Lowers the rate of the hydrolysis reaction significantly.[1] |
| Neutralization | Washing with 1M NaOH or HCl. | Neutralize with a cold, saturated NaHCO₃ solution (to remove acid) or a cold, dilute (e.g., 0.1-0.5M) HCl solution (to remove base). | Weak bases/acids are less harsh and reduce the risk of base/acid-catalyzed hydrolysis.[4] Saturated bicarbonate also helps initiate phase separation. |
| Contact Time | Allowing layers to sit for extended periods. | Perform extractions and separations rapidly . Do not let the mixture sit in the separatory funnel. | Minimizes the time the ester is exposed to hydrolytic conditions.[4] |
| Water Removal | A single water wash. | After neutralization, wash with cold, saturated brine (NaCl) . | Brine reduces the solubility of the organic product in the aqueous phase and helps remove bulk water.[4] |
| Drying | Adding a small amount of drying agent. | Dry the separated organic layer thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄ until it flows freely. | Ensures all trace water is removed before solvent evaporation, preventing hydrolysis upon concentration.[4] |
Following this optimized procedure will dramatically improve the recovery of your desired phosphonic acid ethyl ester.
Experimental Protocols & Troubleshooting
This section provides detailed, step-by-step methodologies for key workflows discussed in this guide.
Protocol 1: Optimized Work-up Procedure to Minimize Ester Hydrolysis
This protocol assumes the reaction was performed in an organic solvent (e.g., Ethyl Acetate, DCM) and contains an acid catalyst that needs to be removed.
-
Cool the Reaction: Once the reaction is complete (as determined by TLC or LCMS), cool the reaction flask in an ice-water bath for 10-15 minutes.
-
Quench (if necessary): If the reaction contains highly reactive reagents, quench them appropriately before proceeding (e.g., slow addition of a cold, neutral solution).
-
Transfer to Separatory Funnel: Transfer the cooled reaction mixture to a separatory funnel. If the reaction solvent is not suitable for extraction, dilute the mixture with an appropriate solvent like ethyl acetate.
-
Neutralizing Wash:
-
Add a portion of ice-cold, saturated aqueous NaHCO₃ solution .
-
Caution: Swirl the unstoppered funnel first to allow for controlled release of any CO₂ gas.[4]
-
Stopper the funnel, invert, and vent immediately. Shake gently, venting frequently.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash until gas evolution ceases, indicating complete neutralization of the acid catalyst.
-
-
Brine Wash: Wash the organic layer with one portion of ice-cold, saturated aqueous NaCl (brine) . This removes residual water and salts.[4]
-
Drying:
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Add a generous portion of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Swirl the flask. Continue adding the drying agent until it no longer clumps and flows freely as a powder.[4]
-
-
Isolation:
-
Filter the organic solution to remove the drying agent.
-
Rinse the drying agent with a small amount of fresh, dry solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude ester product.
-
-
Purification: Proceed with purification (e.g., column chromatography) as required, using anhydrous solvents.
The workflow for this protocol is visualized below.
References
Technical Support Center: Carboxy-PEG-Phosphonic Acid Ethyl Ester
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of carboxy-PEG-phosphonic acid ethyl ester in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using carboxy-PEG-phosphonic acid ethyl ester for amide coupling?
A1: The most common side reactions during amide coupling include the formation of an inactive N-acylurea byproduct from the rearrangement of EDC, and the creation of guanidinium byproducts if uronium-based coupling reagents like HATU react with primary amines.[1] To minimize these, it is crucial to activate the carboxylic acid with the coupling agents before introducing the amine-containing molecule.[1]
Q2: Under what conditions is the phosphonic acid ethyl ester group susceptible to hydrolysis?
A2: The phosphonic acid ethyl ester group is prone to hydrolysis under both acidic (pH < 4) and basic (pH > 9) conditions.[1] This hydrolysis is accelerated at elevated temperatures.[1] For experiments where the phosphonate ester needs to remain intact, it is recommended to maintain a pH between 4 and 9 and to perform reactions at or below room temperature.[1]
Q3: Can the polyethylene glycol (PEG) chain itself degrade during my experiment?
A3: Yes, the PEG chain can undergo oxidative degradation, which is accelerated by light exposure and elevated temperatures.[1] This degradation can lead to the formation of impurities such as aldehydes, carboxylates, and peroxides.[1][2] To prevent this, it is advisable to purge solvents with an inert gas, and store the compound and any intermediates protected from light and air at recommended low temperatures (-20°C).[1][3]
Q4: I am observing low or no yield in my conjugation reaction. What are the likely causes?
A4: Low or no conjugation yield can stem from several factors:
-
Inactivated Carboxylic Acid: The carboxylic acid may not be efficiently activated if the coupling reagents (e.g., EDC, HATU) are not fresh or are hydrated.[1]
-
Hydrolysis of the Activated Ester: The activated ester intermediate is sensitive to water and can hydrolyze back to the carboxylic acid.[1]
-
Suboptimal pH: The pH for amide bond formation is critical and should be maintained between 7.2 and 8.0 for optimal efficiency.[1]
-
Presence of Primary Amines in Buffers: Buffers containing primary amines, such as Tris, can compete with the target molecule for the activated PEG linker.[4]
Troubleshooting Guides
Problem 1: Low or No Amide Coupling Efficiency
This guide will help you troubleshoot and optimize your amide coupling reaction when using carboxy-PEG-phosphonic acid ethyl ester.
| Potential Cause | Explanation | Recommended Solution |
| Inactivated Carboxylic Acid | The carboxylic acid on the PEG linker is not being efficiently activated by the coupling reagents. | Ensure coupling reagents (EDC, HATU/NHS) are fresh and anhydrous. Allow for a 15-30 minute pre-activation of the carboxy-PEG-phosphonic acid ethyl ester with the coupling reagents before adding your amine-containing molecule.[1] |
| Side Reactions of Coupling Agents | EDC can rearrange to an inactive N-acylurea. HATU can react with primary amines to form guanidinium byproducts.[1] | Use a slight excess of the coupling reagents. The order of addition is critical: activate the carboxylic acid first before introducing the amine to minimize byproduct formation.[1] |
| Hydrolysis of Activated Ester | The activated ester intermediate is susceptible to hydrolysis, especially in the presence of moisture.[1] | Use anhydrous solvents (e.g., DMF, DMSO) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Suboptimal pH | The pH of the reaction mixture significantly impacts coupling efficiency. | Maintain a pH between 7.2 and 8.0 for optimal amide bond formation. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize acids formed during the reaction.[1] |
| Primary Amines in Buffers | Buffers containing primary amines (e.g., Tris) will compete with your target molecule.[4] | Use amine-free buffers such as MES, PBS, or borate buffer for the conjugation reaction.[4] |
Problem 2: Hydrolysis of the Phosphonate Ethyl Ester
This guide addresses the prevention and management of phosphonate ester hydrolysis.
| Condition | Effect | Preventative Measures |
| Acidic Conditions (pH < 4) | Prone to hydrolysis, especially at elevated temperatures.[1] | Avoid prolonged exposure to strong acidic conditions. If necessary, perform acidic steps at low temperatures and for the shortest possible duration.[1] |
| Basic Conditions (pH > 9) | Susceptible to base-catalyzed hydrolysis.[1] | Buffer reaction mixtures to maintain a neutral or slightly acidic pH if the phosphonate ester needs to remain intact. Avoid strong bases.[1] |
| Elevated Temperatures | Accelerates the rate of hydrolysis under both acidic and basic conditions.[1] | Perform reactions at or below room temperature whenever possible.[1] |
Experimental Protocols
Protocol 1: General Amide Coupling using EDC/HATU
This protocol describes a general method for conjugating the carboxylic acid moiety of carboxy-PEG-phosphonic acid ethyl ester to a primary amine-containing molecule.
Materials:
-
Carboxy-PEG-phosphonic acid ethyl ester
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve carboxy-PEG-phosphonic acid ethyl ester in anhydrous DMF or DMSO under an inert atmosphere.
-
Add 1.2 equivalents of HATU and 2 equivalents of DIPEA to the solution.
-
Add 1.2 equivalents of EDC and stir the mixture for 15-30 minutes at room temperature for pre-activation.[1]
-
Add 1.0 equivalent of the amine-containing molecule to the activated linker solution.
-
Let the reaction proceed for 2-4 hours at room temperature, or overnight at 4°C.[1]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).
-
Upon completion, proceed with purification to remove excess reagents and byproducts.
Protocol 2: Selective Hydrolysis of the Phosphonate Ethyl Ester (McKenna Reaction)
For applications requiring the free phosphonic acid, the McKenna reaction is a mild and selective method for deprotection.[5]
Materials:
-
Carboxy-PEG-phosphonic acid ethyl ester conjugate
-
Bromotrimethylsilane (TMSBr)
-
Anhydrous dichloromethane (DCM) or acetonitrile (ACN)
-
Anhydrous methanol (MeOH)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve the carboxy-PEG-phosphonic acid ethyl ester conjugate (1 equivalent) in anhydrous DCM or ACN.
-
Add bromotrimethylsilane (TMSBr) (2.2-3.0 equivalents) to the solution.[5]
-
Stir the reaction at room temperature and monitor its progress by ³¹P NMR or LC-MS.[6]
-
Once the reaction is complete, carefully quench the reaction by adding anhydrous methanol.
-
Remove the volatile byproducts under reduced pressure.
-
The resulting crude product, carboxy-PEG-phosphonic acid, can then be purified as needed.
Visualizations
Caption: A generalized workflow for amide coupling reactions.
Caption: A decision tree for troubleshooting low coupling yield.
References
Technical Support Center: Improving the Solubility of Hydrophobic Drugs through PEGylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using polyethylene glycol (PEG) to improve the solubility of hydrophobic molecules.[1]
Frequently Asked Questions (FAQs)
Q1: What is PEGylation and how does it increase the solubility of hydrophobic drugs?
A1: PEGylation is a chemical process where polyethylene glycol (PEG) chains are covalently attached to a molecule, such as a small drug molecule, peptide, or protein.[1][2] PEG is a hydrophilic (water-loving) and biologically inert polymer.[1] When attached to a hydrophobic (water-fearing) molecule, the PEG chains create a hydrophilic shield around it, which increases its overall water solubility.[1][3] This enhanced solubility improves the drug's ability to dissolve in aqueous environments, such as the bloodstream, making it more effective for therapeutic use.[1][4]
Q2: What are the primary benefits of PEGylating a hydrophobic drug?
A2: Beyond increasing solubility, PEGylation offers several other advantages:
-
Prolonged Half-Life: The increased size of the PEGylated molecule slows down its filtration by the kidneys, allowing it to circulate in the bloodstream for a longer time.[1][5]
-
Reduced Immunogenicity: The PEG chains can mask the molecule from the immune system, reducing the likelihood of an unwanted immune response.[1][5]
-
Improved Stability: PEGylation can protect the molecule from enzymatic degradation, enhancing its stability in the body.[1][6]
Q3: How do I choose the right PEG reagent for my hydrophobic drug?
A3: The choice of PEG reagent depends on several factors:
-
Reactive Group on the Drug: Select a PEG derivative with a functional group that will react with a specific functional group on your drug molecule (e.g., primary amines, thiols, or carboxyl groups).[2][4] N-hydroxysuccinimide (NHS) esters are commonly used for targeting primary amines (lysines), while maleimide chemistry is specific for free thiols (cysteines).[7]
-
PEG Chain Length (Molecular Weight): Longer PEG chains generally lead to a greater increase in solubility and a longer circulation half-life.[8][9] However, excessively long chains can sometimes hinder the molecule's biological activity due to steric hindrance.[9] It is advisable to screen a few different PEG lengths to find the optimal balance for your specific drug.
-
Architecture: Linear PEGs are the most common. However, branched or forked PEGs can offer advantages such as a greater hydrodynamic volume for a given molecular weight.[6][10]
Q4: What are the most common challenges associated with PEGylation?
A4: Common challenges include achieving the desired degree of PEGylation, ensuring site-specificity, purifying the PEGylated product from unreacted reagents and byproducts, and accurately characterizing the final conjugate.[11] Other significant hurdles include preventing aggregation during the reaction and minimizing the loss of biological activity.[11]
Troubleshooting Guides
Issue 1: Low or No PEGylation Detected
You've performed your PEGylation reaction, but analysis by HPLC, SDS-PAGE, or mass spectrometry shows a low amount or complete absence of the desired PEGylated product.
Caption: Troubleshooting decision tree for low PEGylation efficiency.
Possible Causes and Solutions:
-
Inactive or Degraded PEG Reagent: PEG reagents, especially those with active esters like NHS esters, are susceptible to hydrolysis.[7][12]
-
Suboptimal Reaction Conditions: The efficiency of PEGylation is highly dependent on factors such as pH, temperature, and the molar ratio of PEG to your molecule.[13][14]
-
Solution: Optimize these parameters. For instance, amine-reactive PEGylation with NHS esters is typically performed at a pH between 7.0 and 8.5.[7] Thiol-reactive PEGylation is often carried out at a neutral to slightly alkaline pH (6.5-7.5).[7] A common starting point for the molar ratio of PEG to the drug is a 5- to 50-fold excess.[7]
-
-
Interfering Buffer Components: Some buffer components can compete with your drug for the PEG reagent.
-
Poor Solubility of the Hydrophobic Drug: The drug may not be sufficiently soluble in the aqueous reaction buffer for the reaction to proceed efficiently.
Issue 2: Aggregation of the PEGylated Product
After the PEGylation reaction, you observe precipitation or aggregation of your product.
Possible Causes and Solutions:
-
High Concentration: High concentrations of the drug or PEG reagent during the reaction can sometimes lead to aggregation.[1]
-
Solution: Try reducing the concentration of the reactants.
-
-
Suboptimal Buffer Conditions: The buffer pH or ionic strength may not be suitable for maintaining the solubility of the PEGylated product.
-
Solution: Screen different buffer conditions to find one that maintains the solubility of your product.
-
-
Instability of the PEGylated Molecule: The PEGylation process itself might alter the stability of your molecule.
-
Solution: This may require re-evaluating the PEGylation strategy, such as using a different PEG chain length or attachment site.
-
Issue 3: Difficulty in Purifying the PEGylated Drug
You are struggling to separate the PEGylated drug from unreacted PEG and the native drug.
Caption: Common purification strategies for PEGylated drugs.
Common Purification Methods:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. It is very effective at removing smaller unreacted PEG and the native drug from the larger PEGylated conjugate.[16]
-
Ion Exchange Chromatography (IEX): This method separates molecules based on their net charge. If the PEGylation reaction alters the charge of the drug molecule (e.g., by reacting with a charged amino acid), IEX can be a powerful purification tool.[16]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Since PEG is hydrophilic, the attachment of PEG chains will make the drug more hydrophilic, allowing for separation from the more hydrophobic unreacted drug.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be effective for purifying PEGylated small molecules and can sometimes separate species with different degrees of PEGylation or positional isomers.[16]
A multi-step approach combining different chromatography techniques is often necessary to achieve high purity.[16]
Data Presentation
Table 1: Impact of PEGylation on the Aqueous Solubility of Hydrophobic Drugs
| Compound | PEG Derivative | Fold Increase in Aqueous Solubility |
| Paclitaxel | PEG (5 kDa)-Succinyl | > 66,000 |
| Camptothecin | PEG (2 kDa)-Glycine | ~1,000 |
| Docetaxel | PEG (2 kDa) | > 500 |
Data is illustrative and compiled from various sources. Actual solubility enhancement can vary based on the specific drug, PEG characteristics, and conjugation chemistry.[3]
Table 2: General Reaction Conditions for Different PEGylation Chemistries
| Target Functional Group | PEG Reactive Group | Optimal pH Range | Common Buffer |
| Primary Amine (-NH2) | NHS Ester | 7.0 - 8.5 | Phosphate, Bicarbonate |
| Thiol (-SH) | Maleimide | 6.5 - 7.5 | Phosphate, HEPES |
| N-terminal Amine | Aldehyde | ~7.0 or below | Acetate, MES |
Experimental Protocols
Protocol 1: General Procedure for PEGylation of a Hydrophobic Drug with an Amine-Reactive PEG-NHS Ester
Caption: General experimental workflow for drug PEGylation.
-
Preparation of Drug Solution: Dissolve the hydrophobic drug in an appropriate buffer. If the drug has poor aqueous solubility, first dissolve it in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) and then add it to the reaction buffer. The final concentration of the organic solvent should ideally be less than 10%.[15]
-
Preparation of PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in an amine-free buffer (e.g., PBS, pH 7.4) or the same organic solvent used for the drug.[1][12]
-
PEGylation Reaction: Add the PEG-NHS ester solution to the drug solution to achieve the desired molar ratio (e.g., 5:1 to 50:1 PEG:drug).[7]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C) for a specified duration (e.g., 1-2 hours).[9][13] The optimal time and temperature should be determined empirically for each specific system.
-
Reaction Quenching: Stop the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 10-50 mM to quench the unreacted PEG-NHS ester.[1][13]
-
Purification: Proceed with the purification of the PEGylated drug using an appropriate chromatographic technique (e.g., SEC, RP-HPLC) to remove unreacted drug, excess PEG, and reaction byproducts.[13][16]
-
Characterization: Analyze the purified product using techniques such as Mass Spectrometry (MS) to confirm the molecular weight and degree of PEGylation, and HPLC to assess purity.[17]
Protocol 2: Determination of Aqueous Solubility
This protocol describes a common method for determining the aqueous solubility of a PEGylated hydrophobic molecule.[9]
-
Sample Preparation: Add an excess amount of the PEGylated hydrophobic molecule to a known volume of an aqueous buffer (e.g., PBS, pH 7.4) in a vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to disturb the pellet.
-
Quantification: Determine the concentration of the dissolved PEGylated molecule in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a pre-established calibration curve.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 5. Optimization of PEGylation conditions for BSA nanoparticles using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Bioconjugation with Phosphonate Linkers
Welcome to the technical support center for bioconjugation utilizing phosphonate linkers. This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using phosphonate linkers in bioconjugation?
Phosphonate linkers serve as stable isosteres of phosphate groups. Their key advantage lies in the robust carbon-phosphorus (C-P) bond, which is significantly more resistant to enzymatic and chemical hydrolysis compared to the phosphoester (P-O-C) bond found in phosphate linkers. This enhanced stability is crucial for applications requiring long-term integrity of the bioconjugate, especially in biological environments.
Q2: How does pH affect the stability of phosphonate linkers?
The stability of phosphonate esters is pH-dependent. While the C-P bond is highly stable, the phosphonate ester bond (P-O-C) can undergo hydrolysis under both acidic and basic conditions. Generally, maintaining a neutral pH of approximately 7.0 is recommended to minimize hydrolysis.[1] Extreme pH values can lead to cleavage of the linker and degradation of the conjugate.
Q3: What are the optimal pH conditions for conjugating phosphonate linkers to primary amines?
For conjugating phosphonate linkers activated with N-hydroxysuccinimide (NHS) esters to primary amines (e.g., lysine residues on proteins), a pH range of 7.2 to 8.5 is typically optimal.[2][3][4] This pH range ensures that the primary amine is sufficiently deprotonated and thus nucleophilic to react efficiently with the NHS ester, while minimizing the competing hydrolysis of the NHS ester itself, which becomes more rapid at higher pH.[2][4]
Q4: What pH is recommended for conjugating phosphonate linkers to thiol groups?
When using maleimide-functionalized phosphonate linkers to target thiol groups (e.g., on cysteine residues), a pH range of 6.5 to 7.5 is recommended.[3] This pH range favors the specific reaction of the maleimide with the thiol group, forming a stable thioether bond, while minimizing side reactions with amines that can occur at more alkaline pH.
Q5: How does pH influence the binding of phosphonate linkers to metal oxide surfaces?
The binding of phosphonate linkers to metal oxide nanoparticles is highly pH-dependent. Phosphonic acids are generally best suited for functionalizing metal oxide surfaces in acidic to neutral environments (pH < 8).[1][5] As the pH increases, particularly above the second pKa of the phosphonic acid (around pH 8), deprotonation can lead to electrostatic repulsion between the ligands and from a negatively charged metal oxide surface, causing the ligands to desorb.[1][5]
Troubleshooting Guides
Problem 1: Low Conjugation Yield
Question: My bioconjugation reaction with a phosphonate linker is resulting in a low yield of the desired product. What are the potential causes and how can I improve the efficiency?
Answer: Low conjugation yield is a common issue that can stem from several factors related to reaction conditions, reactants, and purification. The following guide will help you troubleshoot this problem.
| Potential Cause | Recommended Solution |
| Suboptimal pH | The pH of the reaction buffer is critical. For reactions with primary amines (e.g., lysine), ensure the pH is between 7.5 and 8.5 to maintain the amine in its nucleophilic, deprotonated state.[2] For thiol-maleimide reactions, a pH of 6.5-7.5 is optimal.[3] It is advisable to perform small-scale pilot reactions across a pH gradient to identify the optimal condition for your specific system. |
| Hydrolysis of Activated Linker | Activated linkers, such as NHS esters, are susceptible to hydrolysis in aqueous buffers, which deactivates them. Prepare the activated linker solution immediately before adding it to the reaction mixture. |
| Poor Solubility of the Linker | Phosphonate linkers, particularly those with hydrophobic payloads, may have limited solubility in aqueous buffers.[2] To improve solubility, a small amount of a water-miscible organic co-solvent like DMSO or DMF can be introduced.[2] However, it's crucial to perform a solvent tolerance test beforehand, as high concentrations can denature proteins.[2] |
| Presence of Interfering Substances | Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the target biomolecule for the activated linker.[2] A buffer exchange should be performed prior to conjugation to ensure the biomolecule is in a buffer free of such interfering substances.[2] |
| Incorrect Stoichiometry | The molar ratio of the linker to the biomolecule significantly affects conjugation efficiency. An insufficient excess of the linker can lead to incomplete conjugation.[2] To find the optimal ratio, systematically vary the molar equivalents of the linker in pilot reactions.[2] |
| Steric Hindrance | The conjugation site on the biomolecule may be sterically hindered, preventing the linker from accessing it.[2] Using a linker with a longer spacer arm can help overcome this issue.[2] |
Troubleshooting Workflow for Low Conjugation Yield
References
Stability issues of Bromo-PEG2-phosphonic acid ethyl ester in solution.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and handling of Bromo-PEG2-phosphonic acid ethyl ester in solution. Below, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in aqueous solutions?
The main stability issue in aqueous environments is the hydrolysis of the carbon-bromine (C-Br) bond. Water or other nucleophiles present in the solution can displace the bromide, leading to the formation of a non-reactive Hydroxy-PEG2-phosphonic acid ethyl ester. This hydrolysis is accelerated by increased temperature and pH.[1]
Q2: How does pH affect the stability of this compound?
The stability of the C-Br bond is highly pH-dependent. At neutral or slightly acidic pH (pH 6.0-7.5), the rate of hydrolysis is relatively slow. However, under basic conditions (pH > 8), the concentration of the more potent nucleophile, hydroxide (OH⁻), increases, leading to a significantly faster degradation of the molecule.[1] The phosphonic acid ethyl ester group is also susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding phosphonic acid.[2]
Q3: What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored in solid form at -20°C, protected from light, and under an inert atmosphere (e.g., nitrogen or argon).[3][4] For solutions, it is highly recommended to prepare them fresh for each experiment. If a stock solution is necessary, use an anhydrous organic solvent like DMSO and store it at -20°C.
Q4: Can I heat my solution to dissolve the this compound?
Gentle warming can be used to aid dissolution, but prolonged heating should be avoided. Higher temperatures will accelerate the rate of hydrolysis of both the C-Br bond and the phosphonic acid ethyl ester.[1]
Q5: How can I monitor the stability of my this compound solution?
The stability of the compound in your specific experimental conditions can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC can be used to separate the parent compound from its degradation products, while ³¹P NMR can detect the change in the chemical environment of the phosphorus atom upon hydrolysis of the ester.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no reaction yield in conjugation experiments. | Degradation of the bromo group: The reactive bromo- functionality has been hydrolyzed to a non-reactive hydroxyl group. | - Prepare solutions of this compound immediately before use.- If using a stock solution, ensure it was stored under anhydrous conditions at -20°C.- Perform reactions at a controlled, lower temperature (e.g., 4°C) to minimize hydrolysis.[1]- Maintain the reaction pH between 6.0 and 7.5.[1] |
| Appearance of an unexpected peak in HPLC analysis. | Hydrolysis of the C-Br bond: The new, likely more polar peak, corresponds to the hydroxylated degradation product. | - Confirm the identity of the new peak using mass spectrometry.- To minimize this impurity, prepare solutions fresh and control the pH and temperature of your reaction. |
| Inconsistent results between experiments. | Variability in the extent of degradation: The age of the solution, storage conditions, and exposure to light can lead to varying levels of hydrolysis. | - Standardize the preparation and handling of the this compound solution for all experiments.- Always protect solutions from light.[4]- Consider performing a stability study under your specific experimental conditions to understand the compound's degradation profile. |
| Precipitation of the compound in aqueous buffer. | Solubility issues: The concentration of the compound may have exceeded its solubility limit in the specific buffer system. | - Prepare a more dilute solution.- Adjust the pH of the buffer, as solubility can be pH-dependent.- If precipitation occurs upon cooling, try to maintain the solution at a constant, controlled temperature suitable for your experiment. |
Quantitative Data on Stability
| Parameter | Condition | Estimated Stability | Basis of Estimation |
| Solid Form Shelf Life | -20°C, dry, protected from light, under inert gas | > 2 years | Based on general stability of PEG reagents and bromo-functionalized compounds.[3][4] |
| Aqueous Solution (pH 7.4, 25°C) | Half-life of C-Br bond | Hours to days | The hydrolysis rate of primary bromoalkanes is significant in neutral aqueous solutions at room temperature.[1] |
| Aqueous Solution (pH 5.0, 25°C) | Half-life of C-Br bond | Slower than at pH 7.4 | Hydrolysis is slower under slightly acidic conditions.[1] |
| Aqueous Solution (pH 8.5, 25°C) | Half-life of C-Br bond | Faster than at pH 7.4 | Hydrolysis is significantly faster under basic conditions due to the higher concentration of hydroxide ions.[1] |
| Phosphonic Acid Ethyl Ester Stability | Acidic (e.g., 1M HCl) or Basic (e.g., 1M NaOH) conditions | Susceptible to hydrolysis | Phosphonate esters are known to hydrolyze under strong acidic or basic conditions.[2][5] |
Experimental Protocols
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade
-
HPLC system with a UV or Charged Aerosol Detector (CAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution in the aqueous buffer to a final concentration of 1 mg/mL.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the working solution into the HPLC system.
-
Incubation: Store the working solution under the desired experimental conditions (e.g., 25°C, protected from light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stored solution onto the HPLC.
-
HPLC Conditions (Example):
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: 10% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm or CAD
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent this compound over time.
-
Observe the increase in the peak area of any new, more polar peaks, which are likely degradation products.
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Protocol 2: Monitoring Hydrolysis by ³¹P NMR Spectroscopy
This protocol describes how to use ³¹P NMR to monitor the hydrolysis of the phosphonic acid ethyl ester group.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., D₂O)
-
NMR spectrometer with a phosphorus probe
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound in the deuterated solvent.
-
NMR Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Spectral Analysis:
-
The phosphonic acid ethyl ester will exhibit a characteristic chemical shift.
-
Upon hydrolysis to the phosphonic acid, a new peak will appear at a different chemical shift.
-
The relative integration of these two peaks can be used to quantify the extent of hydrolysis.
-
-
Stability Monitoring: Acquire ³¹P NMR spectra of the sample over time under the desired storage conditions to monitor the rate of hydrolysis.
Visualizations
References
Methods to avoid oxidation of thiol groups during protein conjugation.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during protein conjugation, specifically focusing on the prevention of thiol group oxidation.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
| Possible Cause | Troubleshooting Steps |
| Thiol Oxidation | Free thiol groups (-SH) are susceptible to oxidation, forming disulfide bonds (-S-S-) that are unreactive with maleimides.[1][2][3][4] To mitigate this: 1. Degas Buffers: Remove dissolved oxygen, a primary oxidizing agent, from all buffers by vacuum or by sparging with an inert gas like nitrogen or argon.[1][2][5][6] 2. Use Chelating Agents: Add a chelating agent such as EDTA (1-5 mM) to your reaction buffer to sequester metal ions that can catalyze thiol oxidation.[1][2][5][7] 3. Pre-treat with a Reducing Agent: Before conjugation, ensure all thiols are in their reduced state by treating your protein with a reducing agent like TCEP or DTT.[3][8] |
| Inactive Maleimide Reagent | Maleimides can hydrolyze, especially at high pH, rendering them inactive.[1][3] 1. Fresh Stock Solutions: Prepare fresh maleimide stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[1][3] 2. pH Control: Ensure the reaction pH does not exceed 7.5 to minimize hydrolysis.[1] |
| Incomplete Reduction of Disulfides | If your protein has existing disulfide bonds, they must be fully reduced to expose free thiols for conjugation.[1] 1. Sufficient Reducing Agent: Use an adequate molar excess of a reducing agent like TCEP (10-100 fold molar excess).[1][5] |
| Presence of Competing Thiols | Thiol-containing reagents in the buffer will compete with the protein's thiols for the maleimide. 1. Thiol-Free Buffers: Use buffers such as PBS, HEPES, or Tris that do not contain thiols.[1][2] 2. Remove Reducing Agents: If DTT was used for reduction, it must be completely removed before adding the maleimide reagent, as its own thiol groups will react.[8][9][10] TCEP is a thiol-free reducing agent and generally does not need to be removed, though removal is recommended for highly quantitative and reproducible conjugations.[8][9][11][12] |
| Suboptimal pH | The reaction rate and selectivity are highly pH-dependent. 1. Optimal pH Range: Maintain the reaction pH between 6.5 and 7.5 for an optimal balance between reaction rate and selectivity.[1][2][3][5] Below pH 6.5, the reaction slows, and above pH 7.5, side reactions with amines and maleimide hydrolysis increase.[1][2][3] |
Issue 2: Protein Aggregation and Loss of Activity
| Possible Cause | Troubleshooting Steps |
| Intermolecular Disulfide Bond Formation | The formation of disulfide bonds between protein molecules can lead to aggregation and loss of biological function.[5] 1. Maintain Reducing Conditions: Include a reducing agent like TCEP or DTT in purification and storage buffers.[5] 2. Use Chelating Agents: Add EDTA to buffers to sequester metal ions that promote oxidation.[5] 3. Degas Solutions: Ensure all buffers that come into contact with your protein are thoroughly degassed.[5] 4. Control pH: Maintain a pH between 6.5 and 7.5 to minimize the rate of disulfide bond formation.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for thiol-maleimide conjugation?
The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3][5] This range provides the best balance between reaction rate and selectivity. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[3]
Q2: What happens if the pH is too high or too low?
-
Above pH 7.5: The maleimide group becomes more susceptible to hydrolysis, rendering it inactive.[1][2] Additionally, the reactivity of primary amines (like the side chain of lysine) towards the maleimide increases, leading to non-specific labeling and a decrease in the desired thiol conjugate yield.[1][2]
-
Below pH 6.5: The concentration of the reactive thiolate anion (R-S⁻) is reduced because the thiol group (R-SH) is mostly protonated. This significantly slows down the reaction rate.[1][3]
Q3: Which reducing agent is better for reducing disulfide bonds before maleimide conjugation, TCEP or DTT?
For maleimide labeling, Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred choice.[9] TCEP is a thiol-free reducing agent, so it does not compete with the protein's thiols for reaction with the maleimide.[9][10] In contrast, Dithiothreitol (DTT) contains thiol groups and must be removed before adding the maleimide reagent.[9][10]
Comparison of Common Reducing Agents
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Thiol-containing | No[11][12][13] | Yes[11] |
| Removal before Maleimide Reaction | Not always necessary, but recommended for optimal results[8][9][11] | Mandatory[8][9][10] |
| Stability | More stable, resistant to air oxidation[9][12] | Less stable, especially above pH 7.5[9] |
| Odor | Odorless[11][12] | Strong, unpleasant odor[9] |
| Effective pH Range | Broad[11][12] | More limited |
Q4: How can I confirm that my protein has free thiols available for conjugation?
Before starting the conjugation, you can quantify the concentration of free sulfhydryl groups using Ellman's reagent (DTNB).[5][14] This reagent reacts with free thiols to produce a colored product that can be measured spectrophotometrically at 412 nm.[5][14]
Q5: What are the best practices for storing a thiol-containing protein to prevent oxidation?
To maintain the reduced state of thiols during storage, it is recommended to:
-
Store the protein in a degassed buffer.[5]
-
Include a chelating agent like EDTA in the storage buffer.[5]
-
Maintain a slightly acidic to neutral pH (around 6.5-7.5).[5]
-
For long-term storage, consider adding a reducing agent like TCEP.[5]
-
Store at low temperatures (-20°C or -80°C).
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
-
Prepare TCEP Stock Solution: Dissolve TCEP hydrochloride in a degassed buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final concentration of 0.5 M. Store at -20°C.[9]
-
Prepare Protein Sample: Dissolve the protein containing disulfide bonds in the desired reaction buffer to a concentration of 1-10 mg/mL.[9]
-
Reduction Reaction: Add the TCEP stock solution to the protein sample to achieve the desired final concentration (e.g., a 10-fold molar excess over the protein).[9]
-
Incubation: Incubate the mixture for 30-60 minutes at room temperature.[3]
-
(Optional but Recommended) Remove Excess TCEP: If necessary, remove excess TCEP using a desalting column or spin filtration.[9]
-
Proceed to Conjugation: Immediately use the reduced protein for the thiol-maleimide conjugation reaction.[9]
Protocol 2: General Thiol-Maleimide Conjugation
-
Prepare Reduced Protein: Ensure your protein has free thiols, reducing disulfide bonds if necessary (see Protocol 1). The protein should be in a degassed, thiol-free buffer (e.g., PBS, HEPES, or Tris) at a pH of 6.5-7.5, containing 1-5 mM EDTA.[2][5]
-
Prepare Maleimide Reagent: Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of an anhydrous solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).[3][5]
-
Conjugation Reaction: Add the maleimide stock solution to the reduced protein solution to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[3][5]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1] Protect light-sensitive reagents from light.
-
Quench Reaction: To stop the reaction, add a small molecule thiol such as L-cysteine or β-mercaptoethanol to quench any unreacted maleimide.[1]
-
Purification: Purify the protein conjugate to remove excess maleimide and quenching reagent using methods like size-exclusion chromatography or dialysis.
Visual Guides
Caption: Key strategies to prevent thiol oxidation in a protein conjugation workflow.
Caption: A typical experimental workflow for thiol-maleimide protein conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical- and photo-activation of protein-protein thiol-ene coupling for protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Protein Reducing Reagents For Proteomics Research [gbiosciences.com]
Optimizing the Michaelis-Arbuzov Reaction: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the Michaelis-Arbuzov reaction. The following information is intended to help optimize reaction conditions, increase yields, and overcome common challenges encountered during the synthesis of phosphonates.
Troubleshooting Guide
This section addresses specific issues that may arise during the Michaelis-Arbuzov reaction in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My Michaelis-Arbuzov reaction is resulting in a low yield or is not proceeding at all. What are the likely causes and how can I improve the outcome?
Answer: Low yields in the Michaelis-Arbuzov reaction can often be attributed to several factors, primarily related to substrate reactivity, reaction conditions, and potential side reactions. Here are the key troubleshooting steps:
-
Substrate Reactivity: The choice of alkyl halide is critical. The reaction is most efficient with primary alkyl halides. Secondary alkyl halides are less reactive and may lead to elimination byproducts, while tertiary, aryl, and vinyl halides are generally unreactive under standard conditions.[1][2] The general order of reactivity for the halide is R-I > R-Br > R-Cl.[1][2]
-
Recommendation: If possible, use a more reactive alkyl halide. For less reactive halides, consider using a catalyst or alternative synthetic routes.[1]
-
-
Phosphite Reactivity: The nucleophilicity of the phosphorus atom is key. Electron-donating groups on the phosphite enhance reactivity, while electron-withdrawing groups slow it down.[2] Triaryl phosphites are notably sluggish under thermal conditions.[3]
-
Recommendation: Use trialkyl phosphites with less steric hindrance and electron-donating properties. For less reactive phosphites, catalytic methods may be necessary.
-
-
Reaction Temperature: The classical Michaelis-Arbuzov reaction often requires high temperatures, typically between 120°C and 160°C.[1][4] Insufficient heat can lead to an incomplete reaction.
-
Recommendation: Ensure the reaction temperature is appropriate for your specific substrates. Monitor the reaction progress by TLC or ³¹P NMR to determine the optimal heating time. Be aware that excessively high temperatures can promote side reactions.[1]
-
-
Purity of Reagents: The purity of the trialkyl phosphite is crucial, as it can be susceptible to oxidation and hydrolysis, which reduces its nucleophilicity.[4]
-
Recommendation: Use freshly distilled trialkyl phosphite for best results.[4]
-
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?
Answer: Several side reactions can compete with the desired phosphonate formation, leading to a complex product mixture and lower yields.
-
Perkow Reaction: This is a major competing reaction when using α-halo ketones, leading to the formation of a vinyl phosphate instead of the desired β-keto phosphonate.[5][6]
-
Elimination Reactions: Secondary alkyl halides can undergo elimination to form alkenes, especially at the high temperatures required for the classical reaction.[5]
-
Recommendation: The use of a Lewis acid catalyst can allow for lower reaction temperatures, thus minimizing elimination.[4]
-
-
Reaction with Alkyl Halide Byproduct: The alkyl halide generated as a byproduct can react with the starting trialkyl phosphite. This is particularly problematic if the byproduct is more reactive than the starting alkyl halide.[7]
-
Recommendation: Use a trialkyl phosphite (e.g., trimethyl or triethyl phosphite) that generates a low-boiling alkyl halide byproduct, which can be removed by distillation during the reaction.[7]
-
-
Di-substitution: When using dihaloalkanes, a significant side reaction is the formation of the diphosphonate, where both ends of the dihaloalkane react with the trialkyl phosphite.[8]
-
Recommendation: To favor mono-phosphonylation, use a large excess of the dihaloalkane or employ a slow, dropwise addition of the trialkyl phosphite to the heated dihaloalkane.[9]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism of the Michaelis-Arbuzov reaction?
A1: The reaction proceeds via a two-step mechanism. First, the nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide in an Sɴ2 reaction, forming a phosphonium salt intermediate. In the second step, the displaced halide anion attacks one of the alkoxy groups on the phosphonium salt in another Sɴ2 reaction, leading to dealkylation and the formation of the final phosphonate product.[2][5]
-
Q2: Can catalysts be used to improve the Michaelis-Arbuzov reaction?
A2: Yes, Lewis acids such as ZnBr₂, InBr₃, and LaCl₃·7H₂O have been shown to effectively catalyze the reaction, often allowing it to proceed at room temperature.[4][7] This is particularly useful for sensitive substrates that may decompose at higher temperatures.[4] Palladium catalysis has also been used for the reaction of triaryl phosphites with aryl iodides.[10]
-
Q3: What solvents are typically used for the Michaelis-Arbuzov reaction?
A3: The reaction is often performed neat (without solvent) to promote efficient reaction and simplify purification.[3] However, for catalyzed versions or when dealing with solid starting materials, aprotic solvents like THF, dichloromethane (DCM), and acetonitrile (MeCN) are commonly used.[1]
-
Q4: How can I purify the final phosphonate product?
A4: Purification is typically achieved by vacuum distillation to remove volatile impurities and unreacted starting materials.[8][11] For non-volatile products, column chromatography on silica gel is a common method.[11] If the product is a phosphonic acid, conversion to a salt can facilitate crystallization.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the effect of various parameters on the yield of the Michaelis-Arbuzov reaction.
Table 1: Effect of Catalyst on the Synthesis of Diethyl Benzylphosphonate
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Neat | 150-160 | 2-4 | ~85 |
| 2 | ZnBr₂ (20) | Dichloromethane | Room Temp | 1 | >90 |
| 3 | InBr₃ (20) | Dichloromethane | Room Temp | 1.5 | >90 |
| 4 | LaCl₃·7H₂O | Neat | 100 | 2 | >80 |
| 5 | nano-BF₃-SiO₂ | [bbim]Br (Ionic Liquid) | 100 | 1.5 | 94 |
Data compiled from multiple sources for illustrative purposes.[12][13]
Table 2: Effect of Solvent on a Catalyzed Michaelis-Arbuzov Reaction
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CeCl₃·7H₂O-SiO₂ (10 mol%) | THF | Reflux | 5 | 70.6 |
| 2 | CeCl₃·7H₂O-SiO₂ (10 mol%) | CH₂Cl₂ | Reflux | 6 | 55.4 |
| 3 | CeCl₃·7H₂O-SiO₂ (10 mol%) | CH₃CN | Reflux | 4 | 65.2 |
| 4 | CeCl₃·7H₂O-SiO₂ (10 mol%) | Dioxane | Reflux | 6 | 48.3 |
| 5 | CeCl₃·7H₂O-SiO₂ (10 mol%) | Toluene | Reflux | 6 | 45.1 |
| 6 | CeCl₃·7H₂O-SiO₂ (10 mol%) | Solvent-free | 100 | 2.5 | 85.3 |
Data adapted from a study on the synthesis of diethyl 4-methyl-2-nitrophenylphosphonate.[12]
Experimental Protocols
Protocol 1: Classical (Uncatalyzed) Michaelis-Arbuzov Reaction
This protocol describes the traditional, heat-induced synthesis of diethyl benzylphosphonate.
-
Materials:
-
Benzyl bromide (1 equivalent)
-
Triethyl phosphite (1.2 equivalents)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide and triethyl phosphite.[12]
-
Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.[12]
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[12]
-
Upon completion, allow the mixture to cool to room temperature.
-
Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is a colorless oil.[11]
-
Protocol 2: Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction
This protocol demonstrates a milder, catalyzed version of the reaction at room temperature.[11]
-
Materials:
-
Benzyl bromide (1 mmol)
-
Triethyl phosphite (1.2 mmol)
-
Zinc bromide (ZnBr₂) (0.2 mmol)
-
Dichloromethane (5 mL)
-
-
Procedure:
-
To a solution of benzyl bromide in dichloromethane, add triethyl phosphite.[1][11]
-
Add zinc bromide to the solution at room temperature.[1][11]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.[11]
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]
-
Purify the crude product by column chromatography on silica gel to afford the pure diethyl benzylphosphonate.[11]
-
Visualizations
Caption: Mechanism of the Michaelis-Arbuzov reaction.
Caption: General experimental workflow for the Michaelis-Arbuzov reaction.
Caption: Troubleshooting decision tree for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. Michaelis-Arbuzov_reaction [chemeurope.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Water-Promoted Mild and General Michaelis-Arbuzov Reaction of Triaryl Phosphites and Aryl Iodides by Palladium Catalysis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Comparison of phosphonate PEG linkers with other bioconjugation linkers.
In the landscape of advanced therapeutics and diagnostics, the choice of a chemical linker to conjugate a biomolecule to another molecule, such as a drug or a nanoparticle, is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of the resulting conjugate. Among the diverse array of available linker technologies, phosphonate polyethylene glycol (PEG) linkers have emerged as a versatile tool with unique properties. This guide provides an objective comparison of phosphonate PEG linkers with other commonly used bioconjugation linkers, supported by experimental data, to inform the rational design of next-generation bioconjugates for researchers, scientists, and drug development professionals.
Introduction to Bioconjugation Linkers
Linkers are molecular bridges that connect two or more different molecules. In bioconjugation, they play a crucial role in tethering payloads like small molecule drugs, imaging agents, or proteins to targeting moieties such as antibodies. The chemical nature of the linker dictates the stability of the conjugate in biological environments, the efficiency of payload release at the target site, and the overall physicochemical properties of the bioconjugate.[1][2]
Phosphonate PEG linkers are characterized by a phosphonate group (-PO(OH)₂) or its ester form, which serves as a stable anchor, particularly to inorganic surfaces or as a bioisostere for phosphate groups. The PEG component, a hydrophilic and biocompatible polymer, enhances solubility, reduces immunogenicity, and prolongs the circulation half-life of the conjugate.[3][4]
Performance Comparison of Bioconjugation Linkers
The selection of a linker is a trade-off between various performance characteristics, including reactivity, stability, and the nature of the bond formed. The following tables summarize the key features and available quantitative data for phosphonate PEG linkers in comparison to other prevalent linker chemistries.
Table 1: Comparison of Common Bioconjugation Linker Chemistries
| Linker Chemistry | Reactive Towards | Bond Formed | Key Advantages | Key Considerations |
| Phosphonate PEG | Metal Oxides, Hydroxyapatite | Coordination Bond | High affinity for bone and metal surfaces, good stability.[5][6] | Primarily used for surface modification and bone targeting. |
| Carboxylate/NHS Ester PEG | Primary Amines (-NH₂) | Amide | Stable bond formation, well-established protocols.[5] | Susceptible to hydrolysis in aqueous solutions, potential for multiple modifications leading to heterogeneity.[1] |
| Maleimide PEG | Thiols (-SH) | Thioether | High selectivity for thiols, fast reaction rates.[5] | Thioether bond can be reversible via retro-Michael addition.[1][7] |
| Click Chemistry (e.g., SPAAC) | Azide + Alkyne | Triazole | High selectivity and efficiency, bioorthogonal, stable triazole linkage.[8] | May require specialized functional groups on the biomolecule. |
| Phosphonamidate | Thiols (-SH) | Phosphonamidate | Reported to be more stable in plasma than traditional maleimide-based linkers.[9][10] | A more recent technology with less extensive literature compared to others. |
Table 2: Comparative Stability of Linkages in Bioconjugates
| Linkage Type | Formed From | Relative Stability in Plasma | Notes |
| Phosphonate Ester | Phosphonic Acid + Alcohol | Susceptible to hydrolysis, but more stable than phosphate esters.[1][11] | P-C bond is highly resistant to enzymatic cleavage.[11] |
| Phosphonamidate | Phosphonic Acid + Amine | Highly stable; >90% intact after 24 hours in human plasma.[12] | Offers a significant stability advantage over maleimide-based linkers for ADCs.[9][13] |
| Amide | Carboxylic Acid + Amine | Very stable under physiological conditions.[1][14] | Considered the gold standard for stable, non-cleavable linkages. |
| Thioether (from Maleimide) | Maleimide + Thiol | Moderately stable; susceptible to retro-Michael reaction, leading to deconjugation.[1][15] | Newer, self-stabilizing maleimides show improved stability.[1] |
| Triazole (from Click Chemistry) | Azide + Alkyne | Highly stable and inert.[8] | The bioorthogonal nature of the reaction ensures linkage stability in complex biological media. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of bioconjugates. Below are representative methodologies for key experiments involving phosphonate PEG linkers and other common linkers.
Protocol 1: Surface Modification of Iron Oxide Nanoparticles with a Phosphonate PEG Linker
This protocol describes the functionalization of nanoparticles, a common application for phosphonate PEG linkers.[16][17]
Materials:
-
Iron Oxide Nanoparticles (IONPs)
-
Carboxy-PEG-phosphonic acid ethyl ester linker
-
Anhydrous solvent (e.g., ethanol or DMF)
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Ultrasonicator
-
Centrifuge
Procedure:
-
Dispersion of Nanoparticles: Disperse the IONPs in the anhydrous solvent and sonicate to achieve a homogeneous suspension.[16]
-
Ligand Addition: In a separate vial, dissolve the Carboxy-PEG-phosphonic acid ethyl ester in the same anhydrous solvent. Add the linker solution dropwise to the nanoparticle suspension while stirring vigorously.[16]
-
Reaction: Allow the mixture to react at room temperature with continuous stirring for 4 to 24 hours.[16]
-
Purification: Centrifuge the suspension to pellet the functionalized nanoparticles. Remove the supernatant containing excess unbound linker. Redisperse the pellet in fresh anhydrous solvent and repeat the centrifugation and redispersion steps at least three times.[16]
-
Final Dispersion: After the final wash, disperse the purified, functionalized nanoparticles in the desired aqueous buffer (e.g., deionized water or PBS).[16]
Protocol 2: General Procedure for Protein Conjugation using a Maleimide-PEG Linker
This protocol outlines the site-specific conjugation of a PEG linker to a cysteine residue on a protein.[18][19]
Materials:
-
Protein of interest with at least one free cysteine residue
-
Maleimide-functionalized PEG linker
-
Thiol-free buffer (e.g., PBS, pH 6.5-7.5)[18]
-
Reducing agent (e.g., TCEP), if necessary
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein in the thiol-free conjugation buffer. If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like TCEP. The reducing agent must be removed prior to adding the maleimide-linker.[18]
-
Linker Preparation: Prepare a stock solution of the maleimide-functionalized linker in the conjugation buffer.[18]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker solution to the protein solution with gentle stirring.[18]
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.[18]
-
Purification: Purify the protein-PEG conjugate from the unreacted linker and byproducts using a desalting column or dialysis.[18]
Protocol 3: In Vitro Plasma Stability Assay
This assay is used to evaluate the stability of the linker in a bioconjugate.[3]
Materials:
-
Bioconjugate of interest
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
LC-MS or ELISA instrumentation
Procedure:
-
Incubation: Incubate the test conjugate in plasma at a concentration of 1 mg/mL at 37°C.[3]
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).[3]
-
Analysis: Analyze the aliquots by LC-MS to determine the percentage of intact conjugate remaining over time. Alternatively, an ELISA-based method can be used to quantify the intact conjugate.
Visualizing Bioconjugation Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in bioconjugation and the subsequent biological fate of the conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Phosphonamidate prodrugs of a butyrophilin ligand display plasma stability and potent Vγ9Vδ2 T cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02483C [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for Bromo-PEG2-phosphonic acid ethyl ester
For researchers, scientists, and drug development professionals venturing into the realm of targeted protein degradation, the choice of a PROTAC linker is a critical determinant of therapeutic success. While established linkers like Bromo-PEG2-phosphonic acid ethyl ester have paved the way, a diverse and expanding toolbox of alternatives now offers opportunities to fine-tune PROTAC properties for enhanced efficacy, improved cell permeability, and optimized pharmacokinetic profiles. This guide provides an objective comparison of these alternatives, supported by experimental data, detailed methodologies, and visual workflows to inform the rational design of next-generation protein degraders.
The linker in a Proteolysis Targeting Chimera (PROTAC) is far more than a simple spacer; it is a crucial component that dictates the spatial orientation of the target protein and the E3 ligase, thereby influencing the formation and stability of the ternary complex essential for ubiquitination and subsequent degradation.[1][2] The composition, length, and rigidity of the linker profoundly impact a PROTAC's biological activity, solubility, cell permeability, and metabolic stability.[3][4]
A Head-to-Head Comparison of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy. The following tables summarize quantitative data from various studies, comparing the performance of PROTACs synthesized with different linker classes.
Table 1: Comparison of Linker Compositions for BRD4 Degradation
| PROTAC Example | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | VHL | PEG | ~25 | HeLa | ~25 | >90 | [1] |
| ARV-825 | Cereblon | Alkyl/Ether | - | Various | Variable | Variable | [3] |
| dBET1 | Cereblon | Alkyl/Ether | - | Various | Variable | Variable | [3] |
| Hypothetical | Cereblon | Alkyl Chain | 10 | 22Rv1 | 50 | >90 | [2] |
| Hypothetical | Cereblon | PEG (3 units) | 11 | 22Rv1 | 25 | >95 | [2] |
| Hypothetical | Cereblon | Piperazine-based | - | 22Rv1 | ~3000 | ~80 | [5] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison between different studies should be made with caution.
Table 2: Influence of Linker Physicochemical Properties on Cell Permeability
| PROTAC Example | Linker Type | cLogP | Aqueous Solubility (µM) | PAMPA Permeability (10⁻⁶ cm/s) |
| Hypothetical Alkyl-PROTAC | Alkyl Chain | 4.5 | < 10 | 1.5 |
| Hypothetical PEG-PROTAC | PEG (3 units) | 3.2 | 50 | 0.8 |
| Hypothetical Alkyl-Ether-PROTAC | Alkyl-Ether | 3.8 | 25 | 1.1 |
Note: This table is a synthesized representation based on trends reported in the literature.[2]
The Repertoire of Alternative Linkers
Beyond the foundational PEG and alkyl chains, a variety of linker chemistries have emerged, each offering distinct advantages:
-
Alkyl and Alkyl/Ether Chains: These are among the most common linker types due to their synthetic accessibility and chemical stability.[6] They offer flexibility, and their length can be systematically varied to optimize for potent degradation.[7] However, purely alkyl chains tend to be hydrophobic, which can limit aqueous solubility.[6]
-
Polyethylene Glycol (PEG) Linkers: PEG linkers enhance the hydrophilicity and aqueous solubility of PROTAC molecules.[6] They are generally biocompatible and allow for easy modulation of length.[6] However, they may have reduced metabolic stability compared to other linker types.[6]
-
Rigid Linkers: These linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings.[6] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving metabolic stability.[1][6] However, they can be more synthetically challenging, and reduced flexibility may sometimes hinder optimal ternary complex formation.[6]
-
Clickable Linkers (Triazoles): The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the efficient and modular synthesis of PROTACs.[3][8] The resulting triazole ring is metabolically stable and can contribute to the rigidity of the linker.[3]
Visualizing the Path to Protein Degradation
Understanding the underlying biological processes and experimental workflows is crucial for the rational design and evaluation of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of PEG Linker Lengths in Antibody-Drug Conjugate Performance
For researchers, scientists, and drug development professionals, the strategic design of an antibody-drug conjugate (ADC) is critical for achieving an optimal therapeutic index. The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability, solubility, pharmacokinetics (PK), and overall efficacy.[1] Polyethylene glycol (PEG) linkers have become a central tool in ADC development, primarily for their ability to enhance the hydrophilicity of the conjugate, which is especially beneficial for hydrophobic payloads.[2][3] This modification can reduce aggregation, improve stability, and allow for higher drug-to-antibody ratios (DARs) without compromising the ADC's integrity.[2][4]
However, the length of the PEG chain is a critical variable that must be carefully optimized. The choice of PEG linker length represents a crucial trade-off between enhancing pharmacokinetic properties and potentially diminishing in vitro cytotoxic potency.[4][5] This guide provides an objective comparison of how different PEG linker lengths impact ADC performance, supported by experimental data, detailed methodologies, and visualizations to inform the rational design of next-generation ADC therapeutics.
Data Presentation: A Quantitative Comparison of ADC Performance
The following tables summarize quantitative data from preclinical studies, highlighting the impact of varying PEG linker lengths on key ADC performance metrics. It is important to note that these data are synthesized from studies using different antibody-payload combinations and experimental models, illustrating general trends rather than absolute direct comparisons.[6]
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity
Longer PEG chains can sometimes lead to a decrease in in vitro potency, potentially due to steric hindrance that may affect the ADC's binding, internalization, or subsequent payload release.[6][7]
| Linker Length | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) | Key Finding | Reference |
| None | ZHER2-SMCC-MMAE | NCI-N87 | ~4.4 | Baseline cytotoxicity. | [6] |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | NCI-N87 | ~19.8 | 4.5-fold reduction in cytotoxicity compared to no PEG. | [6][8] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | NCI-N87 | ~99 | 22-fold reduction in cytotoxicity compared to no PEG. | [6][8] |
| PEG2 | MORAb-202 (Eribulin) | - | - | Resulted in better in vitro potency compared to longer spacers in this specific construct. | [9] |
Table 2: Impact of PEG Linker Length on Pharmacokinetics
Increasing the PEG linker length generally correlates with an improved pharmacokinetic profile, characterized by a longer plasma half-life and reduced clearance.[3][5] This is attributed to the increased hydrodynamic radius of the ADC, which reduces renal clearance.[7]
| Linker Length | Molecule Type | Plasma Half-life (t½) | Key Finding | Reference |
| None | Affibody-Drug Conjugate | 19.6 minutes | Rapid clearance from the body. | [8] |
| 4 kDa PEG | Affibody-Drug Conjugate | - | 2.5-fold increase in half-life compared to no PEG. | [8][10] |
| 10 kDa PEG | Affibody-Drug Conjugate | - | 11.2-fold increase in half-life compared to no PEG. | [8][10] |
| Linear PEG24 | Trastuzumab-DM1 (DAR 8) | - | Faster elimination and almost 3-times lower Area Under the Curve (AUC) compared to the branched PEG construct. | [11] |
| Branched (2x PEG12) | Trastuzumab-DM1 (DAR 8) | - | Statistically significantly higher plasma concentrations compared to the linear PEG24 construct. | [11] |
Table 3: Impact of PEG Linker Length on In Vivo Efficacy
The improved pharmacokinetic properties conferred by longer PEG linkers often lead to enhanced in vivo anti-tumor efficacy due to prolonged circulation and increased tumor accumulation of the ADC.[3][5][7]
| Linker Length | ADC Construct | Animal Model | Tumor Growth Inhibition (TGI) | Key Finding | Reference |
| No PEG | Affibody-MMAE | NCI-N87 Xenograft | - | Limited efficacy due to rapid clearance. | [8] |
| 10 kDa PEG | Affibody-MMAE | NCI-N87 Xenograft | - | Showed the most ideal tumor therapeutic ability due to the combined effect of prolonged half-life despite reduced in vitro cytotoxicity. | [8][12] |
Experimental Protocols
Detailed methodologies are crucial for the design, interpretation, and replication of comparative studies. Below are outlines for key experiments used in the evaluation of ADCs with different PEG linker lengths.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of ADCs with different PEG linker lengths on target cancer cell lines.[4]
Methodology:
-
Cell Culture: Plate target cancer cells (e.g., NCI-N87 for a HER2-targeting ADC) in 96-well plates at a predetermined density and allow them to adhere overnight.[6]
-
ADC Treatment: Prepare serial dilutions of the ADCs with varying PEG linker lengths in the appropriate cell culture medium.
-
Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plates for a fixed period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[12]
-
Viability Assessment: Assess cell viability using a colorimetric assay like MTT or a luminescence-based assay such as CellTiter-Glo.[5] For an MTT assay, add the MTT reagent to each well and incubate until formazan crystals form. Solubilize the crystals and measure the absorbance.[13]
-
Data Analysis: Plot cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.[13]
Pharmacokinetic (PK) Study
Objective: To evaluate how PEG linker length affects the plasma half-life, clearance, and overall exposure (AUC) of an ADC in an animal model.
Methodology:
-
Animal Model: Use appropriate animal models, such as mice or rats.
-
ADC Administration: Administer a single intravenous (IV) dose of each ADC construct to different groups of animals.[10]
-
Sample Collection: Collect blood samples from the animals at various time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, etc.) post-injection. Process the blood to isolate plasma.[13]
-
Quantification: Measure the concentration of the intact ADC in the plasma samples using a validated analytical method, such as a ligand-binding assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[13]
-
Data Analysis: Plot the plasma concentration of the ADC versus time. Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) using non-compartmental analysis.[10]
In Vivo Efficacy Study (Xenograft Model)
Objective: To assess the anti-tumor activity of ADCs with varying PEG linker lengths in a tumor-bearing animal model.[4]
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., NCI-N87) into immunocompromised mice (e.g., nude mice).[13]
-
Group Formation: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, different ADC constructs).[13]
-
ADC Administration: Administer the ADCs and vehicle control to their respective groups, typically via intravenous injection, at a specified dosing schedule (e.g., once a week for three weeks).[13]
-
Tumor Measurement: Measure tumor volumes periodically (e.g., twice a week) using calipers.[7]
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group at the end of the study.[6][13]
ADC Stability and Aggregation Analysis
Objective: To evaluate the stability of the ADC, specifically the rate of drug deconjugation and the propensity for aggregation.
Methodology:
-
Plasma Stability:
-
Incubate the ADCs in human or mouse plasma at 37°C.[13]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).[13]
-
Process the samples and analyze by LC-MS to quantify the amount of intact ADC and detect the release of free payload.[13]
-
Calculate the average drug-to-antibody ratio (DAR) over time to assess the rate of drug deconjugation.[14]
-
-
Aggregation Analysis (SEC-HPLC):
-
Inject the ADC sample onto a size-exclusion chromatography (SEC) column.[14]
-
The separation is based on the hydrodynamic size of the molecules, with larger aggregates eluting earlier than the monomeric ADC.[14]
-
Quantify the percentage of aggregates by integrating the peak areas from the chromatogram.[2]
-
Visualizations: Workflows and Mechanisms
Caption: General structure of an ADC with a variable length PEG linker.
Caption: Workflow for the preclinical evaluation of ADCs with different PEG linkers.
Caption: Mechanism of action for a typical anti-HER2 ADC with a cleavable linker.
Caption: The relationship between PEG linker length and key ADC properties.
Conclusion
The length of the PEG linker is a critical design parameter in the development of ADCs, presenting a clear trade-off between in vitro potency and in vivo performance.[5][6] While shorter PEG linkers may offer higher in vitro potency, longer PEG chains generally enhance pharmacokinetic properties, leading to prolonged plasma half-life, reduced clearance, and improved ADC stability by mitigating the aggregation of hydrophobic payloads.[2][3][10] This improved systemic exposure often translates to superior anti-tumor efficacy in vivo.[5][7]
However, there is no universal "one-size-fits-all" solution.[5] The optimal PEG linker length is highly context-dependent and must be empirically determined for each specific antibody, payload, and target combination.[2][14] A systematic evaluation of a range of PEG linker lengths is therefore an essential step in the preclinical development of any new ADC to identify the linker that provides the best possible balance of stability, pharmacokinetics, and potent biological activity, ultimately widening the therapeutic window.[4][5]
References
- 1. purepeg.com [purepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Stability comparison of thioether versus amide bonds in bioconjugates.
In the landscape of targeted therapeutics and advanced diagnostics, the stability of the covalent linkage between a biological macromolecule and its payload is a cornerstone of bioconjugate design. The choice of this linker profoundly influences the efficacy, safety, and pharmacokinetic profile of the entire construct. This guide offers an in-depth comparison of two of the most prevalent linkages in bioconjugation: the robust amide bond and the versatile thioether bond.
At a Glance: A Comparative Overview
The fundamental decision between a thioether and an amide linkage hinges on the specific stability requirements of the bioconjugate's application. While amide bonds offer superior chemical resilience, thioether linkages, particularly those derived from maleimide chemistry, provide a more targeted conjugation strategy, albeit with inherent stability concerns.
| Feature | Thioether Bond (Maleimide-based) | Amide Bond |
| Formation Chemistry | Michael addition of a thiol (e.g., from a cysteine residue) to a maleimide. | Acylation of an amine (e.g., from a lysine residue) by an activated carboxylic acid (e.g., NHS ester). |
| Chemical Stability | Susceptible to retro-Michael reaction and thiol exchange, especially in the presence of endogenous thiols like glutathione.[1] Stability can be enhanced through linker design modifications.[2] | Highly stable due to resonance stabilization.[1] Hydrolysis requires harsh conditions (e.g., extreme pH) or enzymatic catalysis.[3][4] |
| Enzymatic Stability | Generally stable against proteases. However, overall bioconjugate stability can be compromised by the chemical instability of the linkage.[1] | Can be susceptible to cleavage by proteases if the bond is part of a recognizable peptide sequence. This can be exploited for controlled release.[1][5] |
| In Vivo Fate | Potential for premature payload release and transfer to other biomolecules like albumin, which can lead to off-target toxicity and diminished efficacy.[1] | Generally exhibits high stability in circulation, contributing to a longer half-life of the bioconjugate.[1] |
| Common Applications | Antibody-drug conjugates (ADCs), PEGylation, fluorescent labeling.[1] | Peptide and protein modifications, synthesis of ADCs with non-cleavable linkers, surface immobilization.[1] |
Quantitative Stability Data
Direct, head-to-head quantitative comparisons of thioether and amide linker stability under identical conditions are not always readily available in the literature. The following tables provide an illustrative comparison based on general findings from studies on complex bioconjugates like ADCs.
Table 1: Illustrative Chemical Stability in Human Plasma at 37°C [1]
| Linkage Type | Timepoint | % Intact Bioconjugate (Illustrative) | Primary Degradation Pathway |
| Thioether | 24 hours | 70 - 90% | Thiol exchange with plasma proteins (e.g., albumin) |
| 7 days | 30 - 60% | Significant payload transfer observed | |
| Amide | 24 hours | > 95% | Minimal degradation |
| 7 days | > 90% | High stability in circulation |
Table 2: Illustrative In Vivo Stability in Circulation [1]
| Linkage Type | Timepoint | % Intact Bioconjugate in Circulation (Illustrative) | Key Observations |
| Thioether | 48 hours | 50 - 80% | Payload shedding to other biomolecules can occur. |
| 7 days | 20 - 50% | Half-life is highly dependent on linker chemistry and conjugation site. | |
| Amide | 48 hours | > 90% | High stability leads to predictable pharmacokinetics. |
| 7 days | > 85% | Minimal premature payload release. |
The Chemistry of Stability and Instability
The differing stabilities of thioether and amide bonds are rooted in their chemical structures and reactivity.
References
Navigating the Immunogenic Landscape of PEGylated Compounds: A Comparative In Vivo Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, has long been a cornerstone strategy for enhancing the pharmacokinetic and pharmacodynamic properties of biologics. This modification can extend circulation half-life, improve stability, and shield the native molecule from the host's immune system.[1][2] However, the notion of PEG as a biologically inert substance has been challenged by a growing body of evidence demonstrating its potential to elicit an immune response.[2][3] The production of anti-PEG antibodies can lead to accelerated blood clearance (ABC) of the PEGylated therapeutic, diminishing its efficacy and potentially triggering hypersensitivity reactions.[1][4] This guide provides a comparative assessment of in vivo immunogenicity for PEGylated compounds, supported by experimental data and detailed protocols, to aid researchers in navigating this complex issue.
Factors Influencing the Immunogenicity of PEGylated Compounds
The immunogenic potential of a PEGylated compound is not an intrinsic property but is influenced by a confluence of factors related to the PEG moiety, the conjugated molecule, and the biological context.[5][6] A comprehensive understanding of these factors is paramount for the rational design of less immunogenic biologics and for developing a robust immunogenicity assessment strategy.
Table 1: Key Factors Influencing the In Vivo Immunogenicity of PEGylated Compounds
| Factor | Influence on Immunogenicity | Supporting Evidence |
| PEG-Related Factors | ||
| Molecular Weight | Higher molecular weight PEGs (e.g., >20 kDa) are generally more immunogenic.[1][7] | Studies have shown that PEG 30,000 Da induces a stronger anti-PEG IgM response compared to PEG 2,000 or 5,000 Da.[7] |
| Structure (Linear vs. Branched) | Branched PEGs may offer enhanced immune shielding but can also, in some cases, lead to a more pronounced immune response.[8] | Some studies suggest that the high surface density of branched PEGs can be more effective at shielding epitopes.[9] |
| Terminal Functional Groups | The chemical group at the end of the PEG chain can influence the immune response. | The nature of the linkage between PEG and the therapeutic molecule can impact immunogenicity. |
| Carrier-Related Factors | ||
| Nature of Conjugated Molecule | PEG conjugated to proteins, lipids, or polymers exhibits higher immunogenicity than free PEG.[10] | PEG-protein conjugates are associated with both IgM and IgG responses (T-cell dependent), while PEG-lipids predominantly elicit an IgM response (T-cell independent).[10] |
| Protein Origin | The origin of the therapeutic protein (e.g., non-human, engineered) can impact the overall immunogenicity of the conjugate.[8] | Foreign proteins are more likely to elicit an immune response. |
| Host and Administration Factors | ||
| Pre-existing Anti-PEG Antibodies | A significant portion of the healthy population has pre-existing anti-PEG antibodies, which can lead to rapid clearance of PEGylated drugs upon first exposure.[3][11] | Pre-existing antibodies are thought to be induced by exposure to PEG in cosmetics, food, and other products.[12] |
| Route of Administration | Subcutaneous administration may be more immunogenic than intravenous administration.[8] | The route of administration can influence the type and magnitude of the immune response. |
| Dosing Regimen | Repeated administration of PEGylated compounds can induce an anti-PEG antibody response, leading to the ABC phenomenon.[4][5] | The first dose can "prime" the immune system, leading to rapid clearance of subsequent doses. |
Comparative Performance of PEGylated Compounds and Alternatives
Concerns over the immunogenicity of PEG have spurred the development of alternative polymers and drug delivery platforms. These alternatives aim to mimic the beneficial properties of PEG while exhibiting a reduced immunogenic profile.[2][13]
Table 2: Immunogenicity Profile of PEGylated Compounds vs. Alternatives
| Feature | PEGylated Compounds | Polysarcosine (pSar) | Zwitterionic Polymers (e.g., poly(carboxybetaine)) | Lipid Nanoparticles (without PEG) |
| Immunogenicity | Can induce anti-PEG antibodies (IgM, IgG).[10][14] | Generally considered to have low immunogenicity.[13] | Exhibit strong resistance to protein fouling and are considered to have low immunogenicity.[2][15] | Immunogenicity depends on the lipid composition. |
| Accelerated Blood Clearance (ABC) | A well-documented phenomenon upon repeated administration.[4][16] | Less likely to induce the ABC phenomenon. | Low potential for inducing the ABC phenomenon. | Can be cleared by the mononuclear phagocyte system. |
| Pre-existing Antibodies | Present in a significant portion of the population.[3][11] | No known pre-existing antibodies in the general population. | No known pre-existing antibodies in the general population. | Not applicable. |
| Biodegradability | Non-biodegradable, with potential for tissue accumulation.[2] | Biodegradable.[13] | Varies by specific polymer. | Composed of biodegradable lipids.[2] |
Experimental Protocols for Evaluating Immunogenicity
A tiered approach is recommended for the comprehensive assessment of the immunogenicity of PEGylated compounds.[1] This typically involves screening assays to detect binding antibodies, followed by confirmatory assays and, finally, characterization of the immune response, including the detection of neutralizing antibodies.
Anti-PEG Antibody Detection by Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: This assay detects the presence of anti-PEG antibodies in serum or plasma samples.
Detailed Protocol: [2][17][18]
-
Coating: Coat a high-binding 96-well microplate with a PEGylated antigen (e.g., biotinylated PEG bound to a streptavidin-coated plate) in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% milk or BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add serially diluted serum samples and controls to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that detects the specific isotype of the anti-PEG antibody (e.g., anti-human IgG or IgM) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add a TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve using a reference anti-PEG antibody to quantify the concentration of anti-PEG antibodies in the samples.
Complement Activation Assay
Principle: This assay determines if the binding of anti-PEG antibodies to the PEGylated compound leads to the activation of the complement system.[2]
Detailed Protocol: [2]
-
Sample Incubation: Incubate the PEGylated compound with normal human serum for a defined period (e.g., 30-60 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a chelator of divalent cations, such as EDTA.
-
Measurement of Complement Activation Markers: Measure the levels of complement activation products (e.g., C3a, C5a, or the soluble terminal complement complex sC5b-9) in the treated serum using a commercial ELISA kit, following the manufacturer's instructions.
-
Controls: Include a positive control (e.g., zymosan) and a negative control (buffer) for comparison.
Neutralizing Antibody (NAb) Assay
Principle: This cell-based assay assesses the ability of anti-PEG antibodies to neutralize the biological activity of the PEGylated therapeutic.[1]
Detailed Protocol (Example: Proliferation Assay): [1]
-
Cell Culture: Culture a cell line that responds to the biological activity of the PEGylated drug (e.g., a growth factor-dependent cell line that proliferates in response to the drug).
-
Sample Pre-incubation: In a separate plate, pre-incubate serially diluted patient serum samples with a fixed, sub-maximal concentration of the PEGylated drug for 1-2 hours at 37°C. This allows any neutralizing antibodies in the serum to bind to the drug.
-
Cell Treatment: Transfer the pre-incubated drug-serum mixtures to the wells containing the cultured cells.
-
Incubation: Incubate the cells for a period sufficient to observe the biological effect (e.g., 24-72 hours).
-
Measurement of Cell Proliferation: Quantify cell proliferation using a standard method, such as the addition of a colorimetric reagent (e.g., MTT or WST-1) or by measuring the incorporation of a radioactive nucleotide (e.g., [3H]-thymidine).
-
Analysis: A reduction in the drug-induced proliferation in the presence of the serum sample indicates the presence of neutralizing antibodies.
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate critical signaling pathways and experimental workflows involved in the immunogenicity of PEGylated compounds.
Caption: T-cell dependent B-cell activation leading to anti-PEG antibody production.
Caption: Tiered workflow for the assessment of anti-PEG antibody immunogenicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Treatment-induced and Pre-existing Anti-peg Antibodies: Prevalence, Clinical Implications, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. Toxicity and immunogenicity concerns related to PEGylated-micelle carrier systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.curapath.com [blog.curapath.com]
- 14. researchgate.net [researchgate.net]
- 15. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. celerion.com [celerion.com]
A Comparative Guide to the Characterization of Bromo-PEG2-phosphonic acid ethyl ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of biomolecules with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a cornerstone of modern drug development. It enhances the therapeutic properties of proteins, peptides, and other biologics by improving their pharmacokinetic and pharmacodynamic profiles. Bromo-PEG2-phosphonic acid ethyl ester is a heterobifunctional linker that offers specific advantages for bioconjugation. The bromo group provides a reactive handle for covalent attachment to thiol-containing residues, such as cysteine, while the phosphonic acid ethyl ester group can be utilized for surface immobilization or further chemical modification.
This guide provides an objective comparison of characterization methods for conjugates of this compound, supported by experimental data and detailed protocols. We will also explore alternative linker technologies and their performance characteristics.
Performance Comparison of Thiol-Reactive Linkers
The choice of a linker is critical and influences the stability, homogeneity, and ultimately, the biological activity of the conjugate. This compound belongs to the class of haloacetyl-based linkers, which react with thiols via a nucleophilic substitution (SN2) reaction to form a stable thioether bond. This section compares the performance of this linkage with other common thiol-reactive chemistries.
Table 1: Quantitative Comparison of Thiol-Reactive Linker Performance
| Linker Type | Reactive Group | Bond Formed | Reaction pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Bond Stability (Half-life in plasma) | Key Considerations |
| Bromoacetyl (e.g., Bromo-PEG2-) | Bromoacetamide | Thioether | 8.0 - 8.5 | Generally more reactive than iodoacetamides[1] | High (Irreversible) [2][3] | Highly stable bond. Reaction can be less specific than maleimides at higher pH. |
| Maleimide | Maleimide | Thioether (Succinimide) | 6.5 - 7.5 | ~10² - 10⁴[1] | ~1-7 days (payload dependent)[2] | Fast and highly specific reaction. The resulting bond can undergo a retro-Michael reaction, leading to deconjugation.[2][3][4][5] |
| Self-Hydrolyzing Maleimide | Maleimide | Thioether (Succinimic Amide) | 6.5 - 7.5 | ~10² - 10⁴ | Significantly increased vs. conventional maleimide[2] | Succinimide ring hydrolysis post-conjugation prevents the retro-Michael reaction, enhancing stability.[2] |
| Pyridyl Disulfide | Pyridyldithiol | Disulfide | 7.0 - 8.0 | 0.1 - 10[1] | Cleavable (hours to days)[2] | Forms a cleavable disulfide bond, useful for drug release applications. |
| Vinyl Sulfone | Vinyl Sulfone | Thioether | ~8.0 - 9.0 | ~10¹ - 10² | High[4] | Forms a stable thioether bond; reaction kinetics are slower than maleimides.[1][4] |
Characterization of this compound Conjugates
A multi-faceted analytical approach is crucial for the robust characterization of bioconjugates. The primary goals are to confirm successful conjugation, determine the degree of PEGylation (number of linkers per biomolecule), and identify the site(s) of attachment.
Table 2: Key Characterization Techniques and Expected Results
| Analytical Technique | Primary Use | Expected Results for a this compound Conjugate |
| SDS-PAGE | Purity assessment and confirmation of conjugation. | A shift to a higher apparent molecular weight for the conjugated protein compared to the unconjugated protein. |
| Mass Spectrometry (MS) | ||
| - Intact Mass Analysis (e.g., MALDI-TOF, ESI-MS) | Determination of molecular weight and degree of PEGylation. | A mass increase corresponding to the mass of the attached this compound moiety (minus the bromine leaving group). Multiple peaks may be observed, representing different degrees of PEGylation.[6][7] |
| - Peptide Mapping (LC-MS/MS) | Identification of specific conjugation sites. | Identification of modified peptides containing a mass shift on cysteine residues corresponding to the attached linker.[6][7] |
| Chromatography | ||
| - Size-Exclusion Chromatography (SEC-HPLC) | Purity assessment and detection of aggregation. | A shift to a shorter retention time for the conjugated protein due to its increased hydrodynamic radius. Allows for the separation of the conjugate from unreacted protein and excess linker. |
| - Reverse-Phase Chromatography (RP-HPLC) | Purity analysis and quantification. | Can separate different species based on hydrophobicity. May require method development to achieve good resolution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ||
| - ³¹P NMR | Confirmation of the phosphonate group. | A characteristic signal in the ³¹P NMR spectrum confirming the presence and chemical environment of the phosphorus atom in the phosphonate ester. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and characterization of bioconjugates.
Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein
This protocol describes the covalent attachment of the linker to a protein with an available cysteine residue.
Materials:
-
Cysteine-containing protein
-
This compound
-
Conjugation Buffer: 50 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 8.0, degassed.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: 1 M L-cysteine
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassettes
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate a free cysteine, treat with a 10-20 molar excess of TCEP for 1 hour at room temperature.
-
Crucially, remove the reducing agent before adding the bromo-PEG linker. This can be achieved using a desalting column or by dialysis against the degassed Conjugation Buffer.[8][9]
-
-
Linker Preparation:
-
Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF.[9]
-
-
Conjugation Reaction:
-
Add the desired molar excess of the linker stock solution to the protein solution. A starting point is a 10- to 20-fold molar excess of the PEG reagent over the protein.[8]
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. Protect the reaction from light.[8]
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM to react with any unreacted linker.[8] Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the excess linker and quenching agent, and purify the PEGylated protein using size-exclusion chromatography (SEC) or dialysis.[9]
-
Protocol 2: Characterization by Intact Mass Analysis
This protocol outlines the determination of the molecular weight of the conjugate using mass spectrometry.
Materials:
-
Purified protein-PEG conjugate
-
Unconjugated protein control
-
Mass spectrometer (e.g., MALDI-TOF or ESI-QTOF)
-
Appropriate matrix for MALDI (e.g., sinapinic acid) or solvent for ESI
Procedure:
-
Sample Preparation:
-
Prepare the purified conjugate and the unconjugated control at a suitable concentration for mass spectrometry analysis (typically 1-10 pmol/µL).
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum for both the conjugated and unconjugated protein under the same instrumental conditions.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to determine the average molecular weight of the different species present.
-
Compare the molecular weight of the conjugated protein to the unconjugated control. The mass difference should correspond to the mass of the attached this compound moiety (minus the bromine atom).
-
The presence of multiple peaks separated by the mass of the linker indicates different degrees of PEGylation.[7]
-
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
References
Unraveling the Bond: A Comparative Analysis of Phosphonate Linkers' Affinity for Metal Oxides
A deep dive into the binding affinities of phosphonate linkers to various metal oxide surfaces, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of performance, supported by experimental data. We explore the nuances of these interactions, critical for advancements in surface modification, biomaterial development, and drug delivery systems.
The robust interaction between phosphonate linkers and metal oxide surfaces is a cornerstone of developing stable and functional nanomaterials. The strength of this bond, quantified by its binding affinity, dictates the performance and longevity of surface modifications. This guide offers a quantitative and objective comparison of various phosphonate linkers' binding performance on prevalent metal oxide surfaces, including titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), iron oxide (Fe₃O₄), and zinc oxide (ZnO). The information presented is collated from peer-reviewed literature, providing a valuable resource for professionals navigating the complexities of surface chemistry.
Quantitative Comparison of Binding Affinity
| Phosphonate Linker | Metal Oxide | Method | Binding Parameter | Value |
| Dodecylphosphonic acid | Titanium Dioxide (TiO₂) | TGA | Adsorption Constant (K) | 1.6 x 10³ M⁻¹ |
| Phenylphosphonic acid | Titanium Dioxide (TiO₂) | TGA | Adsorption Constant (K) | 4.1 M⁻¹ (in isopropanol) |
| Octadecylphosphonic acid | Titanium Dioxide (TiO₂) | TGA | Adsorption Constant (K) | 3.2 M⁻¹ (in isopropanol) |
| (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)phosphonic acid (PA-PEG) | Hafnium Oxide (HfO₂) | ¹H NMR | Bound Ligand Fraction | pH-dependent |
| Hexylphosphonic acid-PEG (PA-hex-PEG) | Hafnium Oxide (HfO₂) | ¹H NMR | Bound Ligand Fraction | Tightly bound |
| m-PEG9-phosphonic acid | Iron Oxide (Fe₃O₄) | DLS, TGA | PEG Grafting Density | 0.2 - 0.5 molecules/nm² |
| 1-hydroxyethane-1,1-diphosphonic acid (HEDP) | Iron Oxide (Fe₃O₄) | Adsorption Isotherm | Max. Adsorption Capacity | ~287 mg/g |
| Myoglobin (on phosphonate-grafted zirconia) | Zirconium Dioxide (ZrO₂) | Adsorption Isotherm | Langmuir Isotherm Fit | Monolayer adsorption |
Note: The data presented is compiled from various sources and experimental conditions may differ.
Generally, phosphonates exhibit a stronger binding affinity to metal oxides compared to carboxylate-based linkers.[2] This is attributed to the potential for multidentate binding, where the phosphonate group can form up to three coordination bonds with the metal oxide surface (monodentate, bidentate, and tridentate).[1][3] The specific binding mode is influenced by the crystal structure of the metal oxide and the reaction conditions.[4] For instance, on the anatase (101) surface of TiO₂, bidentate binding is often favored.[5] In the case of ZnO, a mixture of bidentate and tridentate binding modes has been observed.[6]
Experimental Protocols
Accurate quantification of ligand binding to metal oxide surfaces is crucial for optimizing surface modification strategies. Below are detailed methodologies for key experimental techniques used for this purpose.
Isothermal Titration Calorimetry (ITC) for Solid-Liquid Interface
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[7]
Protocol:
-
Sample Preparation:
-
Prepare a stable suspension of the metal oxide nanoparticles in a well-defined buffer. The concentration of the nanoparticles should be accurately determined.
-
Dissolve the phosphonate linker in the exact same buffer to the desired concentration. Mismatched buffers can lead to significant heats of dilution, masking the true binding signal.[7]
-
Degas both the nanoparticle suspension and the linker solution to prevent bubble formation during the experiment.[7]
-
-
Instrument Setup:
-
Thoroughly clean the ITC sample and reference cells and the injection syringe according to the manufacturer's protocol.[8]
-
Load the nanoparticle suspension into the sample cell and the corresponding buffer into the reference cell.
-
Load the phosphonate linker solution into the injection syringe.
-
Set the experimental temperature, stirring speed, and injection parameters (injection volume, duration, and spacing). A typical starting point is 25°C with a stirring speed of 750 rpm.[9]
-
-
Data Acquisition:
-
Perform an initial small injection to account for any initial mixing artifacts.
-
Proceed with a series of injections of the phosphonate linker into the nanoparticle suspension. The heat change upon each injection is measured.
-
The experiment continues until the binding sites on the nanoparticles are saturated, and the heat signal returns to the baseline (heat of dilution).
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Subtract the heat of dilution, determined from a control experiment where the linker is injected into the buffer alone.
-
Fit the integrated and corrected data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a surface-sensitive technique that measures changes in frequency and dissipation of an oscillating quartz crystal sensor. These changes correspond to mass and viscoelastic properties of the adsorbed layer, providing real-time information on binding kinetics and affinity.[10]
Protocol:
-
Sensor Preparation:
-
Select a quartz crystal sensor with a suitable metal oxide coating (e.g., TiO₂, ZrO₂). If a specific metal oxide is not available as a standard coating, a thin film of the metal oxide can be deposited onto a gold-coated sensor.
-
Clean the sensor surface according to the manufacturer's instructions to ensure a pristine surface for binding.
-
-
Instrument Setup:
-
Mount the sensor in the QCM-D flow module.
-
Establish a stable baseline by flowing the working buffer over the sensor surface until the frequency and dissipation signals are constant.
-
-
Binding Measurement:
-
Introduce the phosphonate linker solution at a known concentration into the flow cell.
-
Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time as the linker binds to the metal oxide surface. A decrease in frequency indicates mass adsorption.
-
Once the binding reaches equilibrium (i.e., no further change in frequency and dissipation), switch back to the pure buffer flow to measure the dissociation of the linker.
-
-
Data Analysis:
-
The change in frequency (Δf) is related to the adsorbed mass through the Sauerbrey equation (for rigid films).
-
The binding kinetics (association and dissociation rate constants) can be determined by fitting the real-time binding data to appropriate kinetic models.
-
The equilibrium dissociation constant (Kd) can be calculated from the ratio of the dissociation and association rate constants or by analyzing the equilibrium response at different linker concentrations.
-
Visualizing the Process
To provide a clearer understanding of the experimental workflow and the fundamental interactions, the following diagrams have been generated.
Caption: Experimental workflow for determining binding affinity using Isothermal Titration Calorimetry.
Caption: Schematic of phosphonate linker binding modes to a metal oxide surface.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 10. Frontiers | Probing the Interaction between Nanoparticles and Lipid Membranes by Quartz Crystal Microbalance with Dissipation Monitoring [frontiersin.org]
In Vivo Performance of Phosphonate-Targeted Therapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of phosphonate-targeted therapeutic agents against other alternatives, supported by experimental data. Phosphonates, and particularly bisphosphonates, are synthetic analogs of pyrophosphate that exhibit a high affinity for hydroxyapatite, the primary mineral component of bone.[1][2] This property makes them excellent targeting moieties for delivering therapeutic payloads to the skeleton for treating a range of conditions, including osteoporosis, cancer-induced bone disease, and osteomyelitis.[1][2]
Comparative Efficacy of Phosphonate-Targeted Agents
The in vivo efficacy of phosphonate-targeted agents is primarily assessed by their ability to inhibit bone resorption, increase bone mineral density (BMD), and reduce fracture risk. Nitrogen-containing bisphosphonates (N-BPs) are generally more potent than non-nitrogen-containing bisphosphonates.[3]
Table 1: Comparison of Anti-Resorptive Potency of Bisphosphonates
| Bisphosphonate | Class | Relative Anti-Resorptive Potency (Etidronate = 1) |
| Etidronate | Non-N-BP | 1 |
| Clodronate | Non-N-BP | 10 |
| Tiludronate | Non-N-BP | 10 |
| Pamidronate | N-BP | 100 |
| Alendronate | N-BP | 1,000 |
| Risedronate | N-BP | 5,000 |
| Ibandronate | N-BP | 10,000 |
| Zoledronic Acid | N-BP | >10,000 |
Source: Data compiled from multiple sources.
Clinical studies have demonstrated the efficacy of various bisphosphonates in treating bone disorders. For instance, in patients with Paget's disease of bone, a single infusion of zoledronate was superior to pamidronate in achieving biochemical remission.[4][5] Similarly, both alendronate and risedronate have been shown to reduce vertebral and non-vertebral fractures by approximately 50% in postmenopausal women with osteoporosis.[6][7] While direct head-to-head fracture efficacy trials are limited, some analyses suggest alendronate may be superior in preventing non-vertebral fractures.[6][8]
Biodistribution of Phosphonate-Targeted Agents
The high affinity of phosphonates for bone mineral leads to their preferential accumulation in the skeleton. This targeted delivery enhances therapeutic efficacy at the desired site while minimizing systemic exposure and potential off-target side effects. The biodistribution of these agents is commonly evaluated using radiolabeled compounds and imaging techniques like SPECT/CT.
Table 2: Comparative Biodistribution of ¹⁶¹Tb-labeled Diphosphonates in Healthy Wistar Rats (% Injected Dose per Gram of Tissue ± SD at 4h post-injection)
| Organ | ¹⁶¹Tb-HEDP | ¹⁶¹Tb-ZOL |
| Bone (Femur) | 15.2 ± 2.1 | 12.8 ± 1.5 |
| Blood | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Heart | 0.2 ± 0.1 | 0.1 ± 0.0 |
| Lungs | 0.3 ± 0.1 | 0.2 ± 0.1 |
| Liver | 1.1 ± 0.3 | 0.6 ± 0.1 |
| Spleen | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Kidneys | 2.5 ± 0.5 | 1.8 ± 0.3 |
Source: Adapted from a study evaluating novel bone-targeting radiopharmaceuticals.[9]
These data demonstrate the high and stable uptake of phosphonate-based agents in bone with rapid clearance from the blood and minimal accumulation in soft tissues.[9] Zoledronic acid (ZOL) showed lower accumulation in the liver and kidneys compared to etidronic acid (HEDP), suggesting a potentially better safety profile.[9]
Mechanisms of Action and Signaling Pathways
Nitrogen-containing bisphosphonates primarily act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts.[1] This inhibition prevents the prenylation of small GTPases, which are essential for the bone-resorbing function and survival of osteoclasts, ultimately leading to their apoptosis.[1][10]
Non-nitrogen-containing bisphosphonates are metabolized into cytotoxic ATP analogs that interfere with mitochondrial function and induce osteoclast apoptosis.[11]
The differentiation and activation of osteoclasts are critically regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. The binding of RANKL to its receptor RANK on osteoclast precursors initiates a signaling cascade involving TRAF6, NF-κB, and MAP kinases, leading to the expression of genes crucial for osteoclastogenesis.[9][12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of different intravenous bisphosphonate regimens for Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bisphosphonates promote apoptosis in murine osteoclasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.ymaws.com [cdn.ymaws.com]
- 8. ccjm.org [ccjm.org]
- 9. Evaluation of 161Tb-Labeled Diphosphonates as Potential Bone-Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bisphosphonates with high bone-resorption-capacity promote osteonecrosis of the jaw development after tooth extraction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiomics‑Clinical model based on 99mTc-MDP SPECT/CT for distinguishing between bone metastasis and benign bone disease in tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Analytical Techniques for Assessing PEGylated Molecule Purity
For researchers, scientists, and drug development professionals, ensuring the purity and homogeneity of PEGylated biotherapeutics is a critical quality attribute that directly impacts their safety and efficacy. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, enhances the pharmacokinetic and pharmacodynamic properties of proteins and peptides. However, the inherent heterogeneity of the PEGylation reaction necessitates robust analytical methods to characterize the resulting mixture, which may contain unreacted protein, free PEG, and various PEGylated isoforms.[1][2]
This guide provides an objective comparison of the primary analytical techniques for assessing the purity of PEGylated molecules, supported by experimental data and detailed methodologies.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique depends on the specific information required, such as the degree of PEGylation, the presence of aggregates, or the separation of positional isomers.[1][3] High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE) are the cornerstones of PEGylated molecule analysis.
Data Presentation: Quantitative Performance Comparison
The following table summarizes the key performance characteristics of the most common analytical techniques used in the purity assessment of PEGylated molecules.
| Feature | SDS-PAGE | Size-Exclusion HPLC (SEC-HPLC) | Reversed-Phase HPLC (RP-HPLC) | Ion-Exchange HPLC (IEX-HPLC) | Mass Spectrometry (MS) | Capillary Electrophoresis (CE) |
| Primary Separation Principle | Electrophoretic mobility based on size | Hydrodynamic radius | Hydrophobicity | Net surface charge | Mass-to-charge ratio | Electrophoretic mobility in a capillary |
| Primary Application | Routine purity assessment, initial MW estimation | Separation of aggregates, unreacted protein, and free PEG | High-resolution separation of positional isomers and isoforms | Separation of species with different degrees of PEGylation and positional isomers | Definitive molecular weight determination, identification of PEGylation sites, structural characterization | High-resolution separation of isoforms, purity assessment |
| Resolution | Moderate; can be difficult to resolve species with similar MW[2] | Moderate; may not resolve positional isomers[3] | High; can resolve positional isomers[1][2] | High; can resolve positional isomers[1] | Very High; can resolve individual PEGylated species[2] | Very High |
| Sensitivity (LOD/LOQ) | ng to µg range[2] | LOD: ~3 µg/mL, LOQ: ~12.5 µg/mL for PEGylated proteins[4] | ng to µg range | ng to µg range | High (picomole to femtomole range)[3] | High |
| Throughput | High | High | Moderate | Moderate | High (especially MALDI-TOF)[3] | High |
| Key Advantages | Simple, cost-effective, widely available[5] | Robust, reproducible, excellent for aggregate analysis[] | Excellent for resolving closely related species[7] | High-resolution separation of charged isoforms[1] | Provides definitive molecular weight and structural information[2] | High efficiency, low sample consumption, automated[8] |
| Limitations | Apparent MW can be inaccurate due to PEG-SDS interactions[5] | Resolution may be insufficient for complex mixtures[9] | Can cause protein denaturation | Requires charged differences between species | Complex spectra with polydisperse PEGs[2] | Potential for interactions with the capillary wall |
Experimental Workflows and Logical Relationships
The comprehensive analysis of a PEGylated molecule often involves a multi-step workflow, integrating various techniques to build a complete purity profile.
Overall workflow for PEGylated molecule purity assessment.
The choice of a specific high-resolution HPLC method is guided by the analytical need.
Logic for selecting an appropriate HPLC method.
Detailed Experimental Protocols
Robust and detailed experimental protocols are crucial for obtaining reliable and reproducible results.
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
Objective: To separate the PEGylated protein from aggregates, unreacted protein, and free PEG based on hydrodynamic radius.[10]
-
Instrumentation: HPLC system with a UV detector.[10]
-
Column: A silica-based SEC column with a pore size appropriate for the molecular weight of the PEGylated protein (e.g., 300 Å).[3]
-
Mobile Phase: A buffered saline solution, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.[3]
-
Flow Rate: 0.5 mL/min (isocratic).[10]
-
Column Temperature: 25 °C.[10]
-
Detection: UV absorbance at 280 nm.[10]
-
Injection Volume: 10-20 µL.[10]
-
Sample Preparation: The protein sample is diluted in the mobile phase to a concentration of approximately 1 mg/mL and filtered through a 0.22 µm filter before injection.[10]
-
Data Analysis: Identify and quantify peaks corresponding to aggregates, the PEGylated protein, the un-PEGylated protein, and free PEG based on their elution times. Larger molecules will elute earlier.
Workflow for SEC-HPLC analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To separate PEGylated species, including positional isomers, based on their hydrophobicity.[10]
-
Instrumentation: An HPLC system with a UV detector.[10]
-
Column: Jupiter C4, 5 µm, 300 Å, 150 x 4.6 mm.[10]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[10]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[10]
-
Gradient: A typical gradient might be 20-80% B over 30 minutes.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 45-60 °C to improve peak shape.[10]
-
Detection: UV absorbance at 214 nm or 280 nm.[10]
-
Sample Preparation: Desalt the purified PEGylated protein sample and dilute to a final concentration of 0.1-1 mg/mL in a solvent compatible with reverse-phase chromatography (e.g., 0.1% formic acid in water).[3]
-
Data Analysis: Analyze the high-resolution chromatogram for purity and the presence of closely related species. The attachment of a hydrophilic PEG chain generally decreases the retention time of the protein.[10]
Workflow for RP-HPLC analysis.
Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC)
Objective: To separate PEGylated species with different degrees of PEGylation and positional isomers based on their net surface charge.[1]
-
Instrumentation: An HPLC system with a UV detector.[10]
-
Column: A suitable strong or weak ion-exchange column.
-
Mobile Phase A: 20 mM MES, pH 6.0.[10]
-
Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.0.[10]
-
Gradient: A linear gradient from 0-50% B over 40 minutes is a common starting point.[10]
-
Flow Rate: 0.8 mL/min.[10]
-
Column Temperature: Ambient.[10]
-
Detection: UV absorbance at 280 nm.[10]
-
Sample Preparation: The sample should be buffer-exchanged into Mobile Phase A to ensure proper binding to the column.[10]
-
Data Analysis: PEGylation of surface residues like lysine can alter the protein's overall charge, leading to changes in retention time and allowing for separation of isoforms.[1]
Workflow for IEX-HPLC analysis.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
Objective: To determine the average molecular weight and the distribution of PEGylated species.[2]
-
Instrumentation: MALDI-TOF mass spectrometer.[1]
-
Matrix: Sinapinic acid (SA) is recommended for proteins >5 kDa.[1]
-
Matrix Solution Preparation: Prepare a saturated solution of Sinapinic Acid in a suitable solvent (e.g., a mixture of acetonitrile and 0.1% TFA in water).[1]
-
Sample Preparation:
-
Spot 0.5-1.0 µL of the matrix solution onto the MALDI target plate and allow it to air dry completely.[1]
-
Spot 0.5-1.0 µL of the PEGylated protein sample (typically 1-10 pmol/µL) directly on top of the dried matrix spot and let it dry.[1]
-
Apply a second 0.5-1.0 µL layer of the matrix solution on top of the dried sample spot (sandwich method).[1]
-
-
Mass Spectrometry Analysis:
-
Data Analysis: The resulting mass spectrum will show a distribution of peaks corresponding to the different PEGylated species. The mass difference between the unmodified protein and the PEGylated protein peaks allows for the determination of the degree of PEGylation.[1]
Workflow for MALDI-TOF MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To achieve high-resolution separation and definitive mass identification of PEGylated species.[11]
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[11][12]
-
LC Separation (RP-HPLC):
-
MS Analysis:
-
Sample Preparation: Desalt the purified PEGylated protein sample and dilute to a final concentration of 0.1-1 mg/mL in a solvent compatible with reverse-phase chromatography.[3]
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the intact PEGylated protein species.[3]
Workflow for LC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. sciex.com [sciex.com]
- 12. enovatia.com [enovatia.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Bromo-PEG2-phosphonic acid ethyl ester
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Bromo-PEG2-phosphonic acid ethyl ester are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive operational and disposal plan, adhering to best practices for chemical waste management.
Hazard Profile and Safety Summary
Based on analogous compounds, this compound is anticipated to present several hazards. The table below summarizes the likely hazard classifications.
| Hazard Category | Classification | Recommended Precautions |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe. | Wear chemically resistant gloves (e.g., nitrile), a lab coat, and full-length pants. |
| Eye Damage/Irritation | May cause serious eye irritation or damage; lachrymator. | Use chemical safety goggles or a face shield. |
| Acute Toxicity (Inhalation) | May be harmful if inhaled. | Handle in a well-ventilated area, preferably within a chemical fume hood. |
| Environmental Hazard | Potentially harmful to aquatic life. | Do not dispose of down the drain or in regular trash. |
Step-by-Step Disposal Protocol
The mandatory method for the disposal of this compound is through a certified hazardous waste management service, coordinated by your institution's EHS office.[1]
-
Waste Segregation and Collection:
-
Treat all forms of this compound—including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads)—as hazardous chemical waste.[2]
-
Collect all waste in a designated, compatible, and leak-proof container.[1] The container should be clearly labeled as "Hazardous Waste".[1][2]
-
As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[2] Do not mix with incompatible waste materials.[2]
-
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2]
-
Include any other information required by your institution, such as the principal investigator's name, lab location, and accumulation start date.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to neutralize or chemically treat the waste unless you have a validated protocol and the approval of your EHS department.[1]
-
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: For a large spill, evacuate the immediate area and ensure adequate ventilation.[3]
-
Personal Protective Equipment (PPE): Before cleaning, don the appropriate PPE as outlined in the safety summary table.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Bromo-PEG2-phosphonic acid ethyl ester
This guide provides immediate, essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Bromo-PEG2-phosphonic acid ethyl ester. The following procedures are designed to ensure the safe handling of this chemical and to provide a clear plan for its use and disposal, minimizing risk and ensuring laboratory safety.
Hazard Identification and Safety Data
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Wash face, hands, and any exposed skin thoroughly after handling.[2] Do not eat, drink or smoke when using this product. |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Wear protective gloves.[1] Wash off with soap and plenty of water if skin contact occurs.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Wear eye protection/face protection.[1] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] Use only outdoors or in a well-ventilated area.[2] |
Operational Plan: Safe Handling Protocol
Adherence to the following step-by-step protocol is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[3]
-
Eye and Face Protection: Chemical splash goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards are required.[3] A face shield should be worn for tasks with a higher risk of splashing.[3][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[3] Gloves must be inspected for integrity before each use and proper glove removal techniques must be followed to avoid skin contact.[5]
-
Body Protection: A flame-resistant lab coat is required.[3][4] For larger quantities or when there is a significant splash risk, a chemical-resistant apron or suit should also be worn.[3] Closed-toe shoes are mandatory.[4]
-
Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[3]
2. Handling Procedure
-
Pre-Use Inspection: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]
-
Chemical Storage: Store this compound in a cool, dry, and dark place, typically at 2-8°C for short-term storage and -20°C for long-term storage.[3][6] Keep the container tightly sealed in its original amber glass bottle to protect it from light and moisture.[3]
-
Dispensing: When dispensing, avoid generating aerosols. Use caution to prevent splashes.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2] Decontaminate all work surfaces.
3. Spill and Emergency Procedures
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[7]
-
Carefully sweep or scoop up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[7]
-
Clean the spill area with a suitable decontamination solution.
-
-
Major Spill:
-
Evacuate the immediate area and alert others.[7]
-
If safe to do so, shut off ignition sources.
-
Contact your institution's emergency response team.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][2][7] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1][2][7] Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration.[1] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water.[1][2] Seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, absorbent materials), and empty containers, must be collected in a designated, compatible, and clearly labeled hazardous waste container.[7]
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[7]
-
Disposal Method: Disposal must be carried out through a licensed hazardous waste disposal company.[7] Do not dispose of this chemical down the drain or in regular trash.[7]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. aaronchem.com [aaronchem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
